5'-Atp
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022559 | |
| Record name | Adenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL; 862 mg/mL (magnesium salt) | |
| Record name | ATP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56-65-5, 11016-17-4, 51963-61-2 | |
| Record name | 5′-ATP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-triphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R-Phycoerythrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 51963-61-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
elucidating the role of 5'-Atp in novel signaling pathways
An In-depth Technical Guide on the Role of 5'-ATP in Novel Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP), renowned as the universal energy currency of the cell, has emerged as a critical extracellular signaling molecule, orchestrating a wide array of physiological and pathological processes.[1][2][3] This guide elucidates the multifaceted role of this compound in novel signaling pathways, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the intricacies of purinergic signaling, the quantitative aspects of ATP-receptor interactions, and the pivotal role of ATP in immunity, cancer, and cell death. Furthermore, this guide furnishes detailed experimental protocols and visual workflows to facilitate further research in this burgeoning field.
P2 Receptor Signaling Pathways: The Core of Purinergic Signaling
Extracellular ATP mediates its effects primarily through two families of purinergic receptors: the ionotropic P2X receptors and the metabotropic P2Y receptors.[1][4][5]
P2X Receptor Signaling
P2X receptors are ligand-gated ion channels that, upon binding ATP, open a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[1][4][6] This rapid influx of cations causes membrane depolarization and an increase in intracellular calcium, triggering a variety of downstream cellular responses, including neurotransmission, muscle contraction, and inflammation.[2][4][6] There are seven mammalian P2X receptor subunits (P2X1-7) that can form homomeric or heteromeric trimers.[1][3]
Caption: P2X Receptor Signaling Pathway.
P2Y Receptor Signaling
P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by extracellular nucleotides like ATP and ADP, initiate intracellular signaling cascades through different G proteins.[1][4][6] There are eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[1] These receptors can couple to Gq/11, Gi/o, or Gs proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[6] Gi/o coupling inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels, whereas Gs coupling stimulates adenylyl cyclase, increasing cAMP levels.[6]
Caption: P2Y Receptor Signaling Pathway.
Quantitative Data on ATP-Receptor Interactions
The affinity and potency of ATP and its analogs vary significantly among different P2 receptor subtypes. This differential sensitivity allows for nuanced physiological responses depending on the concentration of extracellular ATP and the specific receptor subtypes expressed on a given cell. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for ATP and other relevant ligands at various human P2 receptors.
| Receptor | Ligand | Potency (EC50/IC50) | Cell Type/System | Reference |
| P2X1 | ATP | 0.5 - 12 µM (EC50) | Leukocytes | [1] |
| 2-MeSATP | 54 nM (EC50) | Recombinant | [7] | |
| α,β-MeATP | Active | Recombinant | [7] | |
| TNP-ATP | 6 nM (IC50) | Recombinant | [7] | |
| P2X2 | ATP | 58.9 µM (EC50) | Rat MPG Neurons | [8] |
| P2X3 | ATP | 0.5 - 12 µM (EC50) | Leukocytes | [1] |
| 2-MeSATP | 350 nM (EC50) | Recombinant | [7] | |
| TNP-ATP | 0.9 nM (IC50) | Recombinant | [7] | |
| P2X7 | ATP | >100 µM (EC50) | Leukocytes | [1] |
| BzATP | Active | Recombinant | [1] | |
| P2Y1 | ADP | Potent Agonist | Multiple | [7] |
| P2Y2 | ATP | 1.5 - 5.8 µM (EC50) | 1321N1 Astrocytoma | [6] |
| UTP | 1.5 - 5.8 µM (EC50) | 1321N1 Astrocytoma | [6] | |
| P2Y11 | ATP | Full Agonist | Recombinant | [7] |
| P2Y12 | ADP | Potent Agonist | Multiple | [7] |
| P2Y13 | ADP | Potent Agonist | Multiple | [9] |
Role of ATP in Novel Signaling Contexts
Immunity: ATP as a "Danger Signal"
In the immune system, extracellular ATP functions as a "danger signal" or Damage-Associated Molecular Pattern (DAMP), released from stressed or dying cells.[10] This release of ATP into the extracellular milieu alerts the immune system to tissue damage and initiates an inflammatory response.[11][12] High concentrations of eATP can activate the P2X7 receptor on immune cells like macrophages, leading to the processing and release of pro-inflammatory cytokines such as IL-1β.[10][12] However, the role of eATP is complex, as its breakdown product, adenosine, generally has anti-inflammatory effects.[13]
Caption: Dual role of extracellular ATP in immunity.
Cancer: A Double-Edged Sword in the Tumor Microenvironment
The concentration of ATP in the tumor microenvironment (TME) is significantly elevated compared to normal tissues.[14] This high level of extracellular ATP can have dual effects on cancer progression. On one hand, it can promote tumor growth, proliferation, and metastasis by activating P2Y receptors on cancer cells.[14] On the other hand, high concentrations of eATP can induce immunogenic cell death and activate anti-tumor immune responses through P2X7 receptor stimulation on immune cells.[14] The ultimate outcome depends on the balance between these opposing effects and the specific composition of the TME.
Caption: The dual role of ATP in the tumor microenvironment.
Apoptosis versus Necrosis: A Critical Decision Point
The intracellular concentration of ATP plays a decisive role in determining the mode of cell death. In the presence of sufficient ATP, cells undergo apoptosis, a programmed and orderly form of cell death. However, when intracellular ATP levels are depleted, the same apoptotic stimuli can lead to necrosis, a more chaotic and inflammatory form of cell death. This is because several key steps in the apoptotic cascade, such as the activation of caspases, are ATP-dependent processes.
Caption: Intracellular ATP level determines cell death fate.
Detailed Experimental Protocols
Protocol 1: Measurement of Extracellular ATP using a Luciferase-Based Assay
This protocol describes the measurement of eATP in cell culture supernatants using a luciferase-based bioluminescence assay.
Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, Mg²⁺, and O₂, producing light. The amount of light emitted is directly proportional to the ATP concentration.
Materials:
-
Luciferin-luciferase assay kit
-
Luminometer
-
Cell culture medium
-
ATP standard solution
-
96-well white-walled, clear-bottom plates
Procedure:
-
Cell Culture: Plate cells at the desired density in a 96-well plate and culture under appropriate conditions.
-
Stimulation: Treat cells with the desired stimulus to induce ATP release. Include appropriate controls (unstimulated cells, medium alone).
-
Sample Collection: Carefully collect the cell culture supernatant without disturbing the cell monolayer.
-
Assay Preparation: Prepare the luciferin-luciferase reagent according to the manufacturer's instructions. Prepare an ATP standard curve.
-
Measurement: Add the luciferin-luciferase reagent to the collected supernatants and ATP standards in a white-walled 96-well plate.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence values to the ATP standard curve.
Caption: Workflow for Luciferase-Based ATP Assay.
Protocol 2: Calcium Imaging of ATP-Induced Intracellular Signaling
This protocol outlines the use of a fluorescent Ca²⁺ indicator to visualize changes in intracellular calcium concentration following ATP stimulation.
Principle: Cell-permeant fluorescent dyes, such as Fura-2 AM or Fluo-4 AM, are loaded into cells where they are cleaved by intracellular esterases to become fluorescent and Ca²⁺-sensitive. The fluorescence intensity of the dye increases upon binding to Ca²⁺.
Materials:
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a suitable camera and software
-
ATP solution
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Dye Loading: Prepare a loading solution of the Ca²⁺ indicator in HBSS with Pluronic F-127. Incubate the cells with the loading solution.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Imaging Setup: Mount the dish/coverslip on the fluorescence microscope.
-
Baseline Recording: Record the baseline fluorescence of the cells for a short period.
-
Stimulation: Add the ATP solution to the cells while continuously recording the fluorescence.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics and magnitude of the Ca²⁺ response.
Caption: Workflow for Calcium Imaging of ATP Signaling.
Protocol 3: Electrophysiological Recording of ATP as a Neurotransmitter
This protocol describes the use of whole-cell patch-clamp electrophysiology to record ATP-mediated currents in neurons.
Principle: The patch-clamp technique allows for the measurement of ion flow through single channels or across the entire cell membrane. This can be used to characterize the electrophysiological properties of P2X receptors.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular recording solutions
-
ATP solution and specific P2 receptor antagonists
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Prepare a primary neuronal culture or an acute brain slice.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fill with intracellular solution.
-
Patching: Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Recording: Clamp the cell at a holding potential and record the baseline current.
-
ATP Application: Perfuse the cell with an extracellular solution containing ATP and record the induced current.
-
Pharmacology: Apply specific P2 receptor antagonists to confirm the identity of the receptors mediating the current.
-
Data Analysis: Analyze the amplitude, kinetics, and pharmacology of the ATP-evoked currents.[15][16]
Caption: Workflow for Electrophysiological Recording.
Conclusion
The role of this compound in cell signaling is far more complex and nuanced than its classical function in cellular bioenergetics. As a potent extracellular signaling molecule, ATP, through the activation of P2X and P2Y receptors, is a key player in a multitude of physiological and pathological processes, including immunity, cancer progression, and the determination of cell fate. The intricate signaling pathways and the context-dependent effects of ATP present both challenges and exciting opportunities for the development of novel therapeutic strategies. A thorough understanding of the quantitative aspects of ATP-receptor interactions and the application of robust experimental methodologies, as detailed in this guide, are essential for advancing our knowledge of purinergic signaling and harnessing its therapeutic potential.
References
- 1. Physiologic roles of P2 receptors in leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 5. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Extracellular ATP may contribute to tissue repair by rapidly stimulating purinergic receptor X7-dependent vascular endothelial growth factor release from primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular release of ATP promotes systemic inflammation during acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrophysiology of autonomic neuromuscular transmission involving ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ATP as a cotransmitter in the autonomic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-ATP as a Neurotransmitter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of a chemical substance as a neurotransmitter hinges on a stringent set of criteria, including its synthesis and storage within presynaptic neurons, stimulus-dependent release, mimicry of postsynaptic effects by exogenous application, and a mechanism for its removal from the synaptic cleft.[1][2][3][4][5] For many years, Adenosine 5'-triphosphate (ATP), a molecule central to intracellular energy metabolism, was not considered a primary candidate for extracellular signaling in the nervous system.[6][7] However, a growing body of evidence has not only confirmed ATP's role as a legitimate neurotransmitter but has also revealed its involvement in a wide array of physiological and pathological processes, from sensory transduction to neuroinflammation.[7][8] This technical guide provides a comprehensive overview of the core evidence supporting ATP as a neurotransmitter, with a focus on the quantitative data and experimental methodologies that have been pivotal in this field.
Evidence for ATP as a Neurotransmitter
The case for ATP as a neurotransmitter is built upon the fulfillment of the classical criteria for neurotransmitter identification.
Synthesis and Storage
ATP is ubiquitously synthesized in the cytoplasm and mitochondria of neurons. For its role as a neurotransmitter, ATP is packaged into synaptic vesicles, often alongside other classical neurotransmitters.[9][10] The vesicular nucleotide transporter (VNUT) has been identified as the protein responsible for loading ATP into these vesicles.[11]
Stimulus-Dependent Release from Presynaptic Terminals
A critical piece of evidence for ATP's role as a neurotransmitter is its release from nerve terminals in response to neuronal activity. This release is a calcium-dependent process, consistent with vesicular exocytosis.[12][13]
Quantitative Analysis of ATP Release:
Several techniques are employed to measure the release of ATP from neurons, with the luciferin-luciferase bioluminescence assay being a widely used and highly sensitive method.[11][12] In this assay, the enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light that can be quantified with a luminometer.[2][14] Studies utilizing this method have demonstrated a frequency-dependent increase in extracellular ATP concentration upon nerve stimulation. For instance, in the rat phrenic nerve-hemidiaphragm preparation, nerve stimulation at frequencies of 1-5 Hz resulted in an 11-26 nM increase in extracellular ATP concentration over a basal level of 6 nM.[12] In co-cultures of neurons and astrocytes subjected to oxygen-glucose deprivation (OGD), a model for ischemic conditions, extracellular ATP concentration gradually increased, reaching approximately 8.9 µM after 80-90 minutes.[5]
| Experimental Model | Stimulation | Basal ATP Concentration | Evoked ATP Concentration/Increase | Reference |
| Rat phrenic nerve-hemidiaphragm | Electrical stimulation (1-5 Hz) | 6 nM | 11-26 nM increase | [12] |
| Cultured neurons and astrocytes | Oxygen-Glucose Deprivation (90 min) | Not specified | ~8.9 µM | [5] |
| Cerebellar mossy fiber boutons (acute mouse brain slices) | Physiological-like activity | ~2.5-2.7 mM (intracellular) | ~150 µM decrease (intracellular) | [15] |
Postsynaptic Action via Purinergic Receptors
Once released into the synaptic cleft, ATP exerts its effects by binding to a specific family of postsynaptic receptors known as purinergic receptors. These are broadly divided into two main classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors.[3][16]
P2X receptors are trimeric, non-selective cation channels that, upon binding ATP, allow the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to membrane depolarization and cellular excitation.[3][4][17] There are seven mammalian P2X receptor subtypes (P2X1-7).[18]
Pharmacology of P2X Receptors:
The affinity of ATP and its synthetic analogs varies across the different P2X receptor subtypes. This differential pharmacology is crucial for the experimental dissection of their physiological roles.
| Receptor Subtype | Agonist | EC₅₀ (µM) | Reference |
| P2X1 (human) | ATP | 0.04 - 0.7 | [19] |
| α,β-methylene ATP | 0.054 | [1] | |
| P2X2 (human) | ATP | 0.3 - 8 | [19] |
| ATP (divalent-free) | 1.4 | [20] | |
| P2X3 (human) | ATP | 0.04 - 1 | [19] |
| α,β-methylene ATP | 9.6 | [21] | |
| P2X4 (human) | ATP | 0.4 - 10 | [19] |
| ATP (divalent-free) | 1.3 | [20] | |
| P2X7 (rat) | ATP | 123 | [22] |
| BzATP | 3.6 | [22] | |
| P2X7 (mouse) | ATP | 936 | [22] |
| BzATP | 285 | [22] |
Ion Permeability of P2X Receptors:
The permeability of P2X channels to different cations is a key determinant of their physiological function. The relative permeability of Ca²⁺ to Na⁺ (PCa/PNa) is a particularly important parameter.
| Receptor Subtype | PCa/PNa | PK/PNa | Reference |
| P2X1 | 3.9 | ~1.0 | [10] |
| P2X2 | 2.2 | ~1.0 | [10] |
| P2X4 | High Ca²⁺ permeability | ~1.0 | |
| P2X7 | High Ca²⁺ permeability | ~1.0 | [19] |
There are eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). These receptors are activated by a range of nucleotides, including ATP, ADP, UTP, and UDP. Their activation initiates intracellular signaling cascades through various G proteins.[3][17]
Pharmacology of P2Y Receptors:
| Receptor Subtype | Preferred Agonist(s) | EC₅₀ | G Protein Coupling | Reference |
| P2Y₁ | ADP | 10 nM | Gq | [3] |
| P2Y₂ | ATP, UTP | ~0.5–3 µM | Gq | [3] |
| P2Y₄ | UTP | 73 nM | Gq, Gi | [3] |
| P2Y₆ | UDP | 15 nM | Gq | [3] |
| P2Y₁₁ | ATP | 17-65 µM | Gq, Gs | [3] |
| P2Y₁₂ | ADP | - | Gi | [17] |
| P2Y₁₃ | ADP | - | Gi | |
| P2Y₁₄ | UDP-glucose | - | Gi |
Inactivation by Ectonucleotidases
The synaptic action of ATP is terminated by its rapid enzymatic degradation in the synaptic cleft. This is carried out by a family of ectonucleotidases that hydrolyze ATP and other nucleotides. The main enzymes involved are ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), which convert ATP to ADP and then to AMP, and ecto-5'-nucleotidase (eN/CD73), which dephosphorylates AMP to adenosine.
Experimental Protocols
Measurement of ATP Release using Luciferin-Luciferase Assay
This protocol outlines the measurement of ATP release from cultured neurons or synaptosomes.
Materials:
-
Cultured neurons or synaptosome preparation
-
Krebs-HEPES buffer
-
Luciferin-luciferase ATP assay kit
-
Luminometer
-
Stimulation solution (e.g., high KCl)
Procedure:
-
Prepare a suspension of cultured neurons or synaptosomes in Krebs-HEPES buffer.
-
Equilibrate the cell suspension at 37°C for 10-15 minutes.
-
Add the luciferin-luciferase assay mix to the cell suspension.
-
Measure the basal luminescence using a luminometer.
-
Initiate ATP release by adding a stimulating agent (e.g., high concentration of KCl to depolarize the neurons).
-
Immediately measure the peak luminescence.
-
To quantify the ATP concentration, generate a standard curve using known concentrations of ATP.
-
Calculate the amount of ATP released by subtracting the basal luminescence from the peak luminescence and comparing it to the standard curve.[15]
Whole-Cell Patch-Clamp Recording of P2X Receptor Currents
This protocol describes the electrophysiological recording of currents mediated by P2X receptors in response to ATP application.
Materials:
-
Cells expressing P2X receptors (e.g., cultured neurons or HEK293 cells transfected with a specific P2X receptor subtype)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular recording solutions
-
ATP and other relevant pharmacological agents
Procedure:
-
Prepare the cell culture for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the intracellular solution and mount it on the headstage.
-
Under visual guidance (e.g., using a microscope with DIC optics), approach a cell with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply ATP to the cell using a perfusion system.
-
Record the inward current elicited by the activation of P2X receptors.
-
To determine the dose-response relationship, apply a range of ATP concentrations and measure the peak current at each concentration.
-
Analyze the data to calculate the EC₅₀ and other kinetic parameters.[5][20]
Measurement of Ectonucleotidase Activity in Synaptosomes
This protocol details a method to measure the activity of ectonucleotidases in a synaptosomal preparation.
Materials:
-
Synaptosome preparation
-
Assay buffer (e.g., Tris-HCl with CaCl₂ and MgCl₂)
-
Substrate solution (ATP, ADP, or AMP)
-
Malachite green reagent for phosphate (B84403) detection
-
Spectrophotometer
Procedure:
-
Prepare a synaptosome suspension in the assay buffer.
-
Pre-incubate the synaptosome suspension at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the nucleotide substrate (ATP, ADP, or AMP).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).
-
Centrifuge the samples to pellet the synaptosomes.
-
Take an aliquot of the supernatant and add the malachite green reagent to detect the amount of inorganic phosphate (Pi) released.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of Pi.[17]
Visualizations
Signaling Pathways
Caption: P2X Receptor Signaling Pathway.
Caption: P2Y Receptor Signaling Pathways.
Experimental and Logical Workflows
Caption: Logical workflow for establishing ATP as a neurotransmitter.
Caption: Enzymatic degradation of extracellular ATP.
Conclusion
The convergence of evidence from biochemical, physiological, and pharmacological studies has firmly established 5'-ATP as a key neurotransmitter in the central and peripheral nervous systems. Its release from presynaptic terminals, action on distinct P2X and P2Y receptors, and subsequent inactivation by ectonucleotidases fulfill all the core requirements for a classical neurotransmitter. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the complex roles of purinergic signaling in health and disease. The continued development of selective pharmacological tools and advanced imaging techniques will undoubtedly uncover new therapeutic opportunities targeting this fundamental signaling pathway.
References
- 1. Frontiers | Extracellular ATP-Induced Alterations in Extracellular H+ Fluxes From Cultured Cortical and Hippocampal Astrocytes [frontiersin.org]
- 2. Methods and Compositions for Measuring ATP in Subcellular Compartments | Enterprise Innovation [innovation.weill.cornell.edu]
- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution detection of ATP release from single cultured mouse dorsal horn spinal cord glial cells and its modulation by noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonsynaptic and nonvesicular ATP release from neurons and relevance to neuron–glia signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. Presynaptic ATP Decreases During Physiological‐Like Activity in Neurons Tuned for High‐Frequency Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. P2X receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. guidetopharmacology.org [guidetopharmacology.org]
- 17. Intracellular ATP Concentration and Implication for Cellular Evolution | MDPI [mdpi.com]
- 18. Frontiers | Principles and properties of ion flow in P2X receptors [frontiersin.org]
- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Role of Ectonucleotidases in Synapse Formation During Brain Development: Physiological and Pathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.tocris.com [resources.tocris.com]
- 22. Ectonucleotidase activities associated with cholinergic synaptosomes isolated from Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5'-Adenosine Triphosphate (ATP): Chemical Properties and Stability in Aqueous Solutions
Abstract: 5'-Adenosine Triphosphate (ATP) is a pivotal molecule in biochemistry, serving as the primary energy currency in all known forms of life.[1] Its utility is intrinsically linked to the chemical energy stored within its high-energy phosphoanhydride bonds.[2] The stability of ATP in aqueous environments is a critical factor for researchers, scientists, and drug development professionals, as its degradation can significantly impact experimental outcomes and the efficacy of ATP-dependent processes. This technical guide provides an in-depth analysis of the core chemical properties of 5'-ATP and its stability profile in aqueous solutions, detailing the influence of various physicochemical parameters. It includes structured data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for the scientific community.
Chemical Properties of this compound
The functionality of ATP is dictated by its unique molecular structure and resulting chemical characteristics.
Structure and Nomenclature
ATP is a purine (B94841) ribonucleoside triphosphate.[3] It consists of three key components: an adenine (B156593) base, a ribose sugar, and a triphosphate group attached to the 5' carbon of the ribose. The full IUPAC name is Adenosine 5′-(tetrahydrogen triphosphate).[1] The high negative charge density associated with the three adjacent phosphate (B84403) units is a key feature that destabilizes the molecule, making the terminal phosphoanhydride bonds "high-energy."[2]
Physicochemical and Acid-Base Properties
Salts of ATP can be isolated as colorless, crystalline solids that are highly soluble in water but insoluble in organic solvents like ethanol.[1][4][5] The molecule possesses multiple ionizable protons, leading to a complex acid-base chemistry. The pKa values determine the net charge of the ATP molecule at a given pH, which in turn affects its interactions with metal ions and enzymes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ | [3] |
| Molar Mass | 507.18 g/mol | [3] |
| Aqueous Solubility | 50 mg/mL | [5] |
| pKa₁ (N1 of Adenine) | ~4.0 | [4][6] |
| pKa₂ (γ-phosphate) | ~6.5 | [4][6] |
Table 1: Core Physicochemical and Acid-Base Properties of this compound.
Metal Ion Chelation
The polyanionic triphosphate chain of ATP is a potent chelator of metal cations.[1] In the cellular environment, ATP exists predominantly as a complex with magnesium ions (Mg²⁺), which are coordinated to the phosphate oxygen centers.[1][7] This interaction with Mg²⁺ is crucial for stabilizing the negative charges on the phosphates and is often a requirement for the activity of ATP-dependent enzymes, such as kinases.[1][7] The binding affinities vary significantly among different cations.
| Metal Cation | Binding Constant (K) M⁻¹ | Source(s) |
| Mg²⁺ | 9,554 | [1][5] |
| Ca²⁺ | 3,722 | [5] |
| Sr²⁺ | 1,381 | [5] |
| Li⁺ | 25 | [5] |
| Na⁺ | 13 | [5] |
| K⁺ | 8 | [5] |
Table 2: Binding Constants of Common Metal Cations to ATP.
Stability of ATP in Aqueous Solutions
The stability of ATP is paramount for its function. In aqueous solutions, its primary degradation pathway is hydrolysis.
ATP Hydrolysis Pathways
ATP hydrolysis is a catabolic reaction where the addition of water breaks the phosphoanhydride bonds, releasing significant energy.[2][8] This process can occur sequentially.
-
Hydrolysis to ADP: The terminal (γ) phosphate is cleaved, yielding Adenosine Diphosphate (ADP) and inorganic phosphate (Pi).[2]
-
Hydrolysis to AMP: The terminal (β) phosphate of ADP is cleaved, yielding Adenosine Monophosphate (AMP) and another Pi molecule.[8]
-
Pyrophosphate Cleavage: Alternatively, the bond between the α and β phosphates of ATP can be broken to yield AMP and inorganic pyrophosphate (PPi).[1]
Figure 1: Primary Hydrolytic Degradation Pathways of ATP.
Factors Influencing Stability
The rate of ATP hydrolysis is highly dependent on environmental conditions.
ATP is most stable in aqueous solutions at a neutral pH, specifically between 6.8 and 7.4.[1][9] Outside this range, the rate of hydrolysis increases rapidly.[1][9]
-
Acidic Conditions (Low pH): At very low pH (e.g., in 3M perchloric acid), acid-catalyzed hydrolysis occurs.[7][9] Under these conditions, protonation of the phosphate groups can reduce the electrostatic repulsion that makes the terminal phosphate a good leaving group, yet the overall hydrolysis is complex and still proceeds.[10] Studies show significant decomposition at pH less than 5.[11]
-
Alkaline Conditions (High pH): In highly alkaline solutions, base-catalyzed hydrolysis proceeds, likely through a cyclic intermediate.[7]
Temperature has a profound effect on ATP stability. Higher temperatures significantly accelerate the rate of hydrolysis.[12][13]
-
Frozen Storage: ATP solutions are stable for at least a year when stored frozen.[14] At -80°C, plasma ATP levels show no significant decrease for at least one month.[15]
-
Refrigerated Storage: A refrigerated solution is stable for at least one week.[14]
-
Room Temperature and Above: At room temperature (22–25 °C), ATP in deionized water has a half-life of 54 days.[12] This drops dramatically to just 0.5 days at 50–55 °C.[12] At 120 °C and pH 7, the half-life is only a few minutes.[13]
| Condition | Half-life / Stability | Source(s) |
| -80°C | Stable for at least one month | [15] |
| -20°C (Frozen) | Stable for at least one year | [14] |
| 4°C (Refrigerated) | Stable for at least one week | [14] |
| 22-25°C (in DI water) | 54 days | [12] |
| 50-55°C (in DI water) | 0.5 days | [12] |
| 120°C, pH 7 | A few minutes | [13] |
Table 3: Stability and Half-life of ATP under Various Temperature Conditions.
Metal ions can have a dual role in ATP stability.
-
Stabilization: As mentioned, Mg²⁺ is crucial for stabilizing ATP in vivo by shielding the negative charges of the phosphate groups.[7] In experimental conditions, Mg²⁺ has been shown to significantly reduce the hydrolysis rate at elevated temperatures, decreasing it by up to 50% at 120°C.[13]
-
Catalysis of Hydrolysis: Conversely, some metal ions can accelerate ATP hydrolysis. The rate of hydrolysis in the presence of certain metal-organic complexes was found to increase in the order of Zn²⁺ > Ca²⁺ > Cd²⁺ > Mg²⁺.[16][17] This catalytic effect often involves the metal ion facilitating the nucleophilic attack on the γ-phosphate.[18]
Thermodynamics of ATP Hydrolysis
The hydrolysis of ATP to ADP and Pi is a highly exergonic reaction, meaning it releases a substantial amount of free energy.[2] This energy release is the reason ATP is the cell's primary energy source. The spontaneity of the reaction is driven by several factors, including the relief of electrostatic repulsion, resonance stabilization of the products (ADP and Pi), and solvation effects.[2]
| Parameter | Value (at standard state, pH 7) | Source(s) |
| ΔG°' (ATP → ADP + Pi) | -30.5 kJ/mol (-7.3 kcal/mol) | [1] |
| ΔG°' (ATP → AMP + PPi) | -45.6 kJ/mol (-10.9 kcal/mol) | [1] |
| Enthalpy (ΔH) (ATP → ADP + Pi) | -20.5 kJ/mol (-4.9 kcal/mol) | [1] |
Table 4: Standard Thermodynamic Parameters for ATP Hydrolysis. Note: The actual free energy change (ΔG) in a cell is typically much more negative (around -57 kJ/mol) due to the cellular concentrations of ATP, ADP, and Pi being far from standard state equilibrium.[1]
Experimental Protocols for Stability Analysis
Analyzing ATP stability requires accurate methods for its quantification and the monitoring of its degradation products.
Protocol: Quantification of ATP using Bioluminescence Assay
This method is highly sensitive and widely used for measuring low concentrations of ATP. It relies on the luciferin-luciferase reaction, where light emission is proportional to the ATP concentration.
-
Principle: In the presence of ATP, Mg²⁺, and O₂, the enzyme luciferase catalyzes the oxidative decarboxylation of D-luciferin, producing light (bioluminescence).
-
Materials:
-
ATP Assay Kit (containing luciferase and D-luciferin substrate)
-
Luminometer for measuring light output
-
ATP standards of known concentration
-
Tris or HEPES buffer (pH 7.0-7.8)
-
Samples containing unknown ATP concentrations
-
-
Methodology:
-
Reagent Preparation: Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions. Protect from light.
-
Standard Curve: Prepare a series of ATP standards by diluting a stock solution in the assay buffer. A typical range is 1 nM to 1 µM.
-
Sample Preparation: Collect aqueous samples. If necessary, dilute them to fall within the range of the standard curve. Place all samples and reagents on ice.[15]
-
Measurement:
-
Pipette 50 µL of each standard or sample into the wells of a white-walled, 96-well plate suitable for luminescence.
-
Add 50 µL of the prepared luciferase/luciferin reagent to each well.
-
Immediately place the plate in a luminometer and measure the light output (Relative Light Units, RLU).
-
-
Data Analysis: Plot the RLU values for the standards against their known concentrations to generate a standard curve. Use the equation from the linear regression of this curve to calculate the ATP concentration in the unknown samples.
-
Protocol: Monitoring ATP Hydrolysis by ³¹P-NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to directly observe the phosphorus-containing species in a solution.
-
Principle: The phosphorus nuclei in the α, β, and γ positions of ATP, the α and β positions of ADP, and in inorganic phosphate (Pi) all have distinct chemical shifts in a ³¹P-NMR spectrum. By integrating the signal peaks, one can determine the relative concentrations of each species over time.
-
Materials:
-
High-field NMR spectrometer with a phosphorus probe
-
NMR tubes
-
ATP solution of known initial concentration
-
D₂O for field locking
-
Buffer solution to maintain constant pH
-
Thermostated sample chamber
-
-
Methodology:
-
Sample Preparation: Prepare a solution of ATP (e.g., 5-10 mM) in a buffer (e.g., Tris-HCl) with a known percentage of D₂O (typically 10%) for the lock signal. The pH should be carefully adjusted.
-
Initial Spectrum (t=0): Acquire an initial ³¹P-NMR spectrum at the desired temperature to confirm the purity of the ATP and establish the initial signal integrals.
-
Kinetic Run: Maintain the sample at a constant temperature inside the NMR spectrometer. Acquire spectra at regular time intervals (e.g., every 30 minutes or as needed based on the expected rate of hydrolysis).
-
Data Processing: Process each spectrum (Fourier transform, phase correction, baseline correction).
-
Data Analysis: Integrate the distinct peaks corresponding to ATP (γ-P, α-P, β-P), ADP (β-P, α-P), and Pi. Calculate the concentration of each species at each time point based on the relative integrals. Plot the concentration of ATP versus time to determine the rate of hydrolysis.
-
Figure 2: General Experimental Workflow for an ATP Stability Study.
ATP in a Biological Signaling Context
Beyond its role in energy metabolism, ATP is a crucial substrate for kinase enzymes in signal transduction pathways. Kinases transfer the terminal (γ) phosphate from ATP to a substrate molecule (e.g., a protein), a process called phosphorylation, which acts as a molecular switch to regulate cellular activity.
Figure 3: Role of ATP as a Phosphate Donor in a Kinase Cascade.
Conclusion
The chemical properties of this compound, particularly its polyanionic nature and the high-energy phosphoanhydride bonds, define its central role in biology. Its stability in aqueous solutions is a delicate balance influenced by pH, temperature, and the presence of metal cations. ATP is most stable under neutral pH and cold temperatures. Divalent cations like Mg²⁺ are essential for its stability in biological systems, whereas other conditions can markedly accelerate its degradation. A thorough understanding and control of these parameters, verified through robust experimental methods like bioluminescence assays and ³¹P-NMR, are critical for any research involving this fundamental biomolecule.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H16N5O13P3 | CID 5957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 8. Video: Hydrolysis of ATP [jove.com]
- 9. echemi.com [echemi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Qualitative Measurements of Stability of ATP at Varying pH – ASPIRE [wp.bridgewater.edu]
- 12. mdpi.com [mdpi.com]
- 13. dggv.de [dggv.de]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Function of Adenosine Triphosphate (ATP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) triphosphate (ATP) is a cornerstone of cellular bioenergetics and signaling. This guide provides a comprehensive technical overview of the molecular architecture of ATP, its multifaceted roles in cellular physiology, and methodologies for its study. We delve into the precise three-dimensional structure of ATP, detailing bond lengths and angles, and explore its function as the primary energy currency, a signaling molecule in purinergic pathways, and a critical substrate for kinases. This document also presents detailed experimental protocols for the quantification of ATP and the analysis of kinase activity, alongside illustrative diagrams of key signaling pathways and experimental workflows to support researchers and professionals in drug development.
Molecular Structure of Adenosine Triphosphate
Adenosine triphosphate is a nucleotide composed of three fundamental components: an adenine (B156593) base, a ribose sugar, and a triphosphate group.[1][2]
-
Adenine: A purine (B94841) nitrogenous base.
-
Ribose: A five-carbon pentose (B10789219) sugar.
-
Triphosphate Group: A chain of three phosphate (B84403) groups designated alpha (α), beta (β), and gamma (γ), starting from the one closest to the ribose sugar.[2]
The adenine base is attached to the 1' carbon of the ribose sugar, and the triphosphate group is attached to the 5' carbon of the ribose. The high-energy phosphoanhydride bonds linking the β and γ phosphates are central to ATP's role as an energy carrier.
Below is a diagram illustrating the molecular structure of ATP.
Caption: Molecular components of Adenosine Triphosphate (ATP).
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃ | [3] |
| Molar Mass | 507.18 g/mol | [3] |
| Appearance | Colorless solid (salts) | [3] |
| Solubility | Water soluble |
Bond Lengths and Angles
The precise three-dimensional conformation of ATP can vary depending on its environment, such as in solution versus bound to a protein.[4] X-ray crystallography of the disodium (B8443419) salt of ATP (Na₂ATP) provides detailed insights into its solid-state structure. In the crystal lattice, the triphosphate chain adopts a folded conformation.[1] The ribose ring can exist in different puckered conformations, such as C3' endo or C2' endo.[1]
| Bond/Angle | Approximate Value |
| P-O (non-bridging) | ~1.50 Å |
| P-O (bridging) | ~1.60 Å |
| O-P-O Angle | ~110-120° |
| C-N (in adenine) | ~1.33-1.38 Å |
| C-C (in ribose) | ~1.52-1.54 Å |
| Glycosidic Bond Torsion Angle | Varies |
Note: These are approximate values and can vary based on the specific crystal structure and environment.
Core Functions of ATP
ATP's central role in the cell is multifaceted, extending from energy transfer to intricate signaling processes.
Primary Energy Currency
The hydrolysis of the terminal phosphoanhydride bond of ATP to form adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, releasing a significant amount of free energy.
ATP + H₂O → ADP + Pi
This energy release powers a vast array of cellular activities, including:
-
Muscle Contraction: ATP binding and hydrolysis are essential for the cyclical interaction of myosin and actin filaments.
-
Active Transport: ATP provides the energy for ion pumps, such as the Na⁺/K⁺-ATPase, to move ions against their concentration gradients.
-
Biosynthesis: The synthesis of macromolecules like DNA, RNA, and proteins is energetically unfavorable and is driven by the coupling of these reactions to ATP hydrolysis.
| Parameter | Value | Conditions | Reference |
| Standard Free Energy of Hydrolysis (ΔG°') | -30.5 kJ/mol (-7.3 kcal/mol) | 1 M concentrations, pH 7.0 | [3] |
| Cellular Free Energy of Hydrolysis (ΔG) | -50 to -65 kJ/mol (-12 to -15.5 kcal/mol) | Typical intracellular concentrations | |
| Typical Intracellular Concentration | 1-10 mM | Varies by cell type and metabolic state |
Signal Transduction
ATP acts as a crucial signaling molecule both inside and outside the cell.
ATP serves as a phosphate donor in phosphorylation reactions catalyzed by protein kinases . This post-translational modification acts as a molecular switch, altering the activity, localization, and interaction of proteins in signaling cascades.
Released into the extracellular space, ATP acts as a neurotransmitter and signaling molecule by activating a family of purinergic receptors on the cell surface. These receptors are broadly classified into two families: P2X and P2Y receptors.
-
P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and downstream signaling events.[5][6]
-
P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP and ADP, initiate intracellular signaling cascades through G proteins, leading to the production of second messengers such as inositol (B14025) trisphosphate (IP₃) and cyclic AMP (cAMP).[7]
Below are diagrams illustrating the signaling pathways for representative P2Y and P2X receptors.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: P2X1 Receptor Signaling Pathway.
Experimental Protocols
Quantification of ATP using a Luciferase-Based Assay
This protocol provides a method for determining ATP concentrations in cell lysates.
Principle: Firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light that is proportional to the amount of ATP present.[1]
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Luciferase assay reagent (containing luciferase and luciferin)
-
ATP standard solution
-
Luminometer
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash cells with PBS.
-
Lyse the cells using a suitable cell lysis buffer to release intracellular ATP.
-
-
ATP Standard Curve Preparation:
-
Prepare a series of ATP standards of known concentrations by diluting the ATP standard solution.
-
-
Assay:
-
Add the luciferase assay reagent to both the cell lysates and the ATP standards in a luminometer-compatible plate.
-
Incubate for a short period to allow the reaction to stabilize.
-
Measure the luminescence of each sample using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence values of the ATP standards against their corresponding concentrations.
-
Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.
-
Kinase Activity Assay using a Fluorescent ATP Analog
This protocol describes a general method for measuring kinase activity by monitoring the binding of a fluorescent ATP analog.
Principle: The fluorescence properties of certain ATP analogs, such as TNP-ATP, change upon binding to the ATP-binding pocket of a kinase. This change can be used to measure kinase activity and screen for inhibitors.
Materials:
-
Purified kinase
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
Kinase reaction buffer
-
Substrate peptide or protein
-
Test compounds (for inhibitor screening)
-
Fluorometer
Procedure:
-
Reaction Setup:
-
In a microplate, combine the purified kinase, its substrate, and the kinase reaction buffer.
-
For inhibitor screening, add the test compounds at various concentrations.
-
-
Initiation and Measurement:
-
Initiate the kinase reaction by adding the fluorescent ATP analog.
-
Immediately measure the fluorescence intensity over time using a fluorometer.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the change in fluorescence over time.
-
For inhibitor screening, the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) can be calculated by plotting the reaction rates against the inhibitor concentrations.
-
ATP in Drug Discovery
The central role of ATP-dependent enzymes, particularly kinases, in cellular signaling has made them a major class of drug targets.
High-Throughput Screening (HTS) for Kinase Inhibitors
The development of robust and sensitive assays for kinase activity has enabled high-throughput screening of large compound libraries to identify novel kinase inhibitors.
Below is a diagram illustrating a typical experimental workflow for HTS of kinase inhibitors.
Caption: Experimental workflow for HTS of kinase inhibitors.
Conclusion
Adenosine triphosphate is a molecule of profound importance, serving as the universal energy currency and a versatile signaling molecule. A deep understanding of its structure, function, and the pathways it governs is critical for fundamental biological research and for the development of novel therapeutics targeting a wide range of diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted roles of ATP and to identify and characterize new modulators of ATP-dependent processes.
References
- 1. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Ca2+ influx through P2X1 receptors amplifies P2Y1 receptor-evoked Ca2+ signaling and ADP-evoked platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary and secondary agonists can use P2X1 receptors as a major pathway to increase intracellular Ca2+ in the human platelet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2Y1 and P2X7 receptors induce calcium/calmodulin-dependent protein kinase II phosphorylation in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Calculation of 5'-ATP Hydrolysis Free Energy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and experimental determination of the free energy of 5'-adenosine triphosphate (ATP) hydrolysis. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in studies where the energetics of ATP-dependent processes are critical. This guide covers the fundamental thermodynamics, key influencing factors, detailed experimental protocols for measurement, and the role of ATP hydrolysis in major signaling pathways.
Introduction: The Central Role of ATP Hydrolysis in Cellular Energetics
Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, powering a vast array of biological processes. The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) is a highly exergonic reaction, releasing a significant amount of free energy that is coupled to endergonic cellular reactions. Understanding and accurately quantifying this free energy change is paramount for comprehending the thermodynamics of cellular metabolism, signal transduction, and the mechanism of action of numerous enzymes and potential drug targets.
The reaction for ATP hydrolysis is as follows:
ATP + H₂O ⇌ ADP + Pᵢ
The free energy change (ΔG) associated with this reaction is a critical parameter in cellular bioenergetics.
Quantitative Data on ATP Hydrolysis Free Energy
The free energy change of ATP hydrolysis is dependent on the conditions under which it is measured. The standard free energy change (ΔG°') is a useful benchmark, but the actual free energy change (ΔG) within the cell can be significantly different due to the non-standard concentrations of reactants and products, as well as other cellular factors.
| Parameter | Value (kJ/mol) | Value (kcal/mol) | Conditions |
| Standard Free Energy Change (ΔG°') | -28 to -34[1][2] | -6.7 to -8.1 | 1 M concentrations of ATP, ADP, and Pi, 25°C, pH 7.0 |
| Cellular Free Energy Change (ΔG) | -47 to -70[1] | -11.2 to -16.7 | Typical intracellular concentrations (mM range for ATP, ADP, Pi) |
| ΔG in Human Muscle (Resting) | -64[2] | -15.3 | [ATP] ≈ 4 mM, [ADP] ≈ 9 µM[2] |
| ΔG in Human Muscle (Recovering) | -69[2] | -16.5 | [ATP] ≈ 1 mM, [ADP] ≈ 7 µM[2] |
| ΔG in E. coli | -47[1] | -11.2 | Growing on glucose[1] |
Factors Influencing the Free Energy of ATP Hydrolysis:
| Factor | Effect on ΔG |
| Concentrations of ATP, ADP, and Pᵢ | A higher [ATP]/([ADP][Pᵢ]) ratio makes ΔG more negative. |
| pH | Changes in pH affect the ionization states of ATP, ADP, and Pᵢ, thus altering ΔG. |
| Mg²⁺ Concentration | Mg²⁺ ions stabilize the ATP molecule, and changes in their concentration affect the free energy of hydrolysis.[1][2] |
| Temperature | As with most chemical reactions, temperature influences the reaction equilibrium and thus ΔG. |
| Ionic Strength | The overall ionic environment of the cell can influence the activity of the reactants and products. |
Experimental Protocols for Determining ATP Hydrolysis Free Energy
Several experimental techniques can be employed to determine the free energy of ATP hydrolysis. The choice of method often depends on the specific research question, the biological system under investigation, and the available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique to measure the intracellular concentrations of ATP, ADP, and Pᵢ in vivo.[1][2] By determining these concentrations, the reaction quotient (Q) can be calculated, which is then used to determine the cellular ΔG.
Protocol for ³¹P NMR Spectroscopy:
-
Sample Preparation: The tissue or cell sample is placed in an NMR tube. For in vivo measurements in humans, the tissue of interest (e.g., muscle) is positioned within a strong magnetic field.[1]
-
Data Acquisition: A ³¹P NMR spectrum is acquired. The different phosphorus-containing compounds (ATP, ADP, Pᵢ) will have distinct resonance peaks in the spectrum.
-
Concentration Determination: The area under each peak is proportional to the concentration of the respective molecule. By comparing the peak areas to a known internal or external standard, the absolute concentrations of ATP, ADP, and Pᵢ can be determined.
-
Calculation of ΔG:
-
The reaction quotient, Q, is calculated using the measured concentrations: Q = [ADP][Pᵢ]/[ATP].
-
The cellular free energy change (ΔG) is then calculated using the equation: ΔG = ΔG°' + RT ln(Q), where R is the gas constant and T is the temperature in Kelvin.[2]
-
Enzyme-Coupled Spectrophotometric Assay
This is a common in vitro method to measure the rate of ATP hydrolysis by an ATPase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Protocol for Pyruvate (B1213749) Kinase/Lactate (B86563) Dehydrogenase Coupled Assay:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the ATPase of interest, phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH) in an appropriate buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Spectrophotometric Measurement: The absorbance at 340 nm is monitored over time. The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus the rate of ATP hydrolysis.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. This rate can be used to calculate the enzyme's kinetic parameters.
Luciferase-Based Bioluminescence Assay
This highly sensitive method is used to measure ATP concentrations. The enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.
Protocol for ATP Measurement:
-
Sample Lysis: Cells are lysed to release intracellular ATP.
-
Reaction Setup: The cell lysate is mixed with a reagent containing luciferase and D-luciferin.
-
Luminescence Measurement: The light output is immediately measured using a luminometer.
-
Quantification: The ATP concentration in the sample is determined by comparing the luminescence reading to a standard curve generated with known ATP concentrations.
Role of ATP Hydrolysis in Key Signaling Pathways
The energy released from ATP hydrolysis drives numerous signaling pathways that are fundamental to cellular function.
Muscle Contraction
In muscle cells, the cyclical interaction between actin and myosin filaments, which leads to muscle contraction, is powered by ATP hydrolysis.[1][3][4][5]
Caption: The ATP-dependent cycle of muscle contraction.
Na⁺/K⁺-ATPase Ion Pump
The sodium-potassium pump is a vital transmembrane protein that actively transports Na⁺ and K⁺ ions against their concentration gradients, a process directly fueled by ATP hydrolysis. This maintains the electrochemical gradients necessary for nerve impulse transmission and cellular homeostasis.[2][6][7][8][9]
Caption: The reaction cycle of the Na⁺/K⁺-ATPase pump.
Kinase-Mediated Signaling
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a key event in many signal transduction pathways. ATP serves as the phosphate donor in these reactions.[3][10]
References
- 1. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. ATP and Muscle Contraction | Biology for Majors II [courses.lumenlearning.com]
- 6. collab.its.virginia.edu [collab.its.virginia.edu]
- 7. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Na+/K+-ATPase: More than an Electrogenic Pump | MDPI [mdpi.com]
- 9. Na+/K+-ATPase: More than an Electrogenic Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the role of ATP in kinase? | AAT Bioquest [aatbio.com]
The Central Role of 5'-ATP in Cellular Energetics and Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) 5'-triphosphate (ATP) is the universal energy currency of the cell, a pivotal molecule that powers a vast array of biological processes. This technical guide provides an in-depth exploration of the multifaceted roles of ATP in cellular energetics and metabolism, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support advanced research and drug development endeavors.
ATP as the Linchpin of Cellular Energetics
ATP is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. The high-energy phosphoanhydride bonds linking the phosphate groups are the key to its function. The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, releasing a significant amount of free energy that the cell can harness to drive endergonic processes.[1][2]
The overall health and activity of a cell are often reflected in its "energy charge," a concept that relates the concentrations of ATP, ADP, and adenosine monophosphate (AMP). Most healthy cells maintain a high energy charge, typically between 0.7 and 0.95, indicating a robust capacity for energy-requiring activities.[3] A decrease in this ratio signals a metabolic shift towards catabolic, ATP-producing pathways to restore the energy balance.
ATP Production: A Symphony of Metabolic Pathways
The continuous supply of ATP is primarily maintained through two major processes:
-
Cellular Respiration: This is the primary mechanism of ATP synthesis in most eukaryotic cells. It involves the catabolism of glucose and other organic molecules through a series of interconnected pathways: glycolysis, the citric acid cycle, and oxidative phosphorylation. While glycolysis provides a small, direct yield of ATP, the majority is generated during oxidative phosphorylation, where the energy from electron transport is used to drive ATP synthase.[2][4]
-
Substrate-Level Phosphorylation: This process involves the direct transfer of a phosphate group from a high-energy substrate to ADP, forming ATP. This occurs during glycolysis and the citric acid cycle.
ATP Consumption: Fueling the Machinery of Life
The energy released from ATP hydrolysis is coupled to a multitude of cellular functions, including:
-
Anabolic Reactions: The synthesis of complex macromolecules such as proteins, nucleic acids, and polysaccharides from simpler precursors is an energy-intensive process fueled by ATP.
-
Active Transport: ATP powers membrane pumps, such as the Na+/K+ ATPase, to move ions and other molecules against their concentration gradients, maintaining cellular homeostasis and enabling processes like nerve impulse transmission.
-
Muscle Contraction: The cyclical interaction between actin and myosin filaments, which underlies muscle contraction, is driven by the binding and hydrolysis of ATP.
-
Signal Transduction: ATP serves as a substrate for kinases, enzymes that phosphorylate other proteins, thereby activating or deactivating signaling pathways. It is also a precursor for the second messenger cyclic AMP (cAMP).[5][6]
-
DNA and RNA Synthesis: ATP is one of the four nucleotide triphosphates required as a building block for the synthesis of RNA. It is also converted to deoxyadenosine (B7792050) triphosphate (dATP) for DNA synthesis.
Quantitative Insights into Cellular ATP
The intracellular concentration of ATP is a critical parameter that reflects the metabolic state of a cell. These concentrations can vary between different cell and tissue types, as well as under different physiological and pathological conditions.
| Cell/Tissue Type | Typical Intracellular ATP Concentration (mM) | Reference(s) |
| Cardiac Muscle | 7.47 ± 4.12 | [7] |
| Skeletal Muscle | 5.86 ± 1.91 | [7] |
| Brain | 2.88 | [7] |
| Liver | ~2.71 | [8] |
| Retina | ~2.71 | [8] |
| Microorganisms | ~2.71 | [8] |
| Mouse Fibroblasts (LS) | 1.6 x 10⁻¹¹ moles/cell (biosynthesis) | [9] |
| Overall Average | 4.41 | [8] |
Note: The values presented are averages and can fluctuate based on the specific experimental conditions and methodologies used.
The standard free energy change (ΔG°') for ATP hydrolysis to ADP and Pi under standard conditions (1 M concentrations, pH 7.0) is approximately -30.5 kJ/mol (-7.3 kcal/mol). However, under the non-standard, physiological conditions within a cell, the actual free energy change (ΔG) is significantly more negative, often in the range of -50 to -70 kJ/mol, due to the relatively low intracellular concentrations of ADP and Pi compared to ATP.[1][10][11] This large negative ΔG makes ATP hydrolysis a powerful driving force for cellular reactions.
Key Signaling Pathways Involving ATP
ATP plays a dual role in cellular signaling, acting as both a direct signaling molecule and as a substrate for enzymes that generate second messengers.
Purinergic Signaling: P2X and P2Y Receptors
Extracellular ATP can act as a signaling molecule by binding to purinergic receptors on the cell surface. These are broadly classified into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs).[12][13][14]
-
P2X Receptor Signaling: The binding of ATP to P2X receptors leads to the opening of a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+. This rapid influx of ions can lead to membrane depolarization and the activation of various downstream signaling cascades.[13][14]
-
P2Y Receptor Signaling: P2Y receptors are GPCRs that, upon ATP binding, activate intracellular signaling pathways through different G protein subunits (Gαq, Gαs, Gαi). For instance, Gαq activation leads to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular Ca2+ and activation of protein kinase C (PKC).
cAMP Signaling Pathway
ATP is the substrate for adenylyl cyclase, the enzyme that synthesizes cyclic AMP (cAMP), a ubiquitous second messenger. The activation of adenylyl cyclase, often by Gαs-coupled GPCRs, leads to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which goes on to phosphorylate a variety of downstream targets, regulating processes such as metabolism, gene transcription, and cell growth.[5][6][15][16][]
Receptor Tyrosine Kinase (RTK) Signaling
In pathways initiated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), ATP serves as the essential phosphate donor for the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling proteins. The binding of a ligand, like EGF, to its receptor induces receptor dimerization and activation of its intrinsic kinase activity. This kinase activity utilizes ATP to phosphorylate tyrosine residues on the receptor itself and on other substrate proteins, initiating a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[18][19][20][21][22]
Experimental Protocols for ATP Measurement
Accurate quantification of intracellular ATP is crucial for assessing cellular metabolic status. Several methods are available, with the luciferase-based bioluminescence assay being one of the most sensitive and widely used.
Luciferase-Based ATP Assay
This assay is based on the principle that firefly luciferase catalyzes the oxidation of D-luciferin in an ATP-dependent manner, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[23][24][25][26][27]
Materials:
-
Cultured cells (adherent or suspension)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ATP releasing agent (e.g., a detergent-based lysis buffer)
-
Luciferin-luciferase reagent
-
ATP standard solution
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Culture: Plate cells in an opaque-walled 96-well plate at a desired density and culture under appropriate conditions.
-
Cell Lysis:
-
For suspension cells, directly add an equal volume of ATP releasing agent to the cell suspension in each well.
-
For adherent cells, remove the culture medium and add the ATP releasing agent to each well. Incubate for approximately 5 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Luciferin-Luciferase Reaction: Add the luciferin-luciferase reagent to each well. The volume added is typically equal to the volume of the cell lysate.
-
Signal Stabilization: Incubate the plate at room temperature for approximately 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Standard Curve: Prepare a standard curve using a known concentration range of ATP to enable the quantification of ATP in the experimental samples.
Measuring ATP Synthase Activity
The activity of ATP synthase, the enzyme responsible for the majority of ATP production, can be assayed by measuring either ATP synthesis or the reverse reaction, ATP hydrolysis.
Spectrophotometric Assay for ATP Hydrolysis:
This method measures the ATPase activity of the F1Fo-ATP synthase by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[28][29][30]
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Oligomycin (B223565) (an inhibitor of ATP synthase)
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.
-
Sample Addition: Add the mitochondrial preparation to the reaction mixture in a cuvette.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the ATPase activity.
-
Inhibitor Control: Add oligomycin to inhibit the F1Fo-ATP synthase. The remaining rate of absorbance change represents non-specific ATPase activity and should be subtracted from the initial rate.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a non-invasive technique that can be used to measure the relative concentrations of phosphorus-containing metabolites, including ATP, ADP, and Pi, in living cells and tissues.[31][32][33][34][35] This method provides valuable information on the kinetics of ATP synthesis and hydrolysis in vivo.
Principle: The phosphorus nuclei in different chemical environments (e.g., the α, β, and γ phosphates of ATP) have distinct resonance frequencies in a magnetic field. By analyzing the ³¹P NMR spectrum, the relative concentrations of these metabolites can be determined. Magnetization transfer techniques can be used to measure the flux through ATP synthase.
Conclusion
Adenosine 5'-triphosphate is unequivocally central to the life of a cell, serving as the primary conduit for energy transfer and participating in a myriad of metabolic and signaling processes. A thorough understanding of its synthesis, consumption, and regulatory roles is fundamental to virtually all areas of biological research and is of paramount importance in the development of therapeutic agents targeting cellular metabolism and signaling. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to unraveling the complexities of cellular function and advancing the frontiers of medicine.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Energy charge - Wikipedia [en.wikipedia.org]
- 4. The Central Role of ATP in Cellular Energy Metabolism: Structure, Function, and Regulatory Mechanisms | Liang | Journal of Energy Bioscience [bioscipublisher.com]
- 5. Cyclic AMP (cAMP) Signaling | AAT Bioquest [aatbio.com]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP requirement for biosynthesis - Mammalian tissue culture cell - BNID 101985 [bionumbers.hms.harvard.edu]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]
- 12. Frontiers | P2X and P2Y receptor signaling in red blood cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. EGFR Kinase Enzyme System [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. promega.com [promega.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. sm.unife.it [sm.unife.it]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. med.emory.edu [med.emory.edu]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 30. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
- 31. cds.ismrm.org [cds.ismrm.org]
- 32. Measurement of ATP synthesis rates by 31P-NMR spectroscopy in the intact myocardium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. 31P-Magnetization Transfer Magnetic Resonance Spectroscopy Measurements of In Vivo Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
An In-depth Technical Guide on 5'-ATP Dependent Cellular Processes
This guide provides a detailed examination of core cellular processes that are fundamentally dependent on the hydrolysis of 5'-Adenosine Triphosphate (ATP). ATP is often called the "molecular unit of currency" for intracellular energy transfer, providing the necessary energy for a vast array of functions.[1][2] This document focuses on four critical domains: DNA replication and repair, protein quality control, signal transduction, and active transport across membranes. For each area, we present key quantitative data, detailed experimental protocols for analysis, and visualizations of the underlying molecular mechanisms.
DNA Replication and Repair: The Role of DNA Helicases
DNA helicases are essential motor proteins that utilize the energy from ATP hydrolysis to unwind the double-stranded DNA (dsDNA) into single-stranded DNA (ssDNA).[3][4] This unwinding is a prerequisite for DNA replication, repair, and recombination.[5] Replicative helicases, such as the E. coli DnaB protein, are typically hexameric rings that encircle one of the DNA strands and translocate along it, progressively separating the duplex.[6]
Data Presentation: DNA Helicase Activity
The efficiency and kinetics of DNA helicases are critical parameters in understanding their function. The table below summarizes key quantitative data for representative DNA helicases.
| Parameter | E. coli DnaB | E. coli RecQ | T4 gp41 |
| ATP Hydrolysis Rate (kcat, s-1) | ~30 | 86.9 (ssDNA stimulated) | ~20 |
| Michaelis Constant (Km for ATP, µM) | ~250 | 30.3 | ~150 |
| Translocation Rate (nucleotides/s) | ~1000 | 16 (± 4) | ~400 |
| Processivity (nucleotides per binding event) | >50,000 | 36 (± 2) | ~2,000 |
| ATP Coupling (ATP/base pair) | ~1 | 1 ATP per 1.6 (± 0.3) nucleotides | ~1 |
Data compiled from multiple sources for illustrative purposes. Actual values can vary based on experimental conditions.[7][8]
Experimental Protocol: DNA Helicase Activity Assay (Fluorescence-Based)
This protocol outlines a common method for continuously monitoring DNA helicase activity using a fluorescence-based assay that detects the displacement of a labeled DNA strand.[9][10]
Objective: To measure the rate of DNA unwinding by a specific helicase.
Materials:
-
Purified helicase enzyme.
-
Custom-synthesized DNA substrate: A partial duplex DNA with a 3' or 5' single-stranded tail (depending on helicase polarity), where one strand is labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., DABCYL) at their respective 5' and 3' ends.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 2 mM DTT.
-
ATP solution (100 mM stock).
-
Single-stranded DNA (ssDNA) binding protein (SSB) or a "trap" oligonucleotide complementary to the unlabeled strand.
-
96-well microplate compatible with a fluorescence plate reader.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a microplate well, prepare the reaction mixture by adding the following components in order: Assay Buffer, DNA substrate (final concentration 10-50 nM), and SSB or trap DNA (to prevent re-annealing).
-
Enzyme Addition: Add the purified helicase to the reaction mixture to a final concentration determined by titration (e.g., 1-10 nM).
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.
-
Data Acquisition: Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes). The excitation and emission wavelengths should be set according to the specific fluorophore used.
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase. This rate can be converted to the rate of DNA unwinding (in base pairs per second) by using a standard curve generated with known concentrations of the fluorescently labeled single strand.
Mandatory Visualization: DNA Helicase Unwinding Mechanism
Caption: ATP hydrolysis drives conformational changes in DNA helicase, leading to translocation and DNA unwinding.
Protein Quality Control: The HSP70 Chaperone Cycle
Heat Shock Protein 70 (HSP70) and its co-chaperones form a crucial, ATP-dependent machinery for protein folding, refolding of misfolded or aggregated proteins, and protein translocation across membranes. The cycle of substrate binding and release by HSP70 is tightly regulated by ATP binding and hydrolysis, which induces conformational changes in the chaperone.
Data Presentation: HSP70 ATPase and Substrate Binding Kinetics
The interplay between ATP hydrolysis and substrate affinity is central to HSP70 function.
| Parameter | Human Hsc70 (constitutive) | E. coli DnaK |
| Basal ATPase Rate (kcat, min-1) | ~0.1 | ~0.02 |
| J-domain Protein Stimulated ATPase Rate (kcat, min-1) | ~5-10 | ~1-5 |
| Kd for ATP (µM) | ~0.1-1 | ~1 |
| Kd for ADP (µM) | ~0.1-1 | ~0.2 |
| Substrate Affinity (Kd) - ATP State | Low (µM-mM range) | Low (µM-mM range) |
| Substrate Affinity (Kd) - ADP State | High (nM-low µM range) | High (nM-low µM range) |
Values are approximate and can be influenced by the specific co-chaperones and substrate proteins used in the assay.
Experimental Protocol: Measuring HSP70 ATPase Activity
A common method to measure the ATPase activity of HSP70 is a colorimetric assay that detects the release of inorganic phosphate (B84403) (Pi).[11]
Objective: To determine the rate of ATP hydrolysis by HSP70 in the presence and absence of co-chaperones and substrate.
Materials:
-
Purified HSP70 protein (e.g., DnaK).
-
Purified J-domain co-chaperone (e.g., DnaJ).
-
Model unfolded substrate protein (e.g., denatured luciferase).
-
ATPase Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 150 mM KCl, 5 mM MgCl₂.
-
ATP solution (10 mM stock).
-
Malachite Green Reagent for phosphate detection.
-
Phosphate standard solution for calibration curve.
-
96-well microplate.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare Reactions: In separate tubes, prepare reaction mixtures containing Assay Buffer and HSP70 (e.g., 1-2 µM). For stimulated activity, add the J-domain protein (e.g., 0.2 µM) and/or the unfolded substrate.
-
Initiate Hydrolysis: Start the reaction by adding ATP to a final concentration of 1 mM. Incubate the reactions at a constant temperature (e.g., 30°C).
-
Time Points: At various time points (e.g., 0, 10, 20, 30, 60 minutes), remove an aliquot of the reaction and immediately stop it by adding the Malachite Green reagent. This reagent is acidic and will denature the enzyme.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance at ~620-650 nm.
-
Quantification: Create a standard curve using the phosphate standard solution. Use this curve to convert the absorbance values of your samples to the concentration of phosphate released.
-
Calculate Rate: Plot the concentration of phosphate released over time. The slope of the linear portion of this graph represents the rate of ATP hydrolysis (µM Pi/min). Divide this rate by the enzyme concentration to get the specific activity.
Mandatory Visualization: HSP70 Chaperone Cycle
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How ATP Drives DNA Replication, Protein Synthesis, and Cellular Replication - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative methods to study helicase, DNA polymerase, and exonuclease coupling during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for studying helicase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of ATP-Dependent Machines in Regulating Genome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATPase Mechanism of the 5′-3′ DNA Helicase, RecD2: EVIDENCE FOR A PRE-HYDROLYSIS CONFORMATION CHANGE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Methods to assess helicase and translocation activities of human nuclear RNA exosome and RNA adaptor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Extracellular 5'-ATP Signaling in the Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular adenosine (B11128) 5'-triphosphate (eATP) has emerged as a critical signaling molecule in the immune system, acting as a potent Damage-Associated Molecular Pattern (DAMP).[1][2] Released from stressed or dying cells, eATP orchestrates a wide spectrum of immune responses by engaging specific purinergic receptors on immune cells.[3][4] This guide provides an in-depth overview of the core components of eATP signaling, detailing the receptors involved, downstream pathways, and its multifaceted roles in key immune cell populations. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols to facilitate further research and therapeutic development in this burgeoning field.
Introduction: ATP as a Key Immunomodulator
Intracellular ATP serves as the primary energy currency of the cell, with concentrations maintained in the millimolar (mM) range.[2] In contrast, the extracellular environment typically exhibits nanomolar (nM) concentrations of ATP.[2] This steep concentration gradient is crucial for its function as a signaling molecule. Following cellular damage, stress, or active release, eATP levels can surge into the micromolar (µM) to millimolar (mM) range, acting as a potent "danger signal" to the immune system.[1][5]
eATP modulates a diverse array of immune functions, including:
-
Inflammasome Activation: A key trigger for the assembly and activation of the NLRP3 inflammasome, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][7][8]
-
Immune Cell Trafficking: Acts as a chemoattractant for various immune cells, guiding them to sites of inflammation and injury.[9]
-
T Cell Modulation: Influences T cell activation, proliferation, differentiation, and survival.[10][11]
-
Phagocytosis and Cytotoxicity: Regulates the phagocytic capacity of macrophages and the cytotoxic activity of other immune cells.[3][12]
The diverse effects of eATP are mediated by a family of specific cell surface receptors known as purinergic receptors.
Purinergic Receptors: The Gatekeepers of eATP Signaling
Immune cells express two main families of purinergic receptors that bind extracellular nucleotides: P2X receptors and P2Y receptors.[3][13]
P2X Receptors: Ligand-Gated Ion Channels
The P2X receptor family consists of seven members (P2X1-P2X7) that are ATP-gated ion channels.[3][13] Upon ATP binding, these receptors rapidly open a channel permeable to cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and an increase in intracellular calcium concentrations.[14][15]
The P2X7 receptor is of particular importance in the immune system. It has a lower affinity for ATP, requiring higher concentrations (in the high µM to mM range) for activation, which are typically found at sites of significant cell death and inflammation.[16][17] Prolonged activation of P2X7 can lead to the formation of a larger, non-selective pore, further altering the intracellular ionic environment and triggering downstream signaling cascades, most notably the activation of the NLRP3 inflammasome.[6][8]
P2Y Receptors: G Protein-Coupled Receptors
The P2Y receptor family comprises eight G protein-coupled receptors (GPCRs): P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[3][13] These receptors are activated by a range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose.[18][19] Ligand binding to P2Y receptors initiates intracellular signaling cascades through the activation of G proteins, leading to the mobilization of intracellular calcium stores and modulation of cyclic AMP (cAMP) levels.[10]
Signaling Pathways
The binding of eATP to its receptors triggers distinct downstream signaling pathways that ultimately shape the immune response.
P2X7 Receptor-Mediated NLRP3 Inflammasome Activation
One of the most well-characterized pathways initiated by eATP is the activation of the NLRP3 inflammasome via the P2X7 receptor.
This process typically requires two signals. The first, a "priming" signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[20] The second signal, delivered by eATP, activates the P2X7 receptor, leading to K⁺ efflux, which is a critical trigger for the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[6][7] This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[21] Active caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis.[6]
General P2Y Receptor Signaling
P2Y receptors, being GPCRs, signal through various G protein subtypes to influence downstream effectors.
Quantitative Data
Table 1: Extracellular ATP Concentrations
| Condition | Tissue/Fluid | Concentration Range | Reference |
| Physiological | Extracellular Space | 1 - 10 nM | [1] |
| Inflammatory/Pathological | Bronchoalveolar Lavage Fluid (Idiopathic Pulmonary Fibrosis) | Elevated vs. Control | [5] |
| Inflammatory/Pathological | Plasma (Acute Pancreatitis) | Significantly Elevated | [22] |
| Inflammatory/Pathological | Tumor Microenvironment | Elevated | [23] |
Table 2: P2 Receptor Agonist Affinities (EC₅₀ Values)
| Receptor | Agonist | Species | EC₅₀ (µM) | Reference |
| P2X1 | 2-MeSATP | Human | 0.054 | [19] |
| P2X2 | ATP | - | ~20 | [3] |
| P2X3 | 2-MeSATP | Human | 0.350 | [19] |
| P2X4 | ATP | - | - | [24] |
| P2X7 | ATP | Rat | 123 | [25] |
| P2X7 | ATP | Mouse | 936 | [25] |
| P2X7 | BzATP | Rat | 3.6 | [25] |
| P2X7 | BzATP | Mouse | 285 | [25] |
| P2Y1 | ADP | Human | - | [18] |
| P2Y1 | 2-MeSADP | Human | - | [18] |
| P2Y2 | ATP | Human | 0.085 | [26] |
| P2Y2 | UTP | Human | 0.049 | [26] |
| P2Y6 | UDP | Human | 0.300 | [26] |
| P2Y11 | ATP | Human | 17.3 | [26] |
| P2Y12 | ADP | Human | - | [18] |
| P2Y13 | ADP | Human | - | [18] |
Note: EC₅₀ values can vary depending on the experimental system and conditions.
Table 3: Quantitative Effects of eATP on Immune Cell Cytokine Release
| Cell Type | Stimulus | Cytokine | Concentration | Effect | Reference |
| Mouse Bone-Marrow-Derived Mast Cells | ATP (1-100 µM) + PGE₂ (1 µM) | IL-6, IL-13, TNF-α | - | Concentration-dependent increase | [24] |
| LPS-primed M0-like Macrophages | ATP | IL-1β | 188 to 492 pg/ml | Release | [27] |
| LPS-primed M1-like Macrophages | ATP | IL-1β | 577 to 1936 pg/ml | Release | [27] |
| RAW 264.7 Macrophages | LPS (1 µg/ml) + ATP (3 mM) | Soluble TNF | - | Almost entirely abolished | [15] |
| Mouse Peritoneum (in vivo) | ATP (50 mg/kg) | IL-1β, KC, MIP-2 | - | Strongly elevated | [28] |
Experimental Protocols
Measurement of Extracellular ATP using a Luciferase-Based Assay
This protocol describes the quantification of eATP in cell culture supernatants.
Materials:
-
96-well white, clear-bottom plates
-
ATP assay kit (containing luciferase, D-luciferin, and assay buffer)[7]
-
ATP standard solution
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed immune cells at the desired density in a 96-well plate and allow them to adhere or stabilize.
-
Stimulation: Treat cells with the experimental compounds. Include appropriate controls (e.g., vehicle control, positive control known to induce ATP release).
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant without disturbing the cell monolayer.
-
ATP Standards: Prepare a serial dilution of ATP standards in the same culture medium to generate a standard curve.
-
Reagent Preparation: Prepare the ATP detection cocktail containing luciferase and D-luciferin in assay buffer according to the manufacturer's instructions.[7][12]
-
Measurement: Add the ATP detection cocktail to the wells containing the samples and standards. Immediately measure the luminescence using a luminometer. The signal is often transient, so rapid measurement is crucial.[7]
-
Data Analysis: Generate a standard curve by plotting luminescence values against ATP concentrations of the standards. Use the standard curve to determine the concentration of eATP in the experimental samples.
Calcium Imaging for P2 Receptor Activation
This protocol outlines the measurement of intracellular calcium mobilization following P2 receptor activation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the P2 receptor of interest
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
ATP or other P2 receptor agonists
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or plates suitable for imaging.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.[4]
-
Remove the culture medium, wash the cells once with HBSS, and add the Fluo-4 AM loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.[4]
-
Add fresh HBSS and allow the cells to de-esterify the dye for at least 15-30 minutes at room temperature.
-
-
Baseline Measurement: Place the dish/plate on the imaging system and record the baseline fluorescence intensity.
-
Stimulation: Add the P2 receptor agonist (e.g., ATP) to the cells while continuously recording the fluorescence.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence relative to the baseline (F/F₀).
NLRP3 Inflammasome Activation Assay
This protocol describes the in vitro activation of the NLRP3 inflammasome in macrophages and the subsequent measurement of IL-1β release.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
ATP
-
Opti-MEM or other serum-free medium
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Priming (Signal 1):
-
Inflammasome Activation (Signal 2):
-
Sample Collection:
-
Collect the cell culture supernatants.
-
Lyse the remaining cells to measure intracellular protein levels if desired.
-
-
Measurement of IL-1β Release:
-
Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
-
Assessment of Cell Death (Pyroptosis):
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant as an indicator of pyroptosis, using an LDH cytotoxicity assay kit.
-
Conclusion
Extracellular ATP is a fundamental signaling molecule that plays a pivotal role in orchestrating the immune response to tissue damage and inflammation. By activating a diverse family of P2X and P2Y receptors, eATP can trigger a wide range of cellular responses, from pro-inflammatory cytokine release to the modulation of T cell activity. A thorough understanding of these signaling pathways and the ability to accurately measure the components of this system are essential for researchers and drug development professionals seeking to harness the therapeutic potential of targeting purinergic signaling in a variety of diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing our knowledge of this critical immunomodulatory pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ATP assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 6. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. atsjournals.org [atsjournals.org]
- 9. Inflammasome Activation | NLRP3 Inflammasome [promega.sg]
- 10. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of T-Lymphocyte Responses in Whole-Blood Cultures Using Newly Synthesized DNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATP redirects cytokine trafficking and promotes novel membrane TNF signaling via microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.tocris.com [resources.tocris.com]
- 20. criver.com [criver.com]
- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 22. Extracellular release of ATP promotes systemic inflammation during acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High levels of extracellular ATP lead to chronic inflammatory response in melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The ATP-mediated cytokine release by macrophages is down-modulated by unconventional α9* nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Role of Purinergic Receptors in 5'-ATP-Mediated Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Extracellular adenosine (B11128) 5'-triphosphate (ATP) has emerged as a critical signaling molecule, orchestrating a wide array of physiological and pathological processes. Its effects are primarily mediated through a diverse family of purinergic receptors, which are broadly classified into two main superfamilies: the ionotropic P2X receptors and the metabotropic, G-protein coupled P2Y receptors.[1][2] This technical guide provides an in-depth exploration of the role of these receptors in ATP-mediated responses, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.
P2X Receptors: The Ionotropic Gateway for ATP Signaling
P2X receptors are ligand-gated ion channels that form trimeric assemblies, with seven distinct subtypes (P2X1-7) identified in mammals.[3][4] Upon binding ATP, these receptors undergo a conformational change, opening a channel permeable to cations such as Na+, K+, and Ca2+.[1][5] This influx of cations leads to membrane depolarization and the initiation of various downstream cellular responses.
Quantitative Data: ATP Affinity of P2X Receptor Subtypes
The sensitivity of P2X receptors to ATP varies significantly among the different subtypes, ranging from the submicromolar to the millimolar range. This differential affinity is crucial for their diverse physiological roles.[3][4]
| Receptor Subtype | EC50 for ATP (μM) | Species | Comments | Reference(s) |
| P2X1 | 1.2 ± 0.2 | Human | Rapid desensitization. | [6] |
| P2X2 | 1.4 ± 0.1 | Human | Slow desensitization. | [6] |
| P2X3 | 2.0 ± 0.7 | Human | Rapid desensitization. | [6] |
| P2X4 | 1.3 ± 0.1 | Human | Slow desensitization. | [6] |
| P2X7 | >100 | Human | Requires high concentrations of ATP for activation. | [4][7] |
Signaling Pathways of P2X Receptors
The activation of P2X receptors and subsequent cation influx triggers a cascade of intracellular events. The primary signaling mechanism is the direct depolarization of the cell membrane, which can activate voltage-gated ion channels. The influx of Ca2+ is a particularly important consequence, as it acts as a second messenger to regulate a multitude of cellular processes, including neurotransmission, muscle contraction, and inflammation.
Figure 1. Simplified signaling pathway of ATP-mediated P2X receptor activation.
Experimental Protocol: Whole-Cell Patch-Clamp Recording of P2X Receptor Currents
This protocol is a standard method for characterizing the electrophysiological properties of P2X receptors in response to ATP.
Materials:
-
HEK293 cells transiently or stably expressing the P2X receptor subtype of interest.
-
Patch-clamp rig with an amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1322A), and software (e.g., pCLAMP).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Microscope with manipulators.
-
External solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2; pH 7.4.
-
Internal solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH 7.2.
-
ATP stock solution.
Procedure:
-
Culture cells expressing the P2X receptor on glass coverslips.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under visual guidance, approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply ATP at various concentrations using a rapid solution exchange system.
-
Record the resulting inward currents.
-
Analyze the current-voltage relationship, activation, and desensitization kinetics.[6][8][9][10]
P2Y Receptors: The Metabotropic Modulators of ATP Signaling
P2Y receptors are G-protein coupled receptors (GPCRs) that consist of eight subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[11][12] Unlike the rapid, direct action of P2X receptors, P2Y receptor activation by ATP initiates a more diverse and sustained range of cellular responses through the activation of various G-protein signaling cascades.
Quantitative Data: ATP Affinity of P2Y Receptor Subtypes
The P2Y receptor family exhibits a wide range of affinities for ATP and other nucleotides. Some subtypes are preferentially activated by ATP, while others respond to ADP, UTP, or UDP.[11][13]
| Receptor Subtype | Agonist | EC50 (μM) | G-Protein Coupling | Reference(s) |
| P2Y1 | ADP (ATP is a partial agonist) | ~0.01 (ADP) | Gq/11 | [2][13] |
| P2Y2 | ATP, UTP | ~0.5 - 5.8 | Gq/11 | [13][14] |
| P2Y11 | ATP | ~17 - 65 | Gs, Gq/11 | [11][13] |
Signaling Pathways of P2Y Receptors
The signaling pathways activated by P2Y receptors are determined by the specific G-protein to which they couple.
-
Gq/11 Pathway: P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[12][15]
-
Gs Pathway: The P2Y11 receptor is unique in its dual coupling to both Gq/11 and Gs proteins. Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).[12][15]
-
Gi/o Pathway: P2Y12, P2Y13, and P2Y14 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.[12][15]
Figure 2. Overview of major P2Y receptor signaling pathways.
Experimental Protocol: Measurement of ATP-Mediated Intracellular Calcium Mobilization
This protocol describes a common method to measure the increase in intracellular calcium following P2Y receptor activation using a fluorescent calcium indicator.
Materials:
-
Cells endogenously or heterologously expressing the P2Y receptor of interest.
-
96-well black, clear-bottom plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calbryte™-520 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
ATP stock solution.
-
Fluorescence microplate reader with kinetic reading and injection capabilities.
Procedure:
-
Seed cells into a 96-well plate and grow to confluence.
-
Prepare the dye loading solution by dissolving the calcium indicator and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence.
-
Inject ATP at the desired concentration into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Analyze the change in fluorescence as an indicator of the change in intracellular calcium concentration.[16][17][18][19]
Experimental Protocol: Assessing G-Protein Coupling of P2Y Receptors
Determining which G-protein subtype a P2Y receptor couples to is essential for understanding its function. One common method is the [35S]GTPγS binding assay.
Materials:
-
Cell membranes prepared from cells expressing the P2Y receptor of interest.
-
[35S]GTPγS (radiolabeled GTP analog).
-
Non-radiolabeled GTPγS.
-
GDP.
-
ATP or other P2Y receptor agonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation counter.
Procedure:
-
In a microcentrifuge tube, combine the cell membranes, GDP, and assay buffer.
-
Add the P2Y receptor agonist (ATP) to stimulate the receptor.
-
Add [35S]GTPγS to the reaction mixture.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes) to allow for the binding of [35S]GTPγS to the activated G-proteins.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
To determine specific binding, run parallel reactions in the presence of an excess of non-radiolabeled GTPγS.
-
An increase in [35S]GTPγS binding in the presence of the agonist indicates G-protein activation. To identify the specific G-protein subtype, antibodies against different Gα subunits can be used to immunoprecipitate the [35S]GTPγS-bound G-proteins.[15][20]
Conclusion
The purinergic receptor system provides a sophisticated mechanism for cells to respond to extracellular ATP. The distinct properties of P2X and P2Y receptors—ionotropic versus metabotropic, respectively—allow for a wide spectrum of cellular responses, from rapid electrical signaling to long-term changes in gene expression. A thorough understanding of the quantitative aspects of ATP binding, the specific signaling pathways, and the application of appropriate experimental methodologies is paramount for researchers and drug development professionals seeking to modulate these critical signaling pathways for therapeutic benefit. The provided data and protocols offer a foundational guide for the investigation of ATP-mediated responses through purinergic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Subtype-specific control of P2X receptor channel signaling by ATP and Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATP activates P2x receptors and requires extracellular Ca++ participation to modify outer hair cell nonlinear capacitance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Quantitate ATP-Induced Calcium Flux Inside Mammalian Cells Using Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 17. Intracellular calcium measurements as a method in studies on activity of purinergic P2X receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purinoreceptors and ectonucleotidases control ATP-induced calcium waveforms and calcium-dependent responses in microglia: Roles of P2 receptors and CD39 in ATP-stimulated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Extracellular ATP in Plant Stress Responses: A Technical Guide
Abstract: Adenosine 5'-triphosphate (ATP), universally recognized as the intracellular energy currency, has emerged as a critical signaling molecule in the extracellular matrix of plants. This technical guide provides an in-depth exploration of the function of extracellular ATP (eATP) in orchestrating plant responses to a myriad of biotic and abiotic stresses. We delve into the core signaling pathways, present quantitative data on eATP dynamics, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. This guide aims to be a comprehensive resource for understanding and investigating the multifaceted role of purinergic signaling in plant resilience.
Introduction: Extracellular ATP as a Damage-Associated Molecular Pattern (DAMP)
Plants, being sessile organisms, have evolved sophisticated mechanisms to sense and respond to environmental threats. A key component of this surveillance system is the recognition of Damage-Associated Molecular Patterns (DAMPs), which are endogenous molecules released upon cellular damage. Extracellular ATP (eATP) is now firmly established as a crucial DAMP in plants.[1] In response to stresses such as wounding, pathogen attack, salinity, and drought, ATP is released from the cytosol into the apoplast.[2][3] This release triggers a cascade of downstream signaling events, ultimately leading to the activation of defense and adaptive responses.[4] The identification of the first plant purinoceptor, P2K1 (also known as DORN1), was a landmark discovery that solidified our understanding of eATP as a central signaling molecule in plant stress physiology.[5]
The Core Signaling Pathway of eATP in Plant Stress
The perception of eATP at the cell surface initiates a well-defined signaling cascade that involves several key second messengers and protein kinases. This pathway is integral to the plant's ability to mount a rapid and effective response to stress.
Perception of eATP by the P2K1/DORN1 Receptor
The primary receptor for eATP in Arabidopsis thaliana is P2K1 (P2-type purinoreceptor kinase 1), also known as DORN1 (DOes not Respond to Nucleotides 1).[5] P2K1 is a lectin receptor-like kinase located on the plasma membrane.[1] The binding of eATP to the extracellular domain of P2K1 is a critical first step in initiating the signaling cascade.[6] Studies using p2k1 mutant plants have demonstrated the essential role of this receptor in mediating downstream responses to eATP.[7]
Downstream Signaling Components
Upon activation by eATP, P2K1 triggers a series of rapid intracellular events:
-
Calcium Influx: One of the earliest responses to eATP perception is a rapid and transient increase in cytosolic free calcium ([Ca2+]cyt).[3] This calcium signature is a crucial second messenger that activates downstream calcium-dependent proteins. The influx of calcium is mediated by plasma membrane-localized calcium channels.[8]
-
Reactive Oxygen Species (ROS) Production: eATP signaling also leads to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), in the apoplast.[3] This ROS burst is primarily mediated by NADPH oxidases, such as RBOHD, and plays a dual role as both a direct antimicrobial agent and a signaling molecule.[9]
-
Mitogen-Activated Protein Kinase (MAPK) Activation: The eATP signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs).[2] Specifically, MPK3 and MPK6 have been shown to be activated in response to eATP, leading to the phosphorylation of downstream target proteins and the regulation of gene expression.[9]
This signaling cascade ultimately results in the transcriptional reprogramming of the cell, leading to the expression of stress-responsive genes involved in defense, hormone signaling (such as jasmonic acid and ethylene), and cell wall modifications.[9][10]
Diagram of the eATP Signaling Pathway
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Salt stress releases extracellular ATP to activate purinergic signaling and inhibit plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular ATP signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular ATP is a central signaling molecule in plant stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Analysis of the Ligand Binding Site of the Extracellular ATP Receptor, DORN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The intrinsically disordered C-terminus of purinoceptor P2K1 fine-tunes plant responses to extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Salt-Signaling Network Involving Ethylene, Extracellular ATP, Hydrogen Peroxide, and Calcium Mediates K+/Na+ Homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A histochemical reporter system to study extracellular ATP response in plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Cellular Health: A Detailed Protocol for 5'-ATP Assay in Cultured Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine 5'-triphosphate (ATP) is the primary energy currency in all living cells, fueling essential metabolic processes. The intracellular concentration of ATP is a sensitive indicator of cellular health, making its quantification a valuable tool in cell viability, cytotoxicity, and proliferation assays.[1][2][3] This document provides a detailed protocol for measuring ATP levels in cultured cells using the highly sensitive firefly luciferase-based assay. This method is straightforward, rapid, and amenable to high-throughput screening.[3][4]
The assay principle relies on the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light.[5] The amount of light produced is directly proportional to the concentration of ATP, which in turn correlates with the number of viable, metabolically active cells in the culture.[1]
Principle of the Luciferase-Based ATP Assay
The firefly luciferase enzyme utilizes ATP to oxidize D-luciferin, producing oxyluciferin, AMP, and a photon of light. This bioluminescent reaction provides a highly sensitive method for ATP detection.
Caption: The enzymatic reaction catalyzed by Firefly Luciferase.
Experimental Protocols
This section details the protocol for a standard endpoint lytic ATP assay, which is the most common format.
Materials and Reagents
-
Cultured cells (adherent or suspension)
-
White, opaque, flat-bottom 96-well or 384-well plates suitable for luminescence measurements[6]
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
ATP Assay Kit (containing ATP Assay Buffer, D-Luciferin substrate, and Luciferase enzyme). Note: Some kits provide a single, ready-to-use reagent.[4]
-
Multichannel pipettor
-
Luminometer or a microplate reader with luminescence detection capability
Assay Workflow Diagram
Caption: General experimental workflow for the lytic 5'-ATP assay.
Detailed Step-by-Step Protocol
1. Cell Seeding: a. For adherent cells, seed cells directly into the wells of a white, opaque 96-well plate. b. For suspension cells, they can be added to the plate on the day of the assay.[7] c. The optimal cell number per well should be determined empirically for each cell line but typically ranges from 1,000 to 10,000 cells.[3][7] d. Include control wells containing medium without cells to measure background luminescence.[4]
2. Cell Treatment: a. Allow adherent cells to attach for several hours or overnight. b. Treat cells with the compounds of interest or experimental conditions and incubate for the desired period.
3. Reagent Preparation and Addition: a. Thaw the ATP assay reagents and allow them to equilibrate to room temperature before use.[2][4] Protect the D-luciferin and luciferase from light. b. If required by the kit, reconstitute the D-luciferin and luciferase in the provided assay buffer to create the ATP Detection Cocktail. This mixture should typically be prepared fresh.[7] c. Add a volume of the ATP Detection Cocktail equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[4] This single addition step combines cell lysis with the luminescent reaction.
4. Incubation: a. Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.[4] b. Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.[4] The signal is typically stable for about 1 minute after this period.
5. Luminescence Measurement: a. Measure the luminescence of each well using a luminometer or a microplate reader. b. The integration time for the reading is typically 0.5 to 1 second per well.
6. Data Analysis: a. Subtract the average luminescence value from the "medium only" background control wells from all experimental readings. b. The resulting relative light units (RLU) are proportional to the ATP concentration. c. Data can be plotted as RLU versus compound concentration or experimental condition.
Data Presentation
The following tables summarize typical quantitative parameters for the this compound assay.
Table 1: Recommended Cell Seeding Densities
| Cell Type | Plate Format | Seeding Density (cells/well) |
| Adherent Cells | 96-well | 1,000 - 10,000 |
| Suspension Cells | 96-well | 1,000 - 10,000 |
| Adherent Cells | 384-well | 500 - 5,000 |
| Suspension Cells | 384-well | 500 - 5,000 |
Table 2: Typical Reagent Volumes and Incubation Times
| Parameter | 96-well Plate | 384-well Plate |
| Cell Culture Volume | 100 µL | 25 µL |
| ATP Reagent Volume | 100 µL | 25 µL |
| Lysis/Shaking Time | 2 minutes | 2 minutes |
| Signal Stabilization Time | 10-15 minutes | 10-15 minutes |
| Luminescence Reading Time | ~1 minute | ~1 minute |
Live-Cell ATP Measurement
For kinetic studies, live-cell ATP assays are required. These methods avoid cell lysis and allow for real-time monitoring of ATP dynamics. One approach involves using genetically encoded fluorescent indicators called ATeams (ATP indicators based on FRET).[8] Another method utilizes a protein transduction domain-conjugated luciferase (PTD-Luc) that can enter intact cells.[1] These advanced techniques provide dynamic data on cellular metabolism in response to stimuli over time.[9]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luminescent Signal | Insufficient cell number. | Optimize cell seeding density. |
| Incomplete cell lysis. | Ensure proper mixing after reagent addition. | |
| ATP degradation. | Use fresh samples; avoid multiple freeze-thaw cycles of reagents.[5][10][11] | |
| High Background | Contamination of reagents or medium with ATP.[12] | Use ATP-free pipette tips and plates; ensure reagents are handled aseptically. |
| Bacterial or mycoplasma contamination in cell culture.[12] | Regularly test cultures for contamination. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
Conclusion
The this compound assay is a robust, sensitive, and rapid method for assessing cell viability and cytotoxicity. Its simple "add-mix-read" protocol makes it highly suitable for high-throughput screening in drug discovery and biomedical research. By carefully controlling experimental parameters such as cell number and incubation times, researchers can obtain reliable and reproducible data on the metabolic state of cultured cells.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pnas.org [pnas.org]
- 9. sartorius.com [sartorius.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 5'-ATP Levels in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency in all living cells, fueling a vast array of biological processes.[1][2][3][4] The concentration of ATP is a critical indicator of cellular metabolic activity and health. Accurate measurement of ATP levels in tissue homogenates is therefore essential for research in various fields, including physiology, pharmacology, and toxicology. These application notes provide detailed protocols for the extraction and quantification of ATP from tissue samples using three common methods: a luciferase-based bioluminescence assay, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. ATP Extraction from Tissue Homogenates
Proper extraction is a critical first step to ensure accurate ATP measurement, as ATP is highly labile.[5][6] The goal is to rapidly inactivate ATP-degrading enzymes and efficiently release ATP from the tissue matrix.
A. Phenol-Based Extraction Method
This method is highly efficient for extracting ATP from tissues with high protein concentrations, as it minimizes the co-precipitation of ATP with proteins.[1][2][7]
Materials:
-
Tissue of interest
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Tris-EDTA (TE) saturated phenol (B47542) (pH 8.0)
-
Diethyl ether
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol:
-
Immediately after collection, snap-freeze the tissue sample in liquid nitrogen to halt metabolic activity.[8][9]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen tissue powder and transfer it to a pre-chilled microcentrifuge tube.
-
Add 5 volumes of ice-cold TE-saturated phenol.
-
Vortex vigorously for 1 minute.
-
Add 5 volumes of chloroform and vortex for another minute.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous phase, which contains the ATP.
-
To remove residual phenol, add an equal volume of diethyl ether, vortex, and centrifuge at 12,000 x g for 2 minutes. Discard the upper ether layer. Repeat this step twice.
-
The resulting aqueous extract can be used directly for ATP quantification or stored at -80°C.
B. Perchloric Acid (PCA) Extraction
PCA is a commonly used reagent for deproteinization and ATP extraction.[10][11]
Materials:
-
Tissue of interest
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Perchloric acid (PCA), 0.5 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), 2.5 M, ice-cold
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol:
-
Snap-freeze and pulverize the tissue as described in the phenol-based extraction protocol.
-
Homogenize the tissue powder in 10 volumes of ice-cold 0.5 M PCA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Neutralize the supernatant by adding 2.5 M KOH dropwise until the pH is between 6.5 and 8.0. The formation of a white precipitate (potassium perchlorate) will be observed.
-
Incubate on ice for 10 minutes to allow for complete precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
The resulting supernatant contains the extracted ATP and is ready for quantification.
II. ATP Quantification Methods
A. Luciferase-Based Bioluminescence Assay
This is a highly sensitive and specific method for ATP quantification.[10][12] The firefly luciferase enzyme catalyzes the oxidation of D-luciferin in the presence of ATP, producing light that is directly proportional to the ATP concentration.[10][13]
Experimental Workflow:
Caption: Luciferase-based ATP assay workflow.
Protocol:
-
Prepare ATP Standards: Prepare a series of ATP standards ranging from 1 nM to 10 µM by diluting a stock solution in the same buffer used for the tissue extracts.
-
Prepare Luciferase Reagent: Reconstitute the lyophilized luciferase reagent with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay:
-
Pipette 50 µL of each ATP standard and tissue extract into separate wells of an opaque 96-well plate.
-
Add 50 µL of the luciferase assay reagent to each well.[8]
-
Mix gently by pipetting up and down.
-
-
Measurement: Immediately measure the luminescence using a luminometer. The integration time should be set to 1-10 seconds.
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence values against the corresponding ATP concentrations.
-
Determine the ATP concentration in the tissue extracts by interpolating their luminescence values on the standard curve.
-
Normalize the ATP concentration to the total protein content of the tissue homogenate, typically expressed as nmol/mg of protein.
-
Data Presentation:
| Sample ID | Luminescence (RLU) | ATP Concentration (µM) | Protein Concentration (mg/mL) | Normalized ATP (nmol/mg protein) |
| Standard 1 | 10,500 | 0.1 | N/A | N/A |
| Standard 2 | 102,000 | 1.0 | N/A | N/A |
| Standard 3 | 980,000 | 10.0 | N/A | N/A |
| Tissue A | 55,000 | 0.53 | 2.5 | 0.212 |
| Tissue B | 78,000 | 0.75 | 2.8 | 0.268 |
B. High-Performance Liquid Chromatography (HPLC)
HPLC allows for the simultaneous separation and quantification of ATP, ADP, and AMP.[14][15]
Experimental Workflow:
Caption: HPLC workflow for nucleotide analysis.
Protocol:
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is required.
-
Mobile Phase: A common mobile phase consists of a potassium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).[15]
-
Standard Preparation: Prepare standard solutions of ATP, ADP, and AMP in the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standards and tissue extracts onto the HPLC column.
-
Separation: Elute the nucleotides isocratically with the mobile phase at a constant flow rate.
-
Data Analysis:
-
Identify the ATP, ADP, and AMP peaks in the chromatograms based on their retention times compared to the standards.
-
Generate a standard curve for each nucleotide by plotting the peak area against the concentration.
-
Quantify the nucleotides in the tissue extracts from their respective standard curves.
-
Normalize the results to the total protein content.
-
Data Presentation:
| Nucleotide | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µM) | Normalized Concentration (nmol/mg protein) |
| ATP | 17.5 | 1.2 x 10^6 | 15.2 | 6.08 |
| ADP | 12.3 | 8.5 x 10^5 | 10.8 | 4.32 |
| AMP | 7.8 | 4.1 x 10^5 | 5.2 | 2.08 |
C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for ATP quantification and allows for the simultaneous measurement of a wide range of metabolites.[16][17][18]
Experimental Workflow:
Caption: LC-MS/MS workflow for ATP quantification.
Protocol:
-
Internal Standard: Spike the tissue extracts and standard solutions with a known concentration of a stable isotope-labeled ATP (e.g., ¹³C₁₀, ¹⁵N₅-ATP) as an internal standard.[16][17]
-
LC Separation: Separate the nucleotides using a suitable LC method, often employing hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reversed-phase chromatography.[18]
-
MS/MS Detection:
-
Ionize the eluting compounds using electrospray ionization (ESI).
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for ATP and its internal standard.
-
-
Data Analysis:
-
Quantify ATP by calculating the ratio of the peak area of the endogenous ATP to the peak area of the internal standard.
-
Determine the absolute concentration using a standard curve prepared with the same internal standard.
-
Normalize the results to the total protein content.
-
Data Presentation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area Ratio (Analyte/IS) | Concentration (µM) | Normalized Concentration (nmol/mg protein) |
| ATP | 508.0 | 136.0 | 2.54 | 12.7 | 5.08 |
| ¹³C₁₀, ¹⁵N₅-ATP (IS) | 523.0 | 141.0 | N/A | N/A | N/A |
III. ATP Signaling Pathways
ATP is not only a source of energy but also a crucial signaling molecule, particularly in the extracellular space where it activates purinergic receptors.[18]
Purinergic Signaling Pathway:
Caption: Overview of extracellular ATP signaling.
This diagram illustrates how extracellular ATP and its breakdown products (ADP, AMP, and adenosine) act as signaling molecules by binding to P2X and P2Y purinergic receptors, leading to various cellular responses.[18] Ectonucleotidases like CD39 and CD73 on the cell surface regulate the concentration of these signaling molecules.
References
- 1. Extraction and quantification of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and quantification of adenosine triphosphate in mammalian tissues and cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. ATP Colorimetric Assay Kit (ab282930) is not available | Abcam [abcam.com]
- 7. An efficient extraction method for quantitation of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organslices.com [organslices.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
luciferase-based ATP assay procedure and principle
Application Notes: Luciferase-Based ATP Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of all living cells, fueling essential biological processes. The intracellular concentration of ATP is a robust indicator of metabolic activity and cellular health. Consequently, upon cell death, ATP synthesis ceases, and the existing pool is rapidly degraded by endogenous ATPases. This direct correlation between ATP levels and cell viability makes its quantification a powerful tool in biological research and drug discovery.[1][2]
The luciferase-based ATP assay is a highly sensitive and widely adopted method for measuring the number of viable cells in a sample.[3][4] It leverages the ATP-dependent enzymatic reaction of firefly luciferase to produce a luminescent signal that is directly proportional to the amount of ATP present.[2] This method is notable for its speed, high sensitivity—capable of detecting as few as a single cell or 0.01 picomoles of ATP—and a broad linear dynamic range spanning up to six orders of magnitude.[5][6]
Applications:
-
Cell Viability and Proliferation: Quantifying the number of live cells in culture.[1][5]
-
Cytotoxicity and Apoptosis: Assessing the effects of compounds or treatments on cell health.[1][4][7]
-
Drug Discovery and High-Throughput Screening (HTS): Evaluating the efficacy and potency of potential therapeutic agents by measuring their impact on cell viability.[8][9]
-
Signal Transduction Studies: Investigating cellular pathways that modulate ATP levels.[1]
Principle of the Assay
The assay is based on the bioluminescent reaction catalyzed by the firefly luciferase enzyme. In the presence of ATP, magnesium ions (Mg²⁺), and molecular oxygen (O₂), luciferase converts its substrate, D-luciferin, into an electronically excited intermediate, which then decays to its ground state, emitting light.[4][10][11]
The two-step reaction is as follows:
-
Adenylation of Luciferin: Luciferase first catalyzes the reaction of D-luciferin with ATP to form a luciferyl-adenylate intermediate and pyrophosphate (PPi).[2][10]
-
Luciferin + ATP --(Luciferase, Mg²⁺)--> Luciferyl-adenylate + PPi
-
-
Oxidative Decarboxylation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of oxyluciferin in an excited state, along with AMP and CO₂.[2][10] As the excited oxyluciferin returns to its ground state, it releases a photon of light (typically yellow-green, ~560 nm).[2][4][12]
-
Luciferyl-adenylate + O₂ --> Oxyluciferin* + AMP + CO₂
-
Oxyluciferin* --> Oxyluciferin + Light
-
When ATP is the limiting reactant, the intensity of the emitted light is directly proportional to the concentration of ATP in the sample.[2][4] By lysing the cells, the intracellular ATP is released and can be quantified by measuring the luminescent signal with a luminometer.
Experimental Protocols
Materials and Reagents
-
Firefly Luciferase Enzyme[6]
-
D-Luciferin Substrate[6]
-
ATP Assay Buffer[6]
-
Adenosine 5'-triphosphate (ATP) Disodium Salt (for standard curve)[8]
-
Cell Culture Medium (e.g., DMEM, RPMI)
-
Phosphate-Buffered Saline (PBS) or Deionized Water (dH₂O)
-
Opaque-walled, multi-well plates (e.g., white 96-well plates suitable for luminescence)
-
Luminometer (single-tube or plate-reading)
-
Cultured cells (adherent or suspension)
Reagent Preparation
4.1. ATP Standard Stock Solution (e.g., 2 mM) Prepare a stock solution of ATP (e.g., 2 mM) in sterile dH₂O or PBS. Aliquot and store at -20°C or below.[3]
4.2. Preparation of ATP Detection Cocktail This cocktail should be prepared fresh before each use for maximum activity.[3][5]
-
Thaw the ATP Assay Buffer at room temperature.
-
Dissolve D-Luciferin powder in the required volume of ATP Assay Buffer to a final concentration of 0.4 mg/mL.[3][5] For example, dissolve a 10 mg vial of D-luciferin in 25 mL of assay buffer.
-
Note: Alternatively, a concentrated D-Luciferin stock (e.g., 10 mg/mL in dH₂O) can be prepared and stored at -20°C. This stock can then be diluted 1:25 in ATP Assay Buffer for immediate use.[5]
-
-
Add Firefly Luciferase enzyme to the D-Luciferin/Buffer solution. A common ratio is 1 µL of enzyme solution for every 100 µL of the final cocktail volume (e.g., add 250 µL of luciferase to 25 mL of the cocktail).[3][5]
-
Mix gently by inversion. Avoid vigorous vortexing, which can denature the enzyme. Keep the prepared cocktail on ice until use.
Experimental Procedure: Cell Viability Assay
5.1. Cell Plating
-
For Adherent Cells: Seed cells in an opaque 96-well plate at a desired density (e.g., 1x10⁴ cells/well) in 100 µL of culture medium. Allow cells to attach for several hours or overnight. Apply experimental treatments (e.g., test compounds) and incubate for the desired duration.
-
For Suspension Cells: Add 100 µL of cell suspension directly into the wells of an opaque 96-well plate at the desired density.[3] Apply experimental treatments and incubate.
5.2. Assay Protocol (Homogenous Method) This procedure involves a single addition step without the need for medium removal or cell washing.[5]
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 10-15 minutes.
-
Add a volume of the freshly prepared ATP Detection Cocktail to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of cocktail to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer. An integration time of 0.5 to 1 second per well is typically sufficient.[5]
Data Presentation and Analysis
6.1. ATP Standard Curve To determine the absolute amount of ATP in samples, a standard curve should be generated.
-
Prepare serial dilutions of the ATP stock solution in the same buffer or medium used for your samples (e.g., culture medium, PBS, or dH₂O).[3]
-
Add 100 µL of each ATP standard to separate wells of the 96-well plate.
-
Add 100 µL of the ATP Detection Cocktail to each standard.
-
Measure luminescence as described above.
-
Plot the luminescence (Relative Light Units, RLU) versus the concentration of ATP (e.g., in pmol/well). Perform a linear regression to obtain the equation of the line, which can be used to calculate the ATP concentration in unknown samples.
Table 1: Example Preparation of ATP Standards [3]
| Standard | Source Solution | Volume of Source (µL) | Volume of Diluent (µL) | Final ATP Concentration | ATP per 100 µL well (pmol) |
| A | 2 mM ATP Stock | 5 | 995 | 10 µM | 1000 |
| B | Solution A | 50 | 450 | 1 µM | 100 |
| C | Solution B | 50 | 450 | 100 nM | 10 |
| D | Solution C | 50 | 450 | 10 nM | 1 |
| E | Solution D | 50 | 450 | 1 nM | 0.1 |
| F | Diluent Only | 0 | 500 | 0 nM | 0 |
6.2. Example Data: Cell Viability The luminescence signal is directly proportional to the number of viable cells.
Table 2: Example Luminescence Data for a Cell Titration Experiment
| Number of Jurkat Cells per Well | Average Luminescence (RLU) | Standard Deviation |
| 100,000 | 8,540,210 | 150,345 |
| 10,000 | 845,670 | 12,876 |
| 1,000 | 86,110 | 1,543 |
| 100 | 9,230 | 210 |
| 10 | 1,150 | 45 |
| 0 (Background) | 250 | 25 |
Note: Data are hypothetical and for illustrative purposes only.
Troubleshooting and Considerations
-
Background Luminescence: Always include a "no-cell" or "buffer only" control to determine the background signal, which should be subtracted from all other readings.[3]
-
Signal Stability: "Flash-type" assays produce a signal that is stable for about one minute, requiring prompt measurement after reagent addition.[5] "Glow-type" formulations (not detailed here) provide a more stable signal over a longer period.
-
Reagent Quality: Use high-purity water and reagents to minimize ATP contamination.
-
Cellular ATP Levels: Be aware that different cell types have different intracellular ATP concentrations, and culture conditions (e.g., confluence, passage number) can affect ATP levels.
-
Compound Interference: Some test compounds may directly inhibit or enhance luciferase activity, leading to false positives or negatives. Counter-screens using purified luciferase and ATP can identify such interferences.
References
- 1. goldbio.com [goldbio.com]
- 2. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 11. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Quantifying Cellular Energy Currency: An Application Note on 5'-ATP Analysis by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the quantification of adenosine (B11128) triphosphate (5'-ATP), a key molecule in cellular energy metabolism, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The following application notes and protocols are designed to offer a comprehensive resource for researchers in various fields, including drug development, where understanding cellular bioenergetics is critical.
Introduction
Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical processes.[1][2] Its quantification is crucial for assessing cell viability, metabolic status, and the effects of therapeutic agents on cellular energy pathways.[3] High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust, sensitive, and reliable method for the simultaneous separation and quantification of ATP and its metabolites, such as adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP).[1][3][4] This technique separates molecules based on their physicochemical properties as they pass through a stationary phase, allowing for precise identification and measurement.[4]
Signaling and Metabolic Context of ATP
ATP is not only a carrier of chemical energy but also a crucial signaling molecule, particularly in the nervous system where it acts as a neurotransmitter.[5][6] It mediates its effects through purinergic receptors (P2X and P2Y), influencing a wide range of physiological processes.[5][7] The metabolic state of a cell is often reflected in the relative ratios of ATP, ADP, and AMP, making their simultaneous quantification highly informative.
Figure 1: Simplified ATP signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated HPLC-UV methods for the analysis of ATP and its metabolites. This allows for a direct comparison of method performance.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1[3][8][9] | Method 2[10][11] |
| Column | C18 (3 x 150 mm, 2.7 µm) | Ion-pair reversed-phase |
| Mobile Phase | 50 mM potassium hydrogen phosphate (B84403) (pH 6.80) | 0.5% Acetonitrile, 99.5% 50 mM KH₂PO₄ (pH 4.6) with 25 mM TBAS |
| Elution Type | Isocratic | Isocratic |
| Flow Rate | 0.6 mL/min | 1 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Run Time | < 4.5 min | ~30 min |
Table 2: Method Validation Parameters
| Parameter | Method 1[3][9] | Method 2[10] |
| Linearity Range (µM) | 0.2 - 10 | Not explicitly stated |
| Limit of Detection (LOD) | Close to or higher than literature values | Not explicitly stated |
| Limit of Quantification (LOQ) | Close to or higher than literature values | Not explicitly stated |
| Within-day Precision (CV%) | 0.2% - 2.6% | Not explicitly stated |
| Between-day Precision (CV%) | 0.5% - 8.7% | Not explicitly stated |
| Intra-day Accuracy (bias %) | 0.1% - 11.3% | Not explicitly stated |
| Inter-day Accuracy (bias %) | 0.1% - 3.7% | Not explicitly stated |
Experimental Protocols
This section provides detailed protocols for sample preparation and HPLC-UV analysis of this compound.
Protocol 1: Extraction of ATP from Cultured Cells
This protocol is adapted from methods used for human bronchial epithelial cells and Mycobacterium smegmatis.[3][10]
Materials:
-
Perchloric acid (PCA), 0.3-0.4 N
-
Potassium carbonate (K₂CO₃), 2 M or Potassium hydroxide (B78521) (KOH), 2 M[4][10]
-
Ultrapure water
-
Microcentrifuge tubes
-
Sonicator (optional, for bacterial cells)[10]
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). Add ice-cold 0.3-0.4 N PCA to the culture dish. Scrape the cells and collect the acidic extract.
-
For suspension cells or bacteria, pellet the cells by centrifugation. Resuspend the pellet in ice-cold 0.4 N PCA. For bacteria, sonicate the suspension for 30 seconds to ensure cell wall disruption.[10]
-
-
Protein Precipitation: Incubate the acidic extract on ice for 10-15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 16,000 x g) for 1-5 minutes at 0-4°C to pellet the precipitated proteins and cell debris.[10]
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Neutralize the extract by adding 2 M K₂CO₃ or 2 M KOH dropwise until the pH reaches 6.5-7.0.[4][10] This will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Perchlorate Removal: Incubate the neutralized extract on ice for 10 minutes. Centrifuge at high speed for 1-5 minutes to pellet the potassium perchlorate.[3]
-
Sample Collection: The resulting supernatant contains the extracted nucleotides and is ready for HPLC analysis. Store samples at -20°C or colder until analysis.[10]
Figure 2: ATP extraction workflow.
Protocol 2: HPLC-UV Analysis of ATP
This protocol outlines a general procedure for the chromatographic analysis of ATP. Specific parameters may need optimization based on the HPLC system and column used.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 3 x 150 mm, 2.7 µm)[3][8][9]
-
Mobile phase: 50 mM potassium hydrogen phosphate, pH adjusted to 6.80 with phosphoric acid.[3][8][9] Filter and degas the mobile phase before use.
-
ATP standard solutions of known concentrations (for calibration curve)
-
Extracted samples
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved.[3]
-
Standard Curve Generation:
-
Prepare a series of ATP standard solutions of known concentrations (e.g., 0.2, 0.5, 1, 2, 5, 10 µM) by diluting a stock solution with the mobile phase.[3]
-
Inject a fixed volume (e.g., 1-20 µL) of each standard solution into the HPLC system.[3][10]
-
Record the peak area corresponding to ATP for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Thaw the extracted samples on ice and centrifuge again to remove any precipitates before injection.[10]
-
Inject the same fixed volume of the sample supernatant into the HPLC system.
-
Record the chromatogram and identify the ATP peak based on its retention time compared to the standard.
-
-
Quantification:
-
Determine the peak area of ATP in the sample chromatogram.
-
Calculate the concentration of ATP in the sample using the linear regression equation from the standard curve.
-
Normalize the ATP concentration to a relevant parameter, such as protein concentration or cell number, for meaningful comparisons.
-
Conclusion
The HPLC-UV method provides a reliable and accessible platform for the quantification of this compound in biological samples. The protocols and data presented in this application note offer a solid foundation for researchers to establish and validate their own ATP assays. Accurate measurement of ATP levels is indispensable for advancing our understanding of cellular metabolism in both health and disease, and for the development of novel therapeutic strategies.
References
- 1. helixchrom.com [helixchrom.com]
- 2. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]
- 3. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
Application Notes and Protocols for In Vitro Transcription Using 5'-ATP and T7 Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a fundamental molecular biology technique for synthesizing RNA molecules from a DNA template in a cell-free environment.[1] This process is catalyzed by DNA-dependent RNA polymerases, with the bacteriophage T7 RNA polymerase being one of the most commonly used enzymes due to its high specificity for its cognate promoter sequence and processivity.[2][3] The reaction utilizes ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and UTP) as the building blocks for the nascent RNA strand.[1]
A key aspect of transcription is initiation. While many standard T7 transcription systems use a consensus class III promoter that preferentially initiates with GTP, specific applications benefit from using a T7 class II promoter (e.g., φ2.5), which initiates transcription with ATP.[4] This ATP-initiated transcription system is particularly valuable as it can produce RNA transcripts with superior 5' homogeneity, a critical attribute for RNA structural studies, aptamer development, and therapeutic applications where precise RNA structure is paramount.[4] This document provides a detailed protocol and application notes for performing in vitro transcription using T7 RNA polymerase with a focus on ATP-initiated synthesis.
Application Notes
RNA synthesized via T7 RNA polymerase has a vast range of applications, including:
-
Structural and Functional Studies: Production of large quantities of specific RNA molecules for structural analysis by X-ray crystallography or NMR, and for studying RNA-protein interactions.[5]
-
Therapeutic RNA Development: Synthesis of messenger RNA (mRNA) for vaccines and protein replacement therapies, as well as guide RNAs for CRISPR-based gene editing.[6][7]
-
Molecular Probes: Generation of labeled or unlabeled RNA probes for hybridization techniques such as Northern and Southern blotting, in situ hybridization, and RNase protection assays.[8]
-
Biochemical Assays: Creation of ribozymes for biochemical studies and substrates for RNA processing enzymes.[6]
-
In Vitro Translation: Synthesis of capped mRNA transcripts to be used as templates for protein synthesis in cell-free translation systems.[9]
Core Components and Critical Parameters
Successful in vitro transcription relies on the careful optimization of several key components and reaction parameters.
-
T7 RNA Polymerase: A highly specific DNA-dependent RNA polymerase that synthesizes RNA in a 5'→3' direction from a double-stranded DNA template containing the T7 promoter sequence.[3] It should be stored at -20°C in a non-frost-free freezer and kept on ice during reaction setup.[9][10]
-
DNA Template: The template must contain a double-stranded T7 promoter sequence upstream of the sequence to be transcribed.[6] Suitable templates include linearized plasmid DNA or PCR products.[9][11] For ATP-initiated transcription, a T7 class II promoter (φ2.5) is required.[4] Template purity is crucial, as contaminants from plasmid preparations can inhibit transcription.[12]
-
Ribonucleoside Triphosphates (NTPs): ATP, CTP, GTP, and UTP are the substrates for RNA synthesis.[1] Their concentration directly impacts the final RNA yield.[12] For some applications, modified nucleotides can be incorporated to produce labeled or more stable RNA.[3]
-
Transcription Buffer: This buffer provides the optimal chemical environment for the polymerase. Key components typically include:
-
MgCl₂: Essential for polymerase activity. Its concentration must be optimized relative to the total NTP concentration, as NTPs chelate magnesium ions.[13]
-
Spermidine (B129725): A polycation that can improve transcription yields. However, it can also cause DNA precipitation if reactions are assembled on ice.[9][13]
-
DTT (Dithiothreitol): A reducing agent that helps maintain enzyme stability.[14]
-
RNase Inhibitor: Since RNases are ubiquitous and can rapidly degrade the synthesized RNA, the inclusion of an RNase inhibitor is highly recommended to ensure transcript integrity.[12]
Quantitative Data Summary
The following tables summarize typical reaction component concentrations and expected yields. Note that optimal conditions can vary depending on the template sequence and the desired RNA length.
Table 1: Standard In Vitro Transcription Reaction Setup (20 µL)
| Component | Stock Concentration | Volume per 20 µL Reaction | Final Concentration |
| Nuclease-Free Water | - | to 20 µL | - |
| 10x Transcription Buffer | 10x | 2 µL | 1x |
| ATP | 100 mM | 0.8 µL | 4 mM |
| CTP | 100 mM | 0.8 µL | 4 mM |
| GTP | 100 mM | 0.8 µL | 4 mM |
| UTP | 100 mM | 0.8 µL | 4 mM |
| Linear DNA Template | 0.5-1 µg/µL | 1-2 µL | 0.5-1 µg |
| RNase Inhibitor | 40 U/µL | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 50 U/µL | 2 µL | 5 U/µL |
Note: The order of addition is important. It is recommended to assemble the reaction at room temperature by adding water, buffer, and NTPs first to prevent the spermidine in the buffer from precipitating the DNA template. The enzyme should be added last.[9]
Table 2: Optimization of Key Reaction Parameters
| Parameter | Range Tested | General Recommendation | Rationale |
| Mg²⁺ Concentration | 6 - 75 mM | Maintain Mg²⁺ concentration at ~6 mM above total NTP concentration.[13] | Mg²⁺ is a critical cofactor for T7 RNA polymerase, but excess can inhibit the reaction. NTPs chelate Mg²⁺ ions.[13][15] |
| NTP Concentration | 1 - 10 mM each | 4-5 mM of each NTP is common for high yields.[16] | Higher NTP concentrations can increase total RNA yield but may require adjusting the Mg²⁺ concentration accordingly. Low concentrations (<12 µM) can be rate-limiting.[9][12] |
| DNA Template | 0.1 - 2 µg per 20 µL | 1 µg is a standard starting amount for high-yield reactions.[11] | Higher template concentration can increase the reaction rate, especially for short transcripts.[3] |
| Incubation Time | 1 - 16 hours | 2-4 hours for transcripts >300 nt; 4-16 hours for shorter transcripts.[9] | Reaction kinetics slow over time as NTPs are depleted and pyrophosphate accumulates. |
| Incubation Temperature | 37°C - 42°C | 37°C is standard, but some protocols suggest 42°C may increase yield.[5][17] | The optimal temperature can be enzyme and template-dependent. |
Table 3: Expected RNA Yields
| Template Amount | Reaction Volume | Incubation Time | Expected Yield |
| 1 µg | 20 µL | 2 hours | Up to 180 µg[11] |
| 1 µg | 20 µL | 2 hours | ~150 µg[18] |
| 1 µg | Standard Reaction | - | Up to 200 µg[3] |
Yields are highly dependent on the specific template and precise reaction conditions. The values presented are based on manufacturer data and literature for high-yield transcription kits.
Experimental Diagrams
References
- 1. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 2. T7 RNA Polymerase Protocol [promega.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Superior 5′ homogeneity of RNA from ATP-initiated transcription under the T7 φ2.5 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. mclab.com [mclab.com]
- 9. RNAT7 < Lab < TWiki [barricklab.org]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. mdpi.com [mdpi.com]
- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 17. bitesizebio.com [bitesizebio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Fluorescent ATP Sensors for Live-Cell Imaging of Metabolic Dynamics
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, playing a pivotal role in a vast array of cellular processes. The ability to monitor dynamic changes in ATP concentration within living cells is crucial for understanding cellular metabolism, signaling, and pathophysiology. Genetically encoded fluorescent ATP sensors have emerged as powerful tools for real-time, non-invasive imaging of ATP dynamics in various cellular compartments. These sensors typically consist of a sensing domain, often a bacterial ATP-binding protein, fused to one or more fluorescent proteins. ATP binding induces a conformational change in the sensor, leading to a change in its fluorescent properties, which can be quantified by microscopy.
This document provides detailed application notes and protocols for the use of fluorescent ATP sensors in live-cell imaging, aimed at researchers, scientists, and professionals in drug development.
Principles of Fluorescent ATP Sensors
Genetically encoded fluorescent ATP sensors are engineered proteins designed to report changes in ATP concentration through alterations in their fluorescence. The most common designs are based on Förster Resonance Energy Transfer (FRET) or single fluorescent protein intensity changes.
-
FRET-based sensors: These sensors, such as the ATeam family, consist of a donor and an acceptor fluorescent protein (e.g., cyan and yellow fluorescent proteins) flanking an ATP-binding domain (the ε-subunit of bacterial F1-Fo ATP synthase). Upon ATP binding, a conformational change brings the two fluorescent proteins closer, increasing FRET efficiency. This results in a decrease in donor emission and an increase in acceptor emission when the donor is excited. The ratio of acceptor to donor fluorescence provides a ratiometric readout of ATP concentration, which is less susceptible to artifacts like changes in sensor expression level or excitation light intensity.
-
Single fluorescent protein-based sensors: These sensors, like the PercevalHR and iATPSnFR series, utilize a single circularly permuted fluorescent protein inserted into an ATP-binding protein. ATP binding causes a conformational change that alters the chromophore environment, leading to a change in fluorescence intensity. These sensors offer the advantage of using a single fluorescence channel, simplifying imaging experiments.
Caption: Mechanism of FRET-based and single fluorescent protein-based ATP sensors.
Quantitative Comparison of Fluorescent ATP Sensors
The selection of an appropriate ATP sensor depends on the specific experimental requirements, such as the expected ATP concentration range in the cellular compartment of interest and the available imaging setup. Below is a summary of key quantitative parameters for several popular fluorescent ATP sensors.
| Sensor Family | Sensor Variant | Sensor Type | Kd (mM) | Dynamic Range (Fold Change) | Excitation (nm) | Emission (nm) |
| ATeam | AT1.03 | FRET | 1.2 | ~1.5 | ~435 | ~475 / ~527 |
| AT1.03N | FRET | 0.7 | ~1.5 | ~435 | ~475 / ~527 | |
| GO-ATeam2 | FRET | 3.3 | ~3.0 | ~488 | ~515 / ~528 | |
| Perceval | PercevalHR | Single FP | 0.06 | ~3.0 | ~488 | ~515 |
| iATPSnFR | iATPSnFR1.0 | Single FP | 0.03 | ~4.0 | ~488 | ~515 |
| iATPSnFR2.0 | Single FP | 0.1 | ~8.0 | ~488 | ~515 |
Experimental Protocols
Protocol 1: Transfection of Adherent Mammalian Cells with a Fluorescent ATP Sensor Plasmid
This protocol describes the transient transfection of a plasmid encoding a fluorescent ATP sensor into adherent mammalian cells using a lipid-based transfection reagent.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the fluorescent ATP sensor of choice
-
Lipid-based transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Glass-bottom imaging dishes or multi-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
DNA-Lipid Complex Formation:
-
In tube A, dilute the plasmid DNA in Opti-MEM.
-
In tube B, dilute the transfection reagent in Opti-MEM.
-
Add the diluted DNA from tube A to tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with fresh, pre-warmed complete growth medium.
-
Add the DNA-lipid complexes dropwise to the cells.
-
Gently rock the dish to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for sensor expression.
-
Imaging: The cells are now ready for live-cell imaging. Replace the medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with glucose) just before imaging.
Caption: Workflow for transient transfection of fluorescent ATP sensors.
Protocol 2: Live-Cell Imaging of ATP Dynamics
This protocol outlines the general procedure for acquiring fluorescence images of cells expressing a fluorescent ATP sensor to monitor metabolic dynamics.
Materials:
-
Transfected cells expressing the ATP sensor in an imaging dish.
-
Widefield or confocal fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).
-
Appropriate filter sets or laser lines for the chosen sensor.
-
Imaging buffer (e.g., HBSS with glucose).
-
Pharmacological agents to manipulate cellular metabolism (e.g., glucose, oligomycin, 2-deoxy-D-glucose).
Procedure:
-
Microscope Setup:
-
Turn on the microscope and environmental chamber, allowing them to equilibrate.
-
Place the imaging dish on the microscope stage.
-
Select the appropriate filter sets or laser lines and configure the imaging software for time-lapse acquisition. For FRET sensors, set up sequential acquisition of donor and acceptor channels.
-
-
Cell Selection: Locate and focus on healthy, expressing cells. Avoid cells that are overly bright, as this may indicate overexpression artifacts.
-
Baseline Acquisition: Acquire a stable baseline fluorescence signal for a few minutes before applying any treatment.
-
Perturbation: Gently add the metabolic modulator of interest to the imaging buffer. For example, to observe the response to glycolysis inhibition, add 2-deoxy-D-glucose.
-
Time-Lapse Imaging: Continue acquiring images at regular intervals to capture the dynamic changes in ATP levels. The acquisition frequency will depend on the kinetics of the process being studied.
-
Data Analysis:
-
For ratiometric FRET sensors, calculate the ratio of the acceptor fluorescence to the donor fluorescence for each time point in the region of interest (e.g., whole cell, cytoplasm, or mitochondria).
-
For single fluorescent protein sensors, measure the change in fluorescence intensity over time.
-
Normalize the data to the baseline to represent the relative change in ATP.
-
Application Notes and Protocols for 5'-ATP Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper preparation, handling, and storage of Adenosine 5'-triphosphate (ATP) stock solutions to ensure their stability, purity, and performance in various research applications.
Introduction
Adenosine 5'-triphosphate (ATP) is a critical molecule that serves as the primary energy currency in all known forms of life.[1] It plays a central role in cellular metabolism, signal transduction, and numerous enzymatic reactions, including those catalyzed by kinases and ATPases. Given its ubiquitous role, the integrity of ATP solutions is paramount for obtaining accurate and reproducible experimental results. ATP is stable in aqueous solutions within a pH range of 6.8 to 7.4 but is susceptible to hydrolysis at more extreme pH levels.[1][2][3] Proper handling and storage are therefore essential to prevent degradation to Adenosine 5'-diphosphate (ADP) and Adenosine 5'-monophosphate (AMP).
Preparation of 100 mM ATP Stock Solution
This protocol describes the preparation of a 100 mM ATP stock solution, a common concentration for laboratory use.
Materials:
-
Adenosine 5'-triphosphate disodium (B8443419) salt (e.g., Sigma-Aldrich A7699)
-
Nuclease-free, ultrapure water
-
1 M NaOH solution
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pH meter or pH strips
-
0.22 µm sterile syringe filter
Protocol:
-
Weighing: On an analytical balance, accurately weigh the required amount of ATP disodium salt powder. The molecular weight can vary based on hydration, so refer to the manufacturer's specifications. For anhydrous ATP disodium salt (MW = 551.14 g/mol ), 551.14 mg is needed for a 10 mL solution.
-
Dissolution: Dissolve the ATP powder in approximately 8 mL of nuclease-free water in a sterile conical tube. ATP solutions are acidic upon dissolution (pH ~3.5), which can lead to rapid hydrolysis if not neutralized.[4][5]
-
pH Adjustment: Place the solution on ice to minimize degradation. Slowly add 1 M NaOH dropwise while gently vortexing. Monitor the pH closely using a calibrated pH meter or pH strips. Adjust the pH to 7.0-7.5.[6][7] Critical: Avoid overshooting the pH into the alkaline range, as this also promotes hydrolysis.[6] If the pH becomes too basic, it is best to discard the solution and start over.[6]
-
Final Volume Adjustment: Once the target pH is reached, add nuclease-free water to bring the final volume to 10 mL.
-
Sterilization (Optional): If required for downstream applications such as cell culture, sterile filter the solution using a 0.22 µm syringe filter into a sterile container.[7]
-
Concentration Verification (Recommended): To determine the precise concentration, perform UV-Vis spectrophotometry. Dilute a small aliquot of the stock solution (e.g., 1:4000) in buffer (pH 7.5) and measure the absorbance at 259 nm.[6] Calculate the concentration using the Beer-Lambert law (Abs = εcl), where the molar extinction coefficient (ε) for ATP at 259 nm is 15,400 M⁻¹cm⁻¹.[6][7]
-
Aliquoting and Storage: Dispense the ATP stock solution into small, single-use aliquots (e.g., 50-500 µL) in sterile, nuclease-free microcentrifuge tubes.[6][8] Label the tubes clearly and store them at -20°C or -80°C.[6][9]
Proper Storage and Handling
Correct storage is crucial for maintaining the long-term stability of ATP solutions.
-
Temperature: For long-term storage (months to over a year), aliquoted stock solutions should be stored at -20°C or -80°C.[4][9][10][11]
-
Aliquoting: Aliquoting is essential to prevent contamination and degradation from repeated freeze-thaw cycles.[6][12]
-
Freeze-Thaw Cycles: While some sources suggest ATP is relatively stable through repeated freeze-thaw cycles when buffered at neutral pH, it is best practice to avoid them.[13][14] For daily use, an aliquot can be thawed and kept on ice during the experiment.[10]
-
pH Stability: ATP is most stable in solutions buffered between pH 6.8 and 7.4.[1][2] Hydrolysis increases significantly at acidic or alkaline pH.[1][3]
-
Divalent Cations: The presence of divalent cations like Mg²⁺ can influence ATP stability and is often required for enzymatic reactions involving ATP.[3][15] Mg²⁺ chelates the negatively charged phosphate (B84403) groups, stabilizing the molecule.[3][15] For many applications, such as kinase assays, preparing a combined Mg-ATP stock is common.[16][17]
Quantitative Stability Data
The stability of ATP is highly dependent on storage conditions. The following tables summarize stability data from various sources.
Table 1: Stability of Neutral ATP Solutions at Different Temperatures
| Temperature | Duration of Stability | Primary Degradation Product(s) |
| -80°C | At least 1 year[10] | ADP, AMP |
| -20°C | Months to over a year[4][9] | ADP, AMP |
| 0-4°C (Refrigerated) | Approximately 1 week[4][9][10] | ADP, AMP |
| Room Temperature | Hours to days (significant hydrolysis)[10] | ADP, AMP |
Table 2: Factors Influencing ATP Hydrolysis Rate
| Factor | Condition | Effect on Stability |
| pH | pH < 6.8 or > 7.4 | Increased rate of hydrolysis[1][3] |
| Temperature | Elevated temperatures (e.g., >80°C) | Rapid hydrolysis (half-life of minutes)[15] |
| Divalent Cations | Presence of Mg²⁺ | Stabilizes ATP by chelating phosphates[3][15] |
| Contamination | Microbial or enzymatic (phosphatases) | Rapid degradation |
Experimental Protocols
Workflow for ATP Stock Preparation and Use
The following diagram illustrates the general workflow from powder to experimental use.
Caption: Workflow for preparing and using ATP stock solutions.
Protocol: Generic In Vitro Kinase Assay
This protocol provides a basic framework for a kinase assay using a prepared ATP stock solution. Assays often utilize radiolabeled [γ-³²P]ATP to quantify phosphate incorporation into a substrate.[18]
Materials:
-
Purified kinase enzyme
-
Specific peptide or protein substrate
-
100 mM ATP stock solution (prepared as above)
-
[γ-³²P]ATP (for radioactive assays)
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
Reaction termination solution (e.g., phosphoric acid for P81 paper, or SDS-PAGE loading buffer)
Protocol:
-
Prepare Master Mix: On ice, prepare a reaction master mix. For a single 25 µL reaction, this might include:
-
5 µL of 5x Kinase Reaction Buffer
-
Nuclease-free water to a final volume of 25 µL
-
Kinase (to a final desired concentration)
-
Substrate (to a final desired concentration)
-
-
Prepare ATP Working Solution: Dilute the 100 mM ATP stock and [γ-³²P]ATP in kinase buffer to the desired final concentration (e.g., 100 µM). The specific activity will depend on the kinase being studied.
-
Initiate Reaction: Start the reaction by adding the ATP working solution to the master mix. For example, add 5 µL of a 5x ATP solution to 20 µL of the master mix.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes).[19]
-
Terminate Reaction: Stop the reaction by adding a termination solution.
-
Detection: Quantify the incorporation of phosphate into the substrate. For radioactive assays, this involves spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity via scintillation counting. For non-radioactive methods like ADP-Glo™, a reagent is added to measure ADP production via a luciferase-based reaction.[20][21]
ATP in Signaling Pathways
Extracellular ATP is a key signaling molecule in the purinergic signaling system, which regulates a vast array of physiological processes.[22][23] ATP released from cells can act on two families of purinergic receptors: P2X ligand-gated ion channels and P2Y G protein-coupled receptors.[22][24] This signaling is terminated by ectonucleotidases that hydrolyze ATP to ADP, AMP, and finally adenosine.[24]
The diagram below illustrates a simplified P2Y receptor signaling cascade.
Caption: Simplified P2Y receptor-mediated signaling pathway.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Protocol B: Preparation of ATP for transfection [protocols.io]
- 8. ATP, 100mM [novoprolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. scienceforums.net [scienceforums.net]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. dggv.de [dggv.de]
- 16. theolb.readthedocs.io [theolb.readthedocs.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. ulab360.com [ulab360.com]
- 22. Frontiers | Purinergic signaling via P2X receptors and mechanisms of unregulated ATP release in the outer retina and age-related macular degeneration [frontiersin.org]
- 23. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
Application Note: Bioluminescent Assay for Measuring ATP Release from Platelets
References
- 1. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Nucleotide Assays [practical-haemostasis.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Platelet activation, signaling and aggregation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Luminometric assay of platelet activation in 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Quantitative and continuous analysis of ATP release from blood platelets with firefly luciferase luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized bioluminescence analysis of adenosine triphosphate (ATP) released by platelets and its application in the high throughput screening of platelet inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Blood Platelet Aggregation and Release Reaction Testing in Uremic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized bioluminescence analysis of adenosine triphosphate (ATP) released by platelets and its application in the high throughput screening of platelet inhibitors | PLOS One [journals.plos.org]
- 14. Quantification of ATP and ADP levels in platelets from healthy human donors: a potential novel indicator of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Assessment of Platelet Dense Granule ATP Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of ADP and ATP receptor expression in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 19. Simultaneous measurement of adenosine triphosphate release and aggregation potentiates human platelet aggregation responses for some subjects, including persons with Quebec platelet disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The bioluminescent detection of platelet released ATP: collagen-induced release and potential errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Portal [researchdiscovery.drexel.edu]
Application Notes and Protocols for Utilizing Non-Hydrolyzable ATP Analogs in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of non-hydrolyzable ATP analogs in structural biology studies. This document outlines the various types of analogs, their mechanisms of action, and detailed protocols for their application in trapping and characterizing ATP-dependent proteins. The information herein is intended to facilitate the experimental design and execution for researchers aiming to elucidate the structural basis of protein function.
Introduction to Non-Hydrolyzable ATP Analogs
Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of biological processes through its hydrolysis. The transient nature of the ATP-bound and transition states of enzymes makes their structural characterization challenging. Non-hydrolyzable ATP analogs are indispensable tools in structural biology as they mimic the natural substrate, binding to the ATP pocket of enzymes without being readily cleaved. This "freezes" the protein in a specific conformational state, enabling detailed structural analysis by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][2][3]
These analogs typically feature modifications to the triphosphate chain, rendering the terminal phosphate (B84403) bond resistant to enzymatic cleavage.[1][4] By trapping enzymes in pre-hydrolysis, transition, or ground states, these molecules provide invaluable snapshots of the enzymatic cycle, revealing the molecular mechanisms of ATP-dependent proteins.
Types of Non-Hydrolyzable ATP Analogs and Their Applications
The choice of a non-hydrolyzable ATP analog is critical and depends on the specific protein and the desired conformational state to be studied.[2][3] The most commonly used analogs can be categorized based on the modification of the triphosphate chain.
| Analog | Modification | State Mimicked | Primary Applications in Structural Biology |
| AMP-PNP (Adenylyl-imidodiphosphate) | Replacement of the β-γ bridging oxygen with a nitrogen atom.[1][3] | Pre-hydrolysis ATP-bound state.[3][5] | X-ray crystallography and cryo-EM studies to capture the enzyme conformation before ATP hydrolysis.[3][6] |
| AMP-PCP (Adenylyl-methylenediphosphonate) | Replacement of the β-γ bridging oxygen with a carbon atom.[1][3] | Pre-hydrolysis ATP-bound state.[3][5] | Similar to AMP-PNP, used to stabilize the pre-hydrolysis state for structural determination.[3][6] |
| ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) | Replacement of a non-bridging oxygen on the γ-phosphate with a sulfur atom.[1][3] | Pre-hydrolysis ATP-bound state (can be slowly hydrolyzed by some enzymes).[1][3][5] | Trapping enzymes in a near-native pre-hydrolysis state; the thiophosphorylated product can be resistant to phosphatases.[1][3][4] |
| ADP·BeF₃⁻ (Beryllium fluoride) | Forms a complex with ADP that mimics the γ-phosphate. | Pre-hydrolysis or ground state.[7] | Structural studies of ATPases and motor proteins to trap a state closely resembling the ATP-bound form. |
| ADP·AlF₄⁻ (Aluminum fluoride) | Forms a complex with ADP that mimics the transition state of phosphate hydrolysis.[7] | Transition state.[5][7] | Capturing the enzyme's conformation during the catalytic step of ATP hydrolysis. |
| ADP·VO₄³⁻ (Vanadate) | Forms a complex with ADP that mimics the transition state of phosphate hydrolysis.[7] | Transition state.[5][7] | Structural and functional studies of ATPases to investigate the transition state. |
Quantitative Data: Binding Affinities of Non-Hydrolyzable ATP Analogs
The binding affinity of non-hydrolyzable ATP analogs varies depending on the specific protein and experimental conditions. The following table summarizes reported binding constants for several common analogs with different proteins.
| Analog | Protein | Parameter | Value |
| AMP-PNP | Myosin ATPase | Kᵢ | ~150 µM[2] |
| AMP-PNP | Kinesin | - | Induces a tightly bound state[2] |
| AMP-PNP | p97 ATPase | - | Effectively stabilizes a pre-hydrolysis state[6] |
| AMP-PCP | Myosin ATPase | Kᵢ | ~150 µM[2] |
| AMP-PCP | Ca²⁺-ATPase | - | Similar binding to ATP[2] |
| AMP-PCP | P2X1 Receptor | EC₅₀ | 99 nM[2] |
| ATPγS | Myosin | - | Binds with high affinity |
| ATPγS | Protein Kinases | - | Acts as a slow substrate[3] |
| ApCp (AMP-PCP) | Myosin ATPase | Kᵢ | ~150 µM[2] |
| ApCp (AMP-PCP) | Ca²⁺-ATPase | - | Similar binding to ATP[2] |
Note: Kᵢ (inhibition constant), Kₔ (dissociation constant), EC₅₀ (half maximal effective concentration), and IC₅₀ (half maximal inhibitory concentration) are all measures of the potency of a compound in binding to a target.[8] These values are highly dependent on the specific protein, its isoform, and the experimental conditions such as pH, temperature, and the presence of divalent cations.[2]
Experimental Protocols
Protocol 1: Determination of Inhibitory Potency (Kᵢ) by Fluorescence Competition Assay
This protocol describes a general method to determine the Kᵢ of a non-hydrolyzable ATP analog against a protein kinase using a fluorescent ATP probe, such as TNP-ATP.[3][9][10]
Materials:
-
Purified protein kinase
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
Non-hydrolyzable ATP analog (e.g., AMP-PNP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorescent ATP analog (e.g., 1 mM TNP-ATP).
-
Prepare a series of dilutions of the non-hydrolyzable ATP analog.
-
Dilute the purified protein kinase to the desired concentration in the assay buffer. It may be beneficial to include the non-hydrolyzable analog in the purification buffer to maintain a nucleotide-bound conformation.[9][10]
-
-
Assay Setup:
-
In a microplate, add the protein kinase to each well.
-
Add a fixed concentration of the fluorescent ATP analog (typically at its Kₔ) to each well.
-
Add varying concentrations of the non-hydrolyzable ATP analog to the wells.
-
-
Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity. As the concentration of the non-hydrolyzable analog increases, it will displace the fluorescent probe, leading to a decrease in fluorescence.[3]
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the non-hydrolyzable ATP analog.
-
Fit the data to a competitive binding equation to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation.
-
Protocol 2: ATPase Activity Assay using Malachite Green
This colorimetric assay measures the rate of ATP hydrolysis by an ATPase in the presence and absence of non-hydrolyzable ATP analogs to determine their inhibitory effect.[11]
Materials:
-
Purified ATPase enzyme
-
ATP and non-hydrolyzable ATP analog
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Malachite Green reagent
-
96-well microplate and plate reader
Procedure:
-
Prepare Phosphate Standard Curve:
-
Prepare a series of phosphate standards of known concentrations.
-
-
Reaction Setup:
-
In a 96-well plate, add the purified ATPase to the assay buffer.
-
Add varying concentrations of the non-hydrolyzable ATP analog to the wells. Include a control with no analog.
-
-
Initiate Hydrolysis:
-
Initiate the ATPase reaction by adding a fixed concentration of ATP to all wells.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
-
Stop Reaction and Develop Color:
-
Stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent.[11]
-
-
Measure Absorbance:
-
Read the absorbance at approximately 620-650 nm.[11]
-
-
Data Analysis:
-
Calculate the amount of phosphate released from the standard curve.
-
Determine the inhibitory effect of the analog by comparing the ATPase activity in its presence to the control.[11]
-
Protocol 3: Sample Preparation for X-ray Crystallography
This protocol outlines the general steps for preparing a protein-analog complex for crystallization.
Materials:
-
Highly purified and concentrated protein solution (>95% purity)
-
Non-hydrolyzable ATP analog (e.g., AMP-PNP or AMP-PCP)
-
MgCl₂ solution
-
Crystallization screening solutions
-
Crystallization plates (e.g., hanging drop or sitting drop)
Procedure:
-
Protein Preparation:
-
Ensure the protein is stable and monodisperse at high concentrations (typically 5-20 mg/mL).
-
-
Complex Formation:
-
Incubate the purified protein with a molar excess of the non-hydrolyzable ATP analog (e.g., 1-5 mM final concentration) and MgCl₂ (e.g., 2-5 mM) on ice for at least 30 minutes to ensure saturation of the binding site.[6]
-
-
Crystallization Screening:
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.[12]
-
Mix a small volume of the protein-analog complex with an equal volume of the crystallization screen solution.
-
-
Crystal Optimization and Harvesting:
-
Monitor the crystallization plates for crystal growth.
-
Optimize the crystallization conditions to obtain diffraction-quality crystals.
-
Harvest the crystals and flash-cool them in liquid nitrogen for X-ray diffraction analysis.
-
Protocol 4: Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)
This protocol provides a general workflow for preparing a vitrified sample of a protein-analog complex for cryo-EM analysis.[6][13]
Materials:
-
Highly purified protein solution
-
Non-hydrolyzable ATP analog (e.g., AMP-PNP or AMP-PCP)
-
MgCl₂ solution
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Complex Formation:
-
Grid Preparation:
-
Apply a small volume (typically 3-4 µL) of the protein-analog complex solution to a glow-discharged cryo-EM grid.
-
-
Blotting and Plunge-Freezing:
-
Grid Screening and Data Collection:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect high-resolution images for single-particle analysis.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of non-hydrolyzable ATP analogs.
Caption: General ATP hydrolysis cycle and points of intervention by non-hydrolyzable analogs.
Caption: Simplified mechanochemical cycle of a kinesin motor protein on a microtubule.
Caption: General experimental workflow for using non-hydrolyzable ATP analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. omicsonline.org [omicsonline.org]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. Fluorescence competition assay for the assessment of ATP binding to an isolated domain of Na+, K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protein crystallization - Wikipedia [en.wikipedia.org]
- 13. Substrate Independent ATPase Activity May Complicate High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 5'-ATP with γ-P32 for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein, a process known as phosphorylation. The in vitro kinase assay using radiolabeled ATP, specifically with the gamma-phosphate of ATP labeled with Phosphorus-32 (γ-³²P-ATP), remains the gold standard for quantifying protein kinase activity.[1][2][3] This method offers high sensitivity and a direct measurement of enzymatic activity, making it an indispensable tool in basic research and drug discovery for elucidating signaling pathways and screening for kinase inhibitors.[1][3][4][5]
This document provides a comprehensive protocol for the preparation of γ-³²P-ATP and its subsequent use in kinase assays. It includes detailed methodologies, safety precautions for handling radioactive materials, and data presentation guidelines.
Key Principles
The assay relies on the transfer of the terminal (gamma) phosphate from ATP onto a specific substrate (peptide or protein) by a kinase.[1][3] By using ATP that is radioactively labeled at the gamma-phosphate position with ³²P, the incorporation of radioactivity into the substrate becomes directly proportional to the kinase activity.[1][6] The phosphorylated, radiolabeled substrate is then separated from the unreacted γ-³²P-ATP and quantified using techniques like SDS-PAGE followed by autoradiography or liquid scintillation counting.[2][7][8]
Experimental Protocols
Part 1: Preparation of Radiolabeled γ-³²P-ATP (End-Labeling)
This protocol describes the enzymatic labeling of ATP at the 5'-gamma position using T4 Polynucleotide Kinase (PNK). While many researchers purchase pre-labeled γ-³²P-ATP, this method can be used to prepare it in the lab. For direct use in kinase assays, commercially available γ-³²P-ATP is typically used. The following is a general protocol for end-labeling, which is conceptually similar to how γ-³²P-ATP is produced.
Materials:
-
ATP solution (non-radioactive)
-
[γ-³²P]ATP (high specific activity)
-
T4 Polynucleotide Kinase (PNK)
-
10X PNK Reaction Buffer
-
Nuclease-free water
-
Purification spin columns (optional, to remove unincorporated nucleotides)
Procedure:
-
Reaction Setup: In a sterile, RNase-free microfuge tube, combine the following reagents on ice.[9]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9][10]
-
Enzyme Inactivation: Heat the reaction at 65°C for 20 minutes to inactivate the T4 PNK.[9]
-
Purification (Optional): If necessary to remove unincorporated [γ-³²P]ATP, purify the labeled product using a suitable spin column according to the manufacturer's instructions.[10]
Part 2: In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for measuring the activity of a purified or immunoprecipitated kinase using the prepared γ-³²P-ATP.
Materials:
-
Kinase (purified recombinant protein or immunoprecipitated from cell lysate)
-
Substrate (specific peptide or protein for the kinase of interest)
-
γ-³²P-ATP (prepared as above or commercially sourced)
-
Non-radioactive ATP
-
Kinase reaction buffer (composition is kinase-dependent, but typically contains a buffer like Tris-HCl or HEPES, MgCl₂, and DTT)[2][4][7]
-
5X Laemmli sample buffer[5]
-
SDS-PAGE apparatus and reagents
-
Phosphor screen and imager or autoradiography film
-
Scintillation counter and vials (for quantitative analysis)
Procedure:
-
Kinase Preparation: If using immunoprecipitated kinase, wash the protein A/G sepharose beads with kinase reaction buffer to remove any residual detergents or inhibitors.[4][5]
-
Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer, non-radioactive ATP, and the substrate. Keep on ice.
-
Initiate the Reaction: Add the γ-³²P-ATP to the master mix to the desired final specific activity. Immediately aliquot the "hot" master mix to tubes containing the kinase samples to start the reaction.[2] It is crucial to start the reactions at timed intervals for accurate time-course experiments.[7]
-
Incubation: Incubate the reactions at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 5-30 minutes).[5][7] For a new kinase, it is recommended to perform a time-course experiment to ensure the reaction is in the linear range.[5]
-
Stop the Reaction: Terminate the reaction by adding 5X Laemmli sample buffer and heating the samples at 95-100°C for 2-5 minutes.[5]
-
SDS-PAGE: Separate the reaction products by SDS-PAGE. The gel percentage will depend on the molecular weight of the substrate.[5][7]
-
Visualization and Quantification:
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled substrate.[7]
-
For quantitative analysis, the corresponding band on the gel can be excised and the radioactivity measured using a scintillation counter.[2] Alternatively, the density of the band on the phosphor screen image can be quantified.
-
Data Presentation
Quantitative data from kinase assays should be presented clearly to allow for easy comparison between different experimental conditions.
| Parameter | Value | Units | Notes |
| [γ-³²P]ATP Stock | 10 | mCi/mL | Specific activity and concentration of the commercial stock solution. |
| Specific Activity | 3000 | Ci/mmol | Activity per mole of ATP. |
| Working Concentration | 0.1 | mCi/µL | Diluted stock for use in the assay. |
| Final ATP Concentration | 100 | µM | The final concentration of both labeled and unlabeled ATP in the kinase reaction.[2] |
| Kinase Concentration | 0.4 | mg/mL | Example concentration of the kinase in the reaction.[7] |
| Substrate Concentration | 0.7 | mg/mL | Example concentration of the substrate in the reaction.[7] |
| Incubation Time | 30 | minutes | Duration of the kinase reaction at 37°C.[7] |
| Specific Activity of Kinase | Varies | nmol/min/mg | Calculated as nanomoles of phosphate transferred per minute per milligram of kinase.[1][4][6] |
Safety Precautions for Handling ³²P
Phosphorus-32 is a high-energy beta emitter and requires strict safety protocols to minimize exposure.[11]
-
Designated Work Area: All work with ³²P must be conducted in a designated and properly labeled area.[12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double gloves when handling ³²P.[14] A whole-body and ring dosimeter must be worn to monitor radiation exposure.[12][14]
-
Shielding: Use 1 cm thick Plexiglas or Lucite shielding to block beta emissions.[12][13][14] Avoid using lead shielding directly as it can produce secondary bremsstrahlung X-rays.[12]
-
Contamination Monitoring: Use a Geiger counter to regularly monitor work surfaces, equipment, and gloves for contamination during and after the experiment.[12][14]
-
Waste Disposal: Dispose of all solid and liquid radioactive waste in appropriately labeled and shielded containers according to institutional guidelines.[14][15]
-
Personal Hygiene: Never eat, drink, or apply cosmetics in the laboratory.[13][15] Wash hands thoroughly after handling radioactive materials.[15]
Mandatory Visualization
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol | Semantic Scholar [semanticscholar.org]
- 7. In vitro kinase assay with [γ-32P]ATP. [bio-protocol.org]
- 8. revvity.com [revvity.com]
- 9. neb.com [neb.com]
- 10. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Some safety procedures for handling 32P during postlabelling assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 15. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Single-Molecule Analysis of ATP-Dependent Motor Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: ATP-dependent motor proteins, such as kinesins, dyneins, and myosins, are essential nanomachines that convert chemical energy from ATP hydrolysis into mechanical work.[1][2][3] They are responsible for a multitude of cellular processes, including cargo transport, cell division, and muscle contraction.[1][3][4][5] Studying these motors at the single-molecule level provides direct insights into their mechanochemical cycles, stepping mechanisms, force generation, and regulation, which are often obscured in ensemble-averaged measurements.[6][7][8][9] These insights are critical for understanding fundamental cell biology and for developing therapeutics targeting motor-related diseases.
This document provides an overview of key single-molecule techniques, detailed experimental protocols, and a summary of quantitative data for major motor protein families.
Key Single-Molecule Techniques
Several powerful techniques allow for the observation and manipulation of individual motor proteins. The most common include:
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: This technique excites fluorophores only in a very thin layer (~100 nm) near a glass coverslip, significantly reducing background fluorescence.[10][11][12] It is ideal for visualizing fluorescently labeled motors moving along surface-immobilized cytoskeletal filaments (e.g., microtubules or actin).[11][13][14]
-
Optical Tweezers (or Traps): This method uses a highly focused laser beam to trap and manipulate microscopic dielectric beads.[6][15] By attaching a motor protein to a bead and its track to a surface (or vice versa), one can apply and measure piconewton-scale forces and observe nanometer-level displacements, providing data on stall force, step size, and kinetics under load.[4][16][17]
-
Förster Resonance Energy Transfer (FRET): FRET measures the efficiency of energy transfer between two fluorophores (a donor and an acceptor).[18] The efficiency is highly dependent on the distance between them, making it a "spectroscopic ruler" to measure intramolecular conformational changes within a single motor protein during its ATP hydrolysis cycle.[19][20][21][22]
-
Magnetic Tweezers: This technique uses a magnetic field to apply force and torque to a magnetic bead tethered by a biomolecule (like DNA or a motor-filament complex).[23][24] It is particularly useful for applying constant forces over long durations and for studying rotational motion.[25][26]
General Experimental Workflow
The workflow for a typical single-molecule motor protein experiment involves several key stages, from protein preparation to data analysis.
Application Note 1: TIRF Microscopy for Kinesin Motility
Principle
TIRF microscopy is used to observe single fluorescently labeled kinesin motors moving along microtubules immobilized on a glass surface.[11] The evanescent field generated by the total internal reflection of the excitation laser restricts fluorescence excitation to a shallow depth, enabling high signal-to-noise imaging of single molecules.[12] This allows for the direct measurement of velocity, processivity (run length), and landing rate.[11]
Mechanochemical Cycle of a Processive Motor
The movement of a processive motor like Kinesin-1 is tightly coupled to the ATP hydrolysis cycle. Each 8 nm step along the microtubule is powered by the hydrolysis of one ATP molecule in a coordinated, "hand-over-hand" mechanism.[27]
Protocol: TIRF-based Kinesin Motility Assay
This protocol is adapted from established methods for observing single kinesin molecules.[11][28]
1. Preparation of Labeled Tubulin and Microtubules:
-
Prepare biotin-labeled and fluorescently-labeled tubulin. For example, label with TAMRA (tetramethylrhodamine) for visualization.[28]
-
Polymerize microtubules by incubating a mix of unlabeled, biotin-labeled, and fluorescently-labeled tubulin (e.g., 75% unlabeled, 25% fluorescent/biotinylated) with a non-hydrolyzable GTP analog (GMP-CPP) and taxol at 37°C.[28]
-
Pellet and resuspend the stabilized microtubules in a general buffer like BRB80 supplemented with taxol.
2. Flow Chamber Preparation:
-
Construct a flow chamber using a glass slide, a coverslip, and double-sided tape.[28]
-
Acid-wash and silanize coverslips to ensure a clean surface.[28]
-
Sequentially flow the following solutions through the chamber, with buffer washes in between:
- Streptavidin: To coat the surface for biotinylated microtubule attachment.
- Blocking Protein: A solution of casein or Bovine Serum Albumin (BSA) to passivate the surface and prevent non-specific binding of motor proteins.[29]
- Microtubules: Flow in the prepared fluorescently-labeled microtubules, which will bind to the streptavidin-coated surface.
3. Single-Molecule Motility Observation:
-
Prepare the final reaction mixture in a motility buffer (e.g., BRB80 with MgCl₂, ATP, DTT, and an oxygen scavenger system like glucose oxidase/catalase).[29]
-
Add the fluorescently labeled kinesin motor (e.g., K560-GFP) to the reaction mix at a final concentration in the picomolar to low nanomolar range.[4][29]
-
Introduce the final mixture into the flow chamber.
-
Immediately begin imaging using a TIRF microscope. Use appropriate laser lines for the microtubule fluorophore (e.g., 561 nm for TAMRA) and the motor fluorophore (e.g., 488 nm for GFP).[11]
-
Record time-lapse movies with an exposure time suitable for the motor's velocity (e.g., 50-100 ms).[30]
4. Data Analysis:
-
Generate kymographs (space-time plots) from the movies to visualize the movement of single kinesin molecules along the static microtubules.
-
Track the position of individual fluorescent spots over time to determine velocity.
-
Measure the total distance traveled by a single motor before detaching to determine the run length.[31]
-
Count the number of binding events per unit length of microtubule per unit time to calculate the landing rate.
Application Note 2: Optical Tweezers for Myosin Force Measurement
Principle
Optical tweezers are used to measure the force and displacement generated by a single myosin motor interacting with an actin filament.[16] A common experimental geometry is the "dumbbell assay," where an actin filament is suspended between two optically trapped beads.[6][17] A third bead, coated with a low density of myosin motors, is brought into contact with the actin filament from a pedestal on the coverslip.[17] When a single myosin head binds to the actin and performs its power stroke, it displaces the dumbbell from the center of the traps. This displacement is measured with sub-nanometer precision, and the restoring force of the trap is used to determine the force of the interaction.[16]
Experimental Setup Diagram
Protocol: Optical Tweezers Assay for Myosin-II
This protocol describes a method to measure the power stroke and attachment lifetime of non-processive myosin-II.[5][16]
1. Protein and Bead Preparation:
-
Purify myosin-II and actin.
-
Prepare biotinylated actin filaments.
-
Prepare three types of silica (B1680970) or polystyrene beads:
- Trap Beads (~1 µm): Coat with neutravidin.
- Motor Beads (~1 µm): Coat with a very low density of myosin molecules to ensure single-molecule interactions.[5]
- Pedestal Beads (~1.5 µm): Uncoated beads to be fixed to the coverslip surface.
2. Flow Chamber and Assay Assembly:
-
Prepare a flow chamber as described for the TIRF assay.
-
Adhere pedestal beads nonspecifically to the coverslip.
-
Create the "dumbbell": In a separate tube, mix neutravidin-coated beads with biotinylated actin filaments. Flow this mixture into the chamber.
-
Using the optical traps, capture two beads linked by a single actin filament to form the dumbbell.
-
Introduce the myosin-coated beads into the chamber. Capture one with a third optical trap or position it on a pedestal.
-
Introduce the final motility buffer containing a low concentration of ATP (to slow down kinetics for easier measurement) and an oxygen scavenger system.
3. Force and Displacement Measurement:
-
Calibrate the stiffness of the optical traps (typically in pN/nm).[6]
-
Bring the actin dumbbell into close proximity with the myosin-coated bead.
-
Monitor the position of the trapped beads using a quadrant photodiode detector.
-
When a single myosin head binds to the actin filament and undergoes its power stroke, it will produce a rapid displacement of the bead.
-
Record these binding events as time series of position data.
4. Data Analysis:
-
Identify individual binding events in the position traces. These appear as sharp, step-like displacements.
-
The amplitude of the displacement step corresponds to the myosin power stroke size.
-
The duration of the displacement plateau before the bead returns to baseline represents the attached lifetime of the myosin head.
-
The force is calculated by multiplying the displacement by the trap stiffness (F = kx).
-
Analyze many events to build histograms of step size and attachment duration. These can be fit to exponential distributions to extract characteristic kinetic rates.[32]
Quantitative Data Summary
The following tables summarize key parameters for conventional kinesin-1, cytoplasmic dynein, and processive myosins (V and VI), as measured by single-molecule techniques. Values can vary depending on the specific isoform, organism, and experimental conditions (e.g., ATP concentration, temperature, load).
Table 1: Kinesin-1 Properties
| Parameter | Typical Value | Source(s) |
| Directionality | Plus-end directed | [27] |
| Velocity | 600 - 1000 nm/s | [1][14] |
| Processivity (Run Length) | ~1 - 2 µm | [14][27] |
| Step Size | 8 nm | [27][33] |
| Stall Force | 5 - 8 pN | [4][33] |
| ATPs per Step | 1 | [27] |
Table 2: Cytoplasmic Dynein Properties
| Parameter | Typical Value | Source(s) |
| Directionality | Minus-end directed | [34] |
| Velocity | 100 - 1200 nm/s | [35][36] |
| Processivity (Run Length) | ~1 - 2 µm | [35] |
| Step Size | Variable, primarily 8 nm | [33][35][37] |
| Stall Force | ~1.1 pN (single motor) | [38] |
| ATPs per Step | 1 | [34] |
Note: Dynein motility is highly regulated and can be variable. Single motor stall force is low, but dynein often works in teams in vivo.[38]
Table 3: Processive Myosin Properties
| Parameter | Myosin V | Myosin VI | Source(s) |
| Directionality | Plus-end directed | Minus-end directed | [2] |
| Velocity | ~300 nm/s | ~100 nm/s | [2] |
| Processivity (Run Length) | ~1 µm | ~0.5 µm | [39] |
| Step Size | ~36 nm (hand-over-hand) | Variable, ~30 nm average | [33][37] |
| Stall Force | 2 - 3 pN | ~1.5 pN | [33] |
| ATPs per Step | 1 per head | 1 per head | [2] |
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Phenomenological Analysis of ATP Dependence of Motor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Manipulation Using a Magnetic Tweezer | Cell And Molecular Biology [labroots.com]
- 4. An Improved Optical Tweezers Assay for Measuring the Force Generation of Single Kinesin Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Optical Tweezers: Application to the Study of Motor Proteins [biocyclopedia.com]
- 7. Single molecule measurements and molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-molecule and single-particle imaging of molecular motors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-molecule Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Tracking Movements of the Microtubule Motors Kinesin and Dynein Using Total Internal Reflection Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. Imaging single molecular motor motility with total internal reflection fluorescence microscopy (TIRFM). [vivo.weill.cornell.edu]
- 14. Direct observation of single kinesin molecules moving along microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optical Tweezers in Life Science: Study Motor Proteins | Bruker [bruker.com]
- 16. High-Speed Optical Tweezers for the Study of Single Molecular Motors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optical Traps to Study Properties of Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Förster resonance energy transfer and kinesin motor proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Single-molecule FRET dynamics of molecular motors in an ABEL trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Single molecule FRET observation of kinesin-1's head-tail interaction on microtubule [jstage.jst.go.jp]
- 21. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single-molecule FRET methods to study the dynamics of proteins at work - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labs.materials.ucsb.edu [labs.materials.ucsb.edu]
- 24. MAGNETIC TWEEZERS FOR THE STUDY OF DNA TRACKING MOTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nynkedekkerlab.tudelft.nl [nynkedekkerlab.tudelft.nl]
- 26. Single-molecule magnetic tweezers to unravel protein folding dynamics under force - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Ways to Determine Kinesin-1's Run Length and Randomness Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tu-dresden.de [tu-dresden.de]
- 29. Preparation of Reactions for Imaging with Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. iris.cnr.it [iris.cnr.it]
- 31. Single-molecule investigation of the interference between kinesin, tau and MAP2c - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Single-molecule imaging reveals the concerted release of myosin from regulated thin filaments | eLife [elifesciences.org]
- 33. Motor Proteins and Molecular Motors: How to Operate Machines at Nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 34. files01.core.ac.uk [files01.core.ac.uk]
- 35. Single-Molecule Analysis of Dynein Processivity and Stepping Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 36. biorxiv.org [biorxiv.org]
- 37. Single-molecule analysis of dynein processivity and stepping behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. biorxiv.org [biorxiv.org]
- 39. Single Molecule Stepping and Structural Dynamics of Myosin X - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial ATP Production Rate in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, producing the majority of cellular adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS). The rate of mitochondrial ATP production is a critical indicator of mitochondrial health and overall cellular function. Dysfunctional mitochondrial ATP synthesis is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[1] Therefore, the accurate measurement of mitochondrial ATP production rates in isolated mitochondria is essential for basic research, disease modeling, and the development of novel therapeutics.
These application notes provide detailed protocols for the quantitative assessment of ATP production rates in isolated mitochondria using various established methods. The included methodologies are designed to deliver sensitive, reproducible, and accurate results for researchers in academic and industrial settings.
Methods for Measuring Mitochondrial ATP Production
Several techniques are available to measure the rate of ATP synthesis in isolated mitochondria. The choice of method often depends on the specific research question, available equipment, and desired throughput. The most common approaches include:
-
Luminometry-based Assays: These methods utilize the ATP-dependent light-emitting reaction of luciferin (B1168401) and luciferase. They are highly sensitive and widely used for direct ATP quantification.[2][3]
-
Extracellular Flux Analysis: Instruments like the Agilent Seahorse XF Analyzer measure the oxygen consumption rate (OCR) to indirectly determine the mitochondrial ATP production rate (mitoATP). This technique allows for real-time analysis in a multi-well plate format.
-
Oxygen Consumption Measurement: Using a Clark-type oxygen electrode, one can measure mitochondrial respiration. The rate of ADP-stimulated oxygen consumption (State 3 respiration) is directly proportional to the rate of ATP synthesis.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy is a non-invasive method that can be used to measure the concentrations of phosphorus-containing metabolites, including ATP and inorganic phosphate (B84403) (Pi), allowing for the determination of ATP synthesis rates.[7][8]
This document will focus on providing detailed protocols for the luminometry-based luciferin/luciferase assay and the Seahorse XF Real-Time ATP Rate Assay.
Data Presentation: Comparative ATP Production Rates
The following table summarizes typical rates of mitochondrial ATP production measured in isolated mitochondria from different rat tissues to provide a comparative baseline.
| Tissue | Substrate(s) | Method | ATP Production Rate (nmol ATP/min/mg protein) | Reference |
| Brain | Not Specified | Luciferase Assay | ~59.2 | [9] |
| Liver | Not Specified | Luciferase Assay | ~39.9 | [9] |
| Skeletal Muscle | Not Specified | Luciferase Assay | ~7.29 (young) vs ~3.17 (old) | [9] |
| Heart | Not Specified | Luciferase Assay | No significant change with age | [9] |
Protocol 1: Luciferin/Luciferase-Based ATP Production Rate Assay
This protocol describes the measurement of ATP production in isolated mitochondria using a commercially available ATP determination kit based on the luciferin-luciferase reaction.[3][9]
Principle
The assay is based on the reaction of ATP with D-luciferin in the presence of luciferase, which generates light. The amount of light produced is directly proportional to the ATP concentration and can be measured using a luminometer.[2]
Workflow Diagram
References
- 1. sequencing.com [sequencing.com]
- 2. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Hansatech Instruments Ltd | Clark-type oxygen electrodes for high-resolution respirometry [hansatech-instruments.com]
- 5. Evaluation of respiration with clark type electrode in isolated mitochondria and permeabilized animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Luciferase ATP Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing luciferase-based ATP assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or no signal in a luciferase ATP assay?
A weak or no signal can stem from several factors, including issues with reagents, cell health, or the experimental protocol itself.[1] Common culprits include:
-
Reagent Issues: Inactive or degraded luciferase enzyme or luciferin (B1168401) substrate. This can be due to improper storage, multiple freeze-thaw cycles, or expiration.[1][2][3]
-
Insufficient ATP: The concentration of ATP in the sample may be too low to generate a detectable signal. This can be caused by a low number of viable cells, poor cell health, or inefficient cell lysis.[4]
-
Suboptimal Assay Conditions: The pH, temperature, or presence of inhibitors in the reaction can significantly impact enzyme activity.[5][6]
-
Instrument Settings: The luminometer may not be set to the optimal sensitivity for the expected signal range.[7]
Q2: How can I determine if my luciferase assay reagents are active?
To verify the activity of your luciferase and luciferin, you can perform a simple positive control experiment. Prepare a reaction with a known, non-limiting concentration of ATP (e.g., 1 µM) and your assay reagents. If a strong signal is produced, your reagents are likely active. If the signal is low or absent, the reagents may be compromised.
Q3: What is the importance of an ATP standard curve and how often should I prepare one?
An ATP standard curve is crucial for quantifying the amount of ATP in your experimental samples and for ensuring that your assay is performing optimally.[8][9] It is highly recommended to prepare a fresh ATP standard curve for each experiment. This helps to account for any variations in reagent activity or instrument performance.
Q4: Can components of my cell culture medium or lysis buffer inhibit the luciferase reaction?
Yes, certain components can interfere with the luciferase assay. For example, some dyes in media, like phenol (B47542) red, can absorb the emitted light at high concentrations.[1] Additionally, high concentrations of certain detergents in lysis buffers can inhibit luciferase activity. It is important to use a lysis buffer that is compatible with downstream luciferase assays.[10]
Q5: How does temperature affect the luciferase assay?
Luciferase activity is temperature-dependent.[5][11] Most commercial luciferase assay kits are designed to be performed at room temperature.[2] Assaying cold samples (0–4°C) can result in a 5–10% decrease in enzyme activity.[2] Conversely, higher temperatures can lead to a more rapid decay of the luminescent signal.[5][12] For consistent results, ensure that all reagents and samples have equilibrated to room temperature before starting the assay.[7][13]
Troubleshooting Guide: Low Signal
A low or absent signal in your luciferase ATP assay can be frustrating. This step-by-step guide will help you systematically identify and resolve the issue.
Diagram: Troubleshooting Workflow for Low Luciferase Signal
References
- 1. goldbio.com [goldbio.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biocompare.com [biocompare.com]
- 5. Bot Verification [nhsjs.com]
- 6. Bioluminescence Color-Tuning Firefly Luciferases: Engineering and Prospects for Real-Time Intracellular pH Imaging and Heavy Metal Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. nhsjs.com [nhsjs.com]
- 13. agilent.com [agilent.com]
Technical Support Center: 5'-ATP Quantification Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5'-ATP quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the luciferase-based this compound quantification assay?
The most common method for quantifying ATP is through the firefly luciferase reaction.[1][2] In this two-step bioluminescent process, luciferase first activates its substrate, D-luciferin, using ATP and magnesium ions (Mg2+) to form a luciferyl-adenylate intermediate.[2][3] In the second step, this intermediate reacts with molecular oxygen to produce oxyluciferin, carbon dioxide, and a photon of light (typically around 560 nm).[3][4] The amount of light produced is directly proportional to the concentration of ATP, allowing for highly sensitive detection.[4]
Caption: Luciferase-catalyzed reaction for ATP detection.
Q2: My ATP readings are unstable and vary over time. What could be the cause?
Signal instability can arise from the type of assay chemistry used. "Flash" type assays produce a strong but short-lived signal that can decay within minutes, requiring immediate measurement after reagent addition.[5] In contrast, "glow" type assays have been engineered with more stable luciferase variants to produce a prolonged signal that can last for hours.[2] If you are using a flash-type assay, ensure that the timing between reagent addition and measurement is consistent for all samples.[6] For inconsistent readings with snap-frozen samples, this may indicate issues with the lysis procedure or the presence of enzymes that degrade ATP, which can be addressed by deproteinization.[6]
Q3: What is the importance of a standard curve and how do I prepare it?
An ATP standard curve is essential for accurately quantifying the amount of ATP in your samples.[7] It is generated by measuring the luminescence of a series of known ATP concentrations.[1] To prepare a standard curve, you will need to perform serial dilutions of a concentrated ATP stock solution in the same buffer or medium as your samples.[1][8] It is crucial to prepare fresh standards for each experiment as ATP solutions can degrade over time.[9]
Q4: Can I use a scintillation counter if I don't have a luminometer?
Yes, a scintillation counter can be used as an alternative to a luminometer. To do this, the coincidence circuit on the counter should be turned off. The counts per minute (cpm) will then have a linear relationship with the luciferase concentration. If the circuit cannot be turned off, you will need to calculate the square root of the measured cpm minus the background cpm.[7]
Troubleshooting Guide
Issue 1: High Background Signal
High background luminescence can mask the signal from your samples, leading to inaccurate results.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Contaminated Reagents/Consumables | Use sterile, ATP-free pipette tips and assay plates.[10] Ensure that buffers and water are fresh and free from bacterial contamination.[11] Store unused plastic consumables in their sealed packaging to prevent contamination.[10] |
| Dirty Luminometer | Regularly clean the luminometer's sample chamber according to the manufacturer's instructions to remove dust and debris.[12] |
| Light Exposure | Assay plates, especially white opaque ones, can be light-sensitive.[10] Avoid exposing plates to bright light. Store them in the dark and close the luminometer lid quickly after inserting a plate.[10] |
| Static Electricity | Static electricity can interfere with readings.[12] Ground yourself before the experiment (e.g., by touching a metal object), use anti-static gloves, or move to a different location.[10] |
| Sub-optimal Assay Buffer | The pH and ionic strength of the buffer can influence non-specific interactions.[13] Including agents like bovine serum albumin (BSA) can help reduce non-specific binding.[13] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the sample, or the reaction conditions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Cell Lysis | Ensure complete cell lysis to release intracellular ATP. Different cell types may require optimization of the lysis buffer and incubation time.[5] For tissues, homogenization is necessary.[14] |
| ATP Degradation | ATP is labile and can be rapidly degraded by ATPases present in the sample.[15] Process samples quickly on ice and consider using a deproteinization step (e.g., with trichloroacetic acid or perchloric acid) to inactivate enzymes.[14][16] |
| Inactive Luciferase | Ensure that the luciferase enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare the ATP detection cocktail fresh before each use for maximum activity.[1][8] |
| Incorrect Reagent Ratios | Follow the kit's protocol for the correct ratios of luciferase, luciferin, and sample volume. |
| Sample Dilution | The ATP concentration in your sample may be too low to detect. Try using a more concentrated sample or a smaller dilution. Conversely, very high ATP concentrations can also be inhibitory, so dilution may be necessary.[7] |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between replicates or experiments can compromise the validity of your data.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Timing | For "flash" type assays, the time between adding the detection reagent and reading the luminescence is critical.[5] Use a multichannel pipette or an automated injector for simultaneous addition to all wells.[5] |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature before starting.[17] Use a temperature-controlled plate reader for kinetic assays.[17] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. |
| Incomplete Mixing | Mix the reagents and sample thoroughly in the well by gentle shaking or pipetting up and down. |
| Edge Effects in Plates | To avoid evaporation and temperature gradients at the edges of the plate, do not use the outer wells for samples. Instead, fill them with buffer or media. |
Common Interferences in this compound Quantification Assays
Several substances commonly found in research laboratories can interfere with the luciferase-luciferin reaction, leading to either quenching (signal reduction) or enhancement of the luminescent signal.
Solvents
| Solvent | Effect on Assay | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Can have inhibitory or stimulatory effects depending on the concentration and cell type.[18][19] Concentrations above 1% generally reduce the signal.[18][19] | Keep the final DMSO concentration in the assay as low as possible, typically below 0.5%, and ensure it is consistent across all samples and standards.[18] |
| Ethanol | Can negatively impact the assay, with effects being more pronounced on reactive oxygen species (ROS) production than on interleukin-6 (IL-6) production in some cell-based assays.[19] | Similar to DMSO, maintain a low and consistent final concentration. |
| Acetone (B3395972) | Has been shown to be an effective solvent for ATP extraction from bacteria.[20] | If used for extraction, ensure complete evaporation before adding the luciferase reagent or run controls to assess its effect. |
Detergents and Sanitizers
Detergents are used for cell lysis, but their presence in the final reaction mixture can affect luciferase activity.
| Substance Type | Examples | Effect on Assay | Recommendations |
| Detergents | Triton X-100, SDS | Can inhibit luciferase. However, some assay kits are formulated with detergents that are compatible with their specific luciferase enzyme.[21] | Use the lysis buffer provided in the kit or one that is known to be compatible with the assay. If using a different detergent, perform a validation experiment to check for interference. |
| Cleaning Agents & Sanitizers | Foaming acids, chlorinated cleaners, quaternary ammonium (B1175870) compounds, hydrogen peroxide | Can significantly decrease or, in some cases, increase the luminescent signal.[22][23] The effect is dependent on the chemical and its concentration.[22] | Ensure that all surfaces and equipment that come into contact with the samples are thoroughly rinsed to remove any residual cleaning agents. |
Other Interfering Compounds
| Compound Type | Effect on Assay | Recommendations |
| Enzyme Inhibitors | Some small molecules, including certain protein kinase inhibitors, can directly inhibit firefly luciferase.[24] | If screening compound libraries, it is advisable to perform a counterscreen to identify any compounds that directly inhibit luciferase.[24] |
| Thiols | DTT, β-mercaptoethanol | Some assay probes are not stable in the presence of thiols above 10 µM.[25] |
| High Salt Concentrations | Can inhibit luciferase activity. |
Experimental Protocols
General Workflow for a Luciferase-Based ATP Assay
The following is a generalized protocol. Always refer to the specific instructions provided with your assay kit.
Caption: A generalized experimental workflow for ATP quantification.
Detailed Protocol for ATP Quantification in Cultured Cells
-
Cell Seeding: Plate cells in a white, opaque 96-well plate and culture until they reach the desired confluency.
-
Sample Treatment: Treat cells with the compounds of interest for the desired duration. Include untreated control wells.
-
Reagent Equilibration: Allow the ATP assay buffer and lysis reagent to equilibrate to room temperature.
-
Cell Lysis:
-
ATP Standard Preparation: Prepare a serial dilution of the ATP standard in the same medium or buffer used for the cells.[8] Add these standards to empty wells on the assay plate.
-
Detection Reagent Preparation: Prepare the ATP detection cocktail containing luciferase and D-luciferin according to the kit's instructions. This should be done fresh and protected from light.[8][26]
-
Luminescence Reaction: Add the detection cocktail to each well containing the cell lysate or ATP standard (e.g., 100 µL).[8]
-
Incubation: Incubate the plate for the recommended time (e.g., 2 minutes for a flash assay, 10 minutes for a glow assay) at room temperature, protected from light.[5]
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with no ATP) from all readings. Plot the standard curve (luminescence vs. ATP concentration) and use the equation of the line to calculate the ATP concentration in your samples.
Troubleshooting Logic Diagram
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. ATP Assays | What is an ATP Assay? [promega.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ATP Determination Kit - FAQs [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. FAQs - ATP determination kits - proteinkinase.biz [proteinkinase.biz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
- 10. my.luminultra.com [my.luminultra.com]
- 11. researchgate.net [researchgate.net]
- 12. my.luminultra.com [my.luminultra.com]
- 13. benchchem.com [benchchem.com]
- 14. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Luciferin-luciferase assay of adenosine triphosphate from bacteria: a comparison of dimethylsulphoxide (DMSO) and acetone with other solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Co-determination of ATP and proteins in Triton X 100 non-ionic detergent-opened monolayer cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of chemical cleaning agents and commercial sanitizers on ATP bioluminescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of chemical sanitizing agents on ATP bioluminescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing ATP Extraction from High-Protein Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on overcoming the challenges associated with extracting and quantifying Adenosine (B11128) Triphosphate (ATP) from high-protein tissue samples, such as muscle, liver, or brain tissue.
Frequently Asked Questions (FAQs)
Q1: Why is extracting ATP from high-protein tissues so challenging?
High concentrations of protein in tissues like muscle and liver present a significant challenge during ATP extraction. Common acidic extraction methods, such as those using trichloroacetic acid (TCA) or perchloric acid (PCA), work by precipitating proteins. However, in dense protein matrices, ATP can be trapped and co-precipitate with the insolubilized protein, leading to artificially low yields[1][2]. Furthermore, residual proteins can interfere with downstream enzymatic assays, such as the commonly used luciferase-based detection methods[3][4].
Q2: Which ATP extraction method is best for high-protein samples?
While acid-based methods are common, studies have shown they are not ideal for tissues with high protein content[1][2]. A phenol-based extraction method has been shown to be significantly more efficient, as it effectively separates ATP from proteins without the risk of co-precipitation[1][2][5]. Boiling buffer methods are simpler but may not be sufficient to inactivate all ATP-degrading enzymes (ATPases) present in complex tissues.
Q3: My ATP extracts were prepared with TCA/PCA. Do I need to neutralize them before the assay?
Yes, neutralization is a critical step. Acidic extracts must be neutralized because the low pH will inhibit or destroy the luciferase enzyme used in most commercial ATP assay kits[6][7]. Incomplete neutralization can lead to a complete loss of signal. However, the neutralization process itself can be a source of error, as it can cause some of the extracted ATP to precipitate with salts[2][5].
Q4: How should I store my tissue samples and extracts to prevent ATP degradation?
ATP is an unstable molecule that degrades quickly at room temperature[8][9]. To prevent degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C[10]. All extraction steps should be performed on ice. Once extracted, ATP samples are most stable when stored at -80°C and will remain viable for at least a month[8]. Avoid multiple freeze-thaw cycles[11].
Troubleshooting Guide
This guide addresses common problems encountered during ATP extraction and measurement from high-protein tissues.
Problem 1: Low or No ATP Signal
If you are observing significantly lower-than-expected or no ATP signal, follow this diagnostic workflow.
Problem 2: High Variability Between Replicates
-
Possible Cause: Incomplete or inconsistent tissue homogenization. High-protein tissues like muscle can be fibrous and difficult to homogenize uniformly.
-
Possible Cause: Inconsistent neutralization of acidic extracts. Small variations in the volume or concentration of the neutralizing buffer can lead to significant pH differences between samples, affecting the luciferase enzyme activity.
Data Summary: Comparison of ATP Extraction Methods
The choice of extraction method dramatically impacts the measured ATP yield from high-protein tissues. Acidic methods that precipitate protein are prone to co-precipitating ATP, leading to underestimation[1][2].
| Extraction Method | Principle | Advantages | Disadvantages in High-Protein Tissues | Reported Relative Yield |
| Phenol-Based | Separates proteins from the aqueous phase containing ATP. | High efficiency; no neutralization required; minimizes protein interference. | Involves hazardous organic solvents. | Very High (>17-fold higher than TCA)[1][2] |
| Trichloroacetic Acid (TCA) / Perchloric Acid (PCA) | Precipitates proteins, leaving ATP in the acidic supernatant. | Rapidly inactivates ATPases. | ATP co-precipitates with protein ; requires careful neutralization which can cause ATP loss[1][2][5]. | Low to Moderate [1] |
| Boiling Buffer/Water | Inactivates enzymes through heat. | Simple and fast; avoids harsh acids. | May not completely inactivate all ATPases in dense tissue; can cause thermal degradation of ATP[6][9][15]. | Variable |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Extraction (with Cautions)
This is a common method but is not recommended as the first choice for high-protein tissues due to the risk of low yield.
-
Preparation: Pre-cool all buffers and equipment on ice. Prepare a 1% (w/v) TCA solution in deionized water[16][17].
-
Homogenization: Weigh approximately 10-20 mg of flash-frozen tissue. In a pre-chilled tube, add 10 volumes of ice-cold 1% TCA (e.g., 200 µL for 20 mg of tissue).
-
Lysis: Homogenize the tissue thoroughly on ice using a mechanical homogenizer until no visible particles remain.
-
Incubation: Incubate the homogenate on ice for 10-15 minutes to allow for complete protein precipitation[16][17].
-
Centrifugation: Centrifuge at 12,000-18,000 x g for 10 minutes at 4°C[13][17].
-
Collection: Carefully collect the supernatant, which contains the ATP, and transfer it to a new, pre-chilled tube.
-
Neutralization: This step is critical and prone to error. Add an ice-cold neutralization buffer (e.g., 2 M KOH or a Tris-based buffer) to adjust the pH of the supernatant to 7.0-7.4[11]. Monitor the pH carefully. A precipitate (potassium perchlorate) may form and should be removed by another centrifugation step[13].
-
Assay: Use the neutralized supernatant for the ATP quantification assay. Store on ice if assaying immediately, or at -80°C for long-term storage.
Protocol 2: General Workflow for ATP Quantification
This diagram illustrates the critical steps and considerations for a successful ATP quantification experiment from tissue samples.
Context: ATP's Role in Cellular Energy
ATP is the primary energy currency of the cell, driving countless biological processes. In high-protein tissues like muscle, ATP fuels contraction, while in the liver and brain, it powers complex metabolic and signaling pathways. The main pathways for ATP generation are glycolysis in the cytoplasm and, more significantly, oxidative phosphorylation within the mitochondria.
References
- 1. An efficient extraction method for quantitation of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Extraction and quantification of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masspec.scripps.edu [masspec.scripps.edu]
- 10. ous-research.no [ous-research.no]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ATP Extraction & Measurement [protocols.io]
- 17. protocols.io [protocols.io]
Technical Support Center: 5'-ATP Stability and Degradation in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5'-Adenosine Triphosphate (ATP) in biological samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No ATP Signal
Q: My ATP-based assay is yielding a very low or no signal. What are the potential causes?
A: A low ATP signal suggests a diminished level of cellular ATP. The primary reasons for this include:
-
Insufficient Cell Number: The quantity of viable cells in your sample may be too low to produce a detectable ATP signal.
-
Rapid ATP Degradation: ATP is a highly unstable molecule. Following cell lysis, endogenous ATPases can quickly break it down. It is crucial that the lysis buffer you are using effectively inactivates these enzymes. To minimize degradation, work swiftly and keep your samples on ice whenever possible.[1]
-
Inefficient Cell Lysis: If the cells are not completely lysed, the intracellular ATP will not be fully released, leading to an underestimation of the total ATP content.
Issue 2: High Variability and Poor Repeatability in ATP Readings
Q: I'm observing high variability and poor repeatability in my ATP measurements. What could be causing this?
A: High variability in ATP assays is a common challenge and can stem from several factors throughout the experimental workflow:[2][3][4]
-
Inconsistent Sampling: Microorganisms and cells may not be uniformly distributed within a sample, leading to variations in ATP content between aliquots. To mitigate this, ensure your samples are thoroughly mixed before each analysis.[2]
-
Protocol Deviations: Inconsistent timing of assay steps, inaccurate pipetting, and improper handling of reagents can all introduce significant variability. To improve consistency, it is recommended that each researcher performs triplicate ATP analyses on the same sample to assess reproducibility. A coefficient of variation (CV) of less than 15% is generally considered good.[2]
-
Reagent and Consumable Contamination: Reagents and plastic consumables can be a source of ATP contamination. Always use sterile, ATP-free labware and avoid reusing pipette tips. It is also good practice to perform background checks on your assay tubes by measuring the signal from the assay reagents alone.[2]
-
Temperature Fluctuations: The activity of the luciferase enzyme used in most ATP assays is temperature-dependent. Allow the enzyme to equilibrate to room temperature before use to ensure consistent activity.[2]
Issue 3: Higher Than Expected ATP Background Readings
Q: My background ATP readings are unusually high. What should I investigate?
A: Elevated background readings can be attributed to several sources of contamination or interference:
-
Contaminated Pipettes and Consumables: Ensure that all pipettes and plasticware are sterile and free of any residual biological material that could contain ATP.[5]
-
Light Interference: The photodetector in the luminometer is highly sensitive to ambient light. Exposure of the assay tubes to bright light can cause them to emit their own light, leading to artificially high background readings.[5]
-
Radio Frequency and Static Electricity Interference: Electronic devices can emit radio frequencies that interfere with the luminometer's electronics. Static electricity can also disrupt the accuracy of the readings.[5]
Frequently Asked Questions (FAQs)
Q1: How stable is ATP in biological samples under different storage conditions?
A1: ATP is an unstable molecule, and its stability is highly dependent on the sample type, storage temperature, and the presence of enzymes that degrade it. In aqueous solutions with a neutral pH (6.8-7.4) and in the absence of catalytic enzymes, ATP is relatively stable.[6] However, in biological samples containing ATPases and other enzymes, degradation can be rapid. For long-term storage, it is generally recommended to store samples at -80°C.[1][3] In human plasma, ATP levels show no significant decrease for at least the first month when stored at -80°C.[1][3]
Q2: Which anticoagulant should I use for blood sample collection to ensure ATP stability?
A2: For studies requiring the measurement of ATP in plasma, EDTA is the recommended anticoagulant. EDTA chelates divalent cations like Mg2+ and Ca2+, which are essential cofactors for many ATP-degrading enzymes.[7] Studies have shown that ATP levels are significantly higher in plasma from blood collected in EDTA tubes compared to lithium heparin tubes when stored at room temperature.[8][9][10]
Q3: Can I freeze and thaw my samples multiple times?
A3: It is generally not recommended to subject biological samples to multiple freeze-thaw cycles. Each cycle can lead to further degradation of ATP and other labile molecules. It is best practice to aliquot samples into single-use volumes before freezing.
Q4: How can I prevent ATP degradation during sample processing?
A4: To minimize ATP degradation, it is crucial to work quickly and keep samples on ice. The use of ATPase inhibitors or deproteinating agents like trichloroacetic acid (TCA) can effectively stop enzymatic activity.[7] For tissue samples, homogenization should be performed in a buffer that inactivates ATPases.
Quantitative Data on ATP Stability
The stability of ATP varies significantly depending on the biological matrix, storage temperature, and the presence of anticoagulants. The following table summarizes available quantitative data on ATP stability.
| Biological Sample | Storage Condition | Anticoagulant/Medium | Stability Data |
| Human Plasma | -80°C | Heparin | No significant decrease for at least 30 days. A statistically significant drop was observed at 70 days.[1][3] |
| Stimulated Human Whole Blood | Room Temperature | Not Specified | 14% of ATP remained after 6 hours.[2] |
| Human Plasma | Room Temperature | EDTA | Mean ATP concentration: 846.19 ± 94.54 nmol/L.[8][9][10] |
| Human Plasma | Room Temperature | Lithium Heparin | Mean ATP concentration: 589.61 ± 61.93 nmol/L (significantly lower than EDTA).[8][9][10] |
| E. coli extract | +20°C | TCA | <2% degradation per day.[11] |
Experimental Protocols
Protocol 1: ATP Extraction from Cultured Cells using Trichloroacetic Acid (TCA)
This protocol details a common method for extracting ATP from cultured cells for subsequent quantification.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture medium
-
10% Trichloroacetic Acid (TCA), ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with PBS and then detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with cell culture medium and transfer the cell suspension to a conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Deproteinization:
-
Discard the supernatant and add an appropriate volume of ice-cold 10% TCA to the cell pellet.
-
Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.
-
-
Incubation: Incubate the mixture on ice for 10-15 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.[12]
-
Supernatant Collection: Carefully collect the supernatant, which contains the ATP, and transfer it to a new pre-chilled microcentrifuge tube. The supernatant is now ready for ATP quantification.
Note: ATP is unstable in acidic conditions. It is recommended to neutralize the TCA extract with a suitable buffer (e.g., Tris-acetate) before performing the ATP assay, especially if the assay is pH-sensitive.
Protocol 2: ATP Measurement using a Luciferase-Based Bioluminescence Assay
This protocol provides a general procedure for quantifying ATP using a commercially available luciferase-based assay kit. Always refer to the manufacturer's instructions for specific details.
Materials:
-
ATP assay kit (containing luciferase, D-luciferin, and assay buffer)
-
ATP standards
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the ATP detection reagent by mixing the luciferase, D-luciferin, and assay buffer according to the kit's instructions.
-
Protect the reagent from light.
-
-
Standard Curve Preparation:
-
Prepare a series of ATP standards of known concentrations by diluting the ATP stock solution provided in the kit.
-
-
Sample and Standard Addition:
-
Pipette your extracted samples and the ATP standards into the wells of the 96-well plate.
-
-
Reagent Addition: Add the ATP detection reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from a blank well containing no ATP) from all readings.
-
Generate a standard curve by plotting the luminescence values of the ATP standards against their concentrations.
-
Determine the ATP concentration in your samples by interpolating their luminescence values on the standard curve.
-
Visualizations
Caption: Enzymatic degradation pathway of extracellular this compound.
Caption: General experimental workflow for ATP measurement.
Caption: Troubleshooting decision tree for common ATP assay issues.
References
- 1. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-dependent effects of ATP and its degradation products on inflammatory markers in human blood ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Analyzing ATP Utilization by DEAD-Box RNA Helicases Using Kinetic and Equilibrium Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of prothrombin time and activated partial thromboplastin time tests under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of initial storage at room temperature on human red blood cell ATP, 2,3-DPG, and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel anticoagulant-preservative solution maintained the hemostatic function of cold stored whole blood for 56 days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Total ATP use for brain tissue - Human Homo sapiens - BNID 110641 [bionumbers.hms.harvard.edu]
- 10. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of prolonged room temperature holding of whole blood intended for preparation of components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing ATP Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate ATP degradation by ATPases during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent ATP degradation in my samples?
Q2: What are the main sources of ATPase activity in a sample?
A: ATPases are present in various cellular compartments. During sample preparation, particularly cell lysis, these enzymes are released and can become active. Key classes of ATPases to consider include:
-
P-type ATPases: Such as the Na+/K+-ATPase and Ca2+-ATPase, are located in the plasma membrane and are crucial for maintaining ion gradients.[2]
-
F-type ATPases: Found in mitochondria, these are responsible for ATP synthesis but can also hydrolyze ATP under certain conditions.[2]
-
V-type ATPases: Located in vacuolar and lysosomal membranes, they are involved in acidification of intracellular compartments.[2]
-
Ecto-ATPases: Present on the cell surface, they hydrolyze extracellular ATP.[3]
Q3: What are the general strategies to minimize ATP degradation?
A: A multi-pronged approach is most effective:
-
Temperature Control: Keep samples on ice at all times to reduce enzymatic activity.
-
Rapid Processing: Minimize the time between sample collection, lysis, and analysis.
-
Use of Inhibitors: Incorporate a cocktail of ATPase inhibitors into your lysis buffer.
-
Appropriate Lysis Method: Choose a lysis method that is both effective for your cell type and minimizes ATPase activity.
-
Deproteinization: Methods like trichloroacetic acid (TCA) precipitation can be used to remove proteins, including ATPases, from the sample.
Q4: Can I use a standard protease inhibitor cocktail to inhibit ATPases?
A: While protease inhibitor cocktails are essential for preventing protein degradation, they do not typically contain specific ATPase inhibitors.[4][5] It is crucial to use a dedicated ATPase inhibitor cocktail or add specific ATPase inhibitors to your lysis buffer in addition to protease inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no ATP signal in samples, but standards work well. | ATP degradation by endogenous ATPases during sample preparation. | 1. Ensure samples are kept on ice throughout the procedure. 2. Add a broad-spectrum ATPase inhibitor cocktail to your lysis buffer (see protocol below). 3. Minimize the time between cell lysis and the ATP assay. 4. Consider a more rapid lysis method, such as chemical lysis over mechanical lysis, if applicable to your cell type. |
| Inconsistent ATP readings between replicate samples. | Variable ATPase activity due to inconsistent sample handling. | 1. Standardize your sample processing time for all replicates. 2. Ensure thorough mixing of the lysis buffer containing inhibitors with the cell pellet. 3. Use a consistent lysis method and intensity (e.g., sonication time and power) for all samples. |
| ATP signal decreases over time when reading the plate. | Ongoing ATPase activity in the cell lysate. | 1. Ensure your lysis buffer contains an effective concentration of ATPase inhibitors. 2. Read the plate as soon as possible after adding the detection reagents. 3. If using a kinetic read, a decreasing signal confirms enzymatic activity that needs to be inhibited more effectively. |
| High background signal in the ATP assay. | Contamination with exogenous ATP. | 1. Use ATP-free water and reagents for all steps. 2. Wear gloves to prevent contamination from fingerprints. 3. Use sterile, disposable plasticware. |
Data Presentation: ATPase Inhibitors
The following table summarizes common ATPase inhibitors, their targets, and typical working concentrations for sample preparation.
| Inhibitor | Target ATPase(s) | Mechanism of Action | Typical Working Concentration | Notes |
| Sodium Orthovanadate | P-type ATPases (e.g., Na+/K+-ATPase, Ca2+-ATPase), acid and alkaline phosphatases | Acts as a phosphate (B84403) analog, competitively inhibiting ATPases.[1] | 1 mM | Prepare fresh from a concentrated stock solution. |
| Ouabain (B1677812) | Na+/K+-ATPase (P-type) | Binds to the extracellular domain of the Na+/K+-ATPase, stabilizing it in an inactive state.[2] | 1 mM | Highly specific for the Na+/K+ pump. |
| Sodium Azide (B81097) | F-type ATPases (mitochondrial) | Inhibits the F1 subunit of mitochondrial ATPase.[6] | 1-10 mM | Also a metabolic poison; handle with care. |
| Oligomycin | F-type ATPases (mitochondrial) | Blocks the proton channel (Fo subunit) of ATP synthase, inhibiting both ATP synthesis and hydrolysis.[2] | 1-10 µg/mL | |
| Bafilomycin A1 | V-type H+-ATPases | Potent and specific inhibitor of vacuolar ATPases. | 50-200 nM | |
| N-Ethylmaleimide (NEM) | V-type ATPases, other ATPases with critical cysteine residues | Alkylating agent that modifies thiol groups in proteins, including some ATPases, leading to inactivation.[1] | 1 mM | Not specific to ATPases; can inhibit other enzymes. |
| Suramin | Ecto-ATPases | A non-specific inhibitor of various ATP-binding proteins.[1] | 100-300 µM | Can also inhibit other enzymes. |
Experimental Protocols
Protocol 1: Preparation of a Broad-Spectrum ATPase Inhibitor Cocktail (100X Stock)
This protocol provides a formulation for a laboratory-prepared, broad-spectrum ATPase inhibitor cocktail.
Materials:
-
Sodium Orthovanadate (Na₃VO₄)
-
Ouabain
-
Sodium Azide (NaN₃)
-
N-Ethylmaleimide (NEM)
-
Sterile, ATP-free water
-
DMSO (optional, for ouabain)
Stock Solution Preparation:
-
100 mM Sodium Orthovanadate: Dissolve 18.4 mg of sodium orthovanadate in 1 mL of sterile, ATP-free water. Heat to 50°C and adjust the pH to 10.0 with HCl. The solution will turn from yellow to colorless. Store at -20°C.
-
100 mM Ouabain: Dissolve 72.9 mg of ouabain in 1 mL of sterile, ATP-free water or DMSO. Store at -20°C.
-
1 M Sodium Azide: Dissolve 65 mg of sodium azide in 1 mL of sterile, ATP-free water. Store at 4°C. Caution: Sodium azide is highly toxic.
-
100 mM N-Ethylmaleimide: Dissolve 12.5 mg of NEM in 1 mL of ethanol (B145695) or DMSO. Prepare fresh as NEM is unstable in aqueous solutions.
100X Cocktail Formulation: To prepare 1 mL of the 100X cocktail, combine the following in a microcentrifuge tube:
-
100 µL of 1 M Sodium Azide
-
100 µL of 100 mM Sodium Orthovanadate
-
10 µL of 100 mM Ouabain
-
100 µL of 100 mM N-Ethylmaleimide (add immediately before use)
-
690 µL of sterile, ATP-free water
Usage: Add 10 µL of the 100X cocktail per 1 mL of lysis buffer to achieve a 1X final concentration.
Protocol 2: Cell Lysis for Optimal ATP Preservation
This protocol describes a chemical lysis method designed to rapidly inactivate ATPases and preserve ATP levels.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA, Triton X-100-based, or a commercial lysis reagent)
-
100X ATPase Inhibitor Cocktail (see Protocol 1)
-
100X Protease Inhibitor Cocktail
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure for Adherent Cells:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer by adding the ATPase and protease inhibitor cocktails to the cell lysis buffer immediately before use.
-
Add an appropriate volume of complete lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Incubate on ice for 5-10 minutes.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex briefly and centrifuge at >12,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube and proceed immediately with the ATP assay or snap-freeze in liquid nitrogen and store at -80°C.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and aspirate the PBS.
-
Prepare the complete lysis buffer as described above.
-
Resuspend the cell pellet in the complete lysis buffer.
-
Incubate on ice for 10-15 minutes, vortexing occasionally.
-
Proceed from step 9 of the adherent cell protocol.
Visualizations
Caption: Workflow for optimal ATP preservation during sample preparation.
Caption: Mechanism of ATPase-mediated ATP degradation and its inhibition.
References
- 1. scbt.com [scbt.com]
- 2. What are ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of extracellular ATP degradation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Kinase Assays with Non-Hydrolyzable ATP Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize your kinase assays that utilize non-hydrolyzable ATP analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Why am I observing no or low signal in my kinase assay?
A lack of or minimal signal is a common issue when developing or performing kinase assays with non-hydrolyzable ATP analogs, which are often used in competitive binding formats. The table below outlines potential causes and their corresponding solutions.
| Possible Cause | Recommended Solution |
| Inactive Kinase | Confirm the activity of your kinase preparation using a standard activity assay with hydrolyzable ATP. Ensure proper storage and handling of the enzyme. |
| Incorrect Analog Concentration | Titrate the non-hydrolyzable ATP analog to determine the optimal concentration. The ideal concentration is typically at or near the Kd (dissociation constant) for the kinase. |
| Suboptimal Buffer Conditions | Optimize buffer components such as pH, salt concentration, and divalent cation (e.g., Mg²⁺) concentration. Some kinases have very specific buffer requirements.[1] |
| Degraded Analog | Ensure the non-hydrolyzable ATP analog is not degraded. Purchase high-quality reagents and store them according to the manufacturer's instructions. |
| Insufficient Incubation Time | Increase the incubation time to ensure the binding reaction reaches equilibrium.[2] |
| Detection Reagent Issue | Verify that your detection reagents are working correctly. For example, in a fluorescence-based assay, check the functionality of the fluorophore and the sensitivity of the plate reader.[3] |
| Steric Hindrance | The tag or label on your detection molecule (e.g., a fluorescent probe) might be sterically hindering the binding of the non-hydrolyzable analog. Consider using a smaller tag or a different detection method. |
What is causing the high background signal in my assay?
High background can mask the specific signal, making it difficult to obtain meaningful data. Below are common causes and how to address them.
| Possible Cause | Recommended Solution |
| Non-specific Binding | Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) or detergents (e.g., Tween-20) in your assay buffer to reduce non-specific binding to the plate or other components.[4] |
| Reagent Autofluorescence | Test individual assay components for autofluorescence at your detection wavelength. If a component is fluorescent, consider finding an alternative or using a different detection method.[5] |
| High Kinase Concentration | Using too much kinase can lead to a high background signal. Titrate the kinase to find the lowest concentration that still provides a robust signal window. |
| Contaminated Reagents | Ensure all buffers and reagents are free from contamination. Use high-purity water and filter-sterilize your buffers. |
| Light Leakage or Scratched Plates | When using fluorescence or luminescence detection, ensure the microplate is not scratched and that the plate reader is properly sealed to prevent light leakage. Use black-bottom plates for fluorescence assays to minimize background.[3] |
How can I improve the reproducibility of my inconsistent results?
Variability between wells or experiments can compromise the validity of your findings. Here’s how to improve consistency.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure all pipettes are properly calibrated. For small volumes or viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[6] |
| Assay Edge Effects | Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing during incubations.[6] |
| Inconsistent Incubation Times or Temperatures | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously. Ensure a consistent incubation temperature by using a calibrated incubator or water bath.[6] |
| Reagent Instability | Prepare fresh reagents for each experiment, especially sensitive components like the kinase and ATP analogs. Avoid repeated freeze-thaw cycles. |
| Compound Precipitation | Visually inspect for precipitation of your test compounds in the assay buffer. Determine the solubility of your compounds under the final assay conditions and consider using a lower concentration or a different solvent system if needed.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a non-hydrolyzable ATP analog in a kinase assay?
Non-hydrolyzable ATP analogs are essential tools that mimic ATP by binding to the enzyme's active site but resist the cleavage of the terminal phosphate (B84403) group.[7] This effectively "pauses" the enzymatic cycle, making them ideal for:
-
Competitive binding assays: to screen for and characterize inhibitors that bind to the ATP pocket.[7][8]
-
Structural biology studies: to trap the kinase in an ATP-bound conformation for techniques like X-ray crystallography.[2]
-
Dissecting ATP-dependent processes: by isolating the binding event from the phosphorylation event.
Q2: How do I choose the right non-hydrolyzable ATP analog?
The choice depends on your experimental goal. The most common analogs are:
-
AMP-PNP and AMP-PCP: These are considered true competitive inhibitors as they are highly resistant to hydrolysis.[7] They are excellent for studies aiming to lock the enzyme in a pre-hydrolysis state.[7]
-
ATPγS: This analog is unique because many kinases can slowly transfer the thiophosphate group to a substrate.[7] The resulting thiophosphorylated product is stable and can be detected, making ATPγS ideal for identifying kinase substrates in a non-radioactive manner.[2]
Summary of Common Non-Hydrolyzable ATP Analogs
| Analog | Modification | Primary Mechanism | Common Application |
| AMP-PNP | Bridging oxygen between β and γ phosphates replaced by nitrogen.[7] | Competitive Inhibitor[7] | Structural studies, competitive binding assays.[2] |
| AMP-PCP | Bridging oxygen between β and γ phosphates replaced by carbon.[2] | Competitive Inhibitor[2] | Structural studies, competitive binding assays.[2] |
| ATPγS | Non-bridging oxygen on the γ-phosphate replaced with sulfur.[2] | Slow Substrate[2] | Non-radioactive kinase assays, identifying substrates.[2] |
Q3: What are the optimal concentrations of the analog, kinase, and substrate to use?
Optimal concentrations are critical and must be determined empirically for each specific kinase system.
-
Non-hydrolyzable ATP Analog: For competitive binding assays, a good starting point is the Kd or Ki of the analog for the kinase. If this is unknown, perform a titration from nanomolar to high micromolar ranges.
-
Kinase: The kinase concentration should be in the linear range of the assay. Titrate the kinase to find a concentration that gives a robust signal without being excessive, which can lead to high background.
-
Substrate (for ATPγS assays): The substrate concentration should ideally be at or above its Km to ensure the reaction rate is not substrate-limited. A typical starting point is 5-fold the concentration of ATPγS.[9]
Q4: Can I use the same assay setup for both ATP and non-hydrolyzable ATP analogs?
While the core components (kinase, buffer) may be similar, the assay principles and setups are fundamentally different.
-
ATP-based assays typically measure product formation (e.g., phosphopeptide) or ATP depletion.[10]
-
Assays with non-hydrolyzable analogs like AMP-PNP are usually competitive binding assays that measure the displacement of a labeled probe from the kinase's active site.[8][11]
Q5: How can I confirm that the analog is binding to the kinase?
Several methods can be used to confirm binding:
-
Fluorescence-based assays: Use a fluorescent ATP analog, such as TNP-ATP. Binding of the analog to the kinase often results in a change in fluorescence intensity or a shift in the emission spectrum.[3] You can then perform a competition experiment with your non-hydrolyzable analog.[3]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during binding, providing thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): This method can be used to measure the binding kinetics (on- and off-rates) of the analog to an immobilized kinase.
Experimental Protocols
Protocol: Competitive Binding Kinase Assay Using a Fluorescent Probe
This protocol outlines a general method to determine the inhibitory potency (IC50) of a test compound by measuring its ability to displace a fluorescent ATP analog that is competitively inhibited by a non-hydrolyzable ATP analog.
Materials:
-
Purified protein kinase
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
Non-hydrolyzable ATP analog (e.g., AMP-PNP as a positive control)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Black, low-volume 384-well microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent ATP analog (e.g., 1 mM TNP-ATP).
-
Prepare a serial dilution of your test compound and the non-hydrolyzable analog control (e.g., from 10 mM to 10 nM).
-
Prepare a working solution of the protein kinase at 2X the final desired concentration.
-
-
Assay Setup (in a 384-well plate):
-
Add 5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of your serially diluted test compounds or control analog to the appropriate wells. Include a "no inhibitor" control.
-
Add 2.5 µL of the fluorescent ATP analog at 4X its Kd for the kinase.
-
-
Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[2]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe (e.g., for TNP-ATP, excitation at 410 nm and emission scan from 500 nm to 600 nm).[3]
-
-
Data Analysis:
-
Subtract the background fluorescence from a "no kinase" control.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for a competitive inhibition kinase assay.
Caption: Comparison of ATP and non-hydrolyzable analog mechanisms.
References
- 1. Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
reducing background signal in fluorescent ATP sensor experiments
Welcome to the technical support center for fluorescent ATP sensor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered when using fluorescent ATP sensors.
FAQs: Quick Answers to Common Questions
Q1: What are the primary sources of high background signal in my fluorescent ATP sensor experiment?
High background fluorescence, often referred to as noise, can originate from several sources. It's crucial to identify the source to implement the correct solution. The main categories are:
-
Instrumental Background: This includes noise from the detector (camera noise) and stray light from the excitation source or ambient room light.[1]
-
Sample-Related Autofluorescence: Biological samples themselves can emit their own fluorescent signal. Common endogenous fluorophores include collagen, riboflavin (B1680620), NADH, elastin, and lipofuscins.[2][3] This is particularly prominent in the blue-green spectral region (350-550 nm).[3][4][5]
-
Media and Reagent Fluorescence: Components of the cell culture medium, such as phenol (B47542) red and fetal bovine serum (FBS), can be fluorescent.[2][3][4] Some drugs or compounds being tested can also be inherently fluorescent.[1]
-
Non-Specific Binding of the Sensor: The fluorescent ATP sensor may bind non-specifically to cellular components or the culture vessel, leading to a generalized high background.[1][6]
-
Excess Unbound Sensor: A high concentration of unbound fluorescent sensor in the imaging medium will contribute to the background signal.[1]
Q2: How can I determine if autofluorescence is a significant problem in my experiment?
The most straightforward method is to run an unlabeled control.[2][3] This involves preparing and imaging your cells under the exact same conditions as your experiment, but without adding the fluorescent ATP sensor. Any signal detected in this control sample is attributable to autofluorescence from the cells or the medium.[2]
Q3: What is a good signal-to-noise ratio (SNR) for my experiment?
A higher signal-to-noise ratio (SNR) is always desirable as it leads to better image quality and more reliable quantitative analysis.[7] While there isn't a universal "good" value, the goal is to maximize the difference between the specific signal from the ATP sensor and the background noise.[7][8] Titrating the sensor concentration and optimizing instrument settings are key to maximizing the SNR.[2][3]
Q4: Can the type of culture vessel I use affect my background signal?
Yes, the material of your culture vessel can be a source of fluorescence. Plastic-bottom dishes, commonly used for cell culture, can fluoresce brightly.[1] If you are experiencing high background, consider switching to glass-bottom dishes or plates, which typically have lower autofluorescence.[1][3]
Troubleshooting Guides
This section provides detailed steps to diagnose and resolve specific issues with high background signals.
Issue 1: High Background Fluorescence from Cellular Autofluorescence
Cellular autofluorescence can obscure the signal from your ATP sensor, especially if the sensor emits in the blue or green range.[4][5]
Troubleshooting Steps:
-
Spectral Characterization: First, confirm cellular autofluorescence by imaging an unstained sample. Note the emission spectrum of the background signal. Autofluorescence is often highest in the blue to green emission range (up to 600 nm).[4]
-
Shift to Red-Shifted Fluorophores: If possible, use an ATP sensor that excites and emits at longer, red-shifted wavelengths (e.g., above 600 nm).[4] Autofluorescence is rarely observed in the far-red part of the spectrum.[3] Using red fluorescent proteins (RFP) instead of green fluorescent proteins (GFP) can result in a more than 5-fold higher signal-to-background ratio.[4]
-
Optimize Fixation Method: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase autofluorescence.[2][3]
-
Consider reducing the concentration of the fixative or the duration of fixation.[2][5]
-
Alternatively, switch to an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[2][3]
-
If aldehyde fixation is necessary, you can treat the samples with a quenching agent like sodium borohydride.[2][3]
-
-
Remove Dead Cells: Dead cells are more autofluorescent than live cells and can bind reagents non-specifically.[2][5] It is important to remove them, especially for flow cytometry applications, by using methods like low-speed centrifugation or a Ficoll gradient.[2][5] Including a viability dye in your staining panel allows you to gate out dead cells during analysis.[2][3]
Issue 2: High Background Signal from Culture Media and Reagents
Components in your experimental buffer or media can be a significant source of background fluorescence.
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: For live-cell imaging, switch to a culture medium that does not contain phenol red, as it is a known source of autofluorescence.[2][4]
-
Reduce Serum Concentration: Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS) can contribute to background fluorescence, particularly in the violet to blue spectrum.[2][5]
-
Use Specialized Low-Fluorescence Media: Consider using commercially available low-autofluorescence media, such as FluoroBrite.[4]
-
Buffer Exchange: If possible, for short-term measurements, replace the culture medium with a low-autofluorescence buffer like Phosphate-Buffered Saline (PBS) just before imaging.[4]
Issue 3: Non-Specific Binding or Excess Sensor Concentration
A high background can also be caused by the fluorescent sensor itself if it is present at too high a concentration or binds non-specifically.[6][9]
Troubleshooting Steps:
-
Titrate the Sensor Concentration: The optimal sensor concentration should be determined empirically. Titrate the sensor to find the lowest concentration that gives a robust signal with minimal background.[3][6] This will maximize the signal-to-background ratio.[2]
-
Optimize Incubation Time and Temperature: Insufficient or excessive incubation can lead to suboptimal staining. Optimize the incubation time and temperature for your specific sensor and cell type.[6]
-
Include Thorough Washing Steps: After incubating with the sensor, ensure that you perform adequate washing steps to remove any unbound sensor molecules.[9][10] Typically, washing three to four times for 5 minutes each is recommended.[9] Using a mild detergent, like Tween-20, in the wash buffer can also help.[9]
-
Use Blocking Agents: To minimize non-specific binding of the sensor, consider using blocking reagents.[6]
-
Check for Sensor Aggregates: Aggregates of the fluorescent sensor can appear as bright, non-specific speckles. Ensure the sensor solution is well-mixed before use and consider filtering it if necessary.[9]
Quantitative Data Summary
| Parameter | Recommendation | Rationale | Reference(s) |
| Cellular Autofluorescence Spectrum | Avoid excitation/emission in the 350-550 nm range. | Endogenous fluorophores like NADH and riboflavin fluoresce strongly in this range. | [3][5] |
| Fluorophore Choice | Use red-shifted dyes emitting >600 nm. | Significantly reduces interference from cellular autofluorescence. Can improve S/B ratio by >5x. | [3][4] |
| Fixative Concentration (PFA) | Titrate to the lowest effective concentration (e.g., 0.5%). | Aldehyde fixatives generate fluorescent products. | [5] |
| Serum (FBS/FCS) Concentration | Reduce to the minimum required (e.g., test 1% vs 10%). | Serum absorbs in the violet-blue spectrum, increasing autofluorescence. | [5] |
| Washing Steps | 3-4 washes, 5 minutes each. | To remove unbound sensor and reduce background. | [9] |
Experimental Protocols
Protocol: General Staining for a Genetically Encoded Fluorescent ATP Sensor
This protocol provides a general workflow for using a genetically encoded sensor like iATPSnFR2.[11]
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Transfect cells with the plasmid encoding the ATP sensor using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
-
Imaging Preparation:
-
Before imaging, replace the culture medium with a low-autofluorescence imaging buffer (e.g., HEPES-buffered saline with 20 mM HEPES, 119 mM NaCl, 2.5 mM KCl, 2 mM MgCl2, and 2 mM CaCl2, pH 7.2).[11]
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with appropriate filters for your sensor (e.g., for a GFP-based sensor, 485 nm excitation and 535 nm emission).[11]
-
Set the excitation intensity and exposure time to achieve a good signal-to-noise ratio while minimizing phototoxicity.[7]
-
Acquire baseline fluorescence readings.
-
-
Experimental Manipulation:
-
To induce changes in ATP levels, perfuse the cells with a buffer containing metabolic inhibitors (e.g., 10 mM 2-deoxyglucose to inhibit glycolysis or oligomycin (B223565) to inhibit oxidative phosphorylation).[11]
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time. For ratiometric sensors, calculate the ratio of the two emission wavelengths.
-
Normalize the fluorescence signal (ΔF/F) to the baseline to quantify the change in ATP levels.
-
Protocol: Staining with a Small Molecule Fluorescent ATP Probe
This protocol is a general guide for using a cell-permeable fluorescent dye for ATP.
-
Cell Preparation:
-
Culture cells to the desired confluency in a multi-well plate or on coverslips.
-
-
Probe Loading:
-
Prepare a stock solution of the fluorescent ATP probe in DMSO.
-
Dilute the probe to the final working concentration in a serum-free, phenol red-free medium. The optimal concentration should be determined by titration.
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate the cells for the recommended time (e.g., 30-60 minutes) at 37°C to allow for probe loading.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with a warm imaging buffer (e.g., PBS or HBSS) to remove excess unbound probe.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the specific probe.
-
-
Controls:
-
Include an unstained control to assess autofluorescence.
-
Include a positive control (e.g., cells treated with a known modulator of ATP levels) and a negative control (e.g., vehicle-treated cells).
-
Visual Guides
Caption: General mechanism of a fluorescent ATP sensor.
Caption: Troubleshooting workflow for high background.
Caption: A typical experimental workflow.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bosterbio.com [bosterbio.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. sinobiological.com [sinobiological.com]
- 11. iATPSnFR2: A high-dynamic-range fluorescent sensor for monitoring intracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HPLC Sensitivity for Low ATP Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their High-Performance Liquid Chromatography (HPLC) methods for detecting low concentrations of Adenosine (B11128) Triphosphate (ATP).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low sensitivity when measuring ATP by HPLC?
Low sensitivity in HPLC analysis of ATP can stem from several factors, including:
-
Insufficient sample concentration: The ATP level in the sample may be below the detection limit of your current method.
-
Suboptimal detector choice: Using a detector with inadequate sensitivity for trace analysis, such as a standard UV detector for very low concentrations.
-
Poor chromatographic conditions: Inefficient separation leading to broad peaks, which reduces the peak height and thus the signal-to-noise ratio.
-
Sample degradation: ATP is susceptible to enzymatic and chemical degradation, which can occur during sample collection, preparation, and storage.
-
Matrix effects: Components in the sample matrix can interfere with the analysis, suppressing the signal.
Q2: What is the most effective way to significantly increase the sensitivity of my ATP measurement?
For a substantial increase in sensitivity, pre-column derivatization to convert ATP into a fluorescent compound, followed by fluorescence detection, is a highly effective strategy.[1][2] The use of a fluorescence detector (FLD) can increase sensitivity by 10 to 1000 times compared to a UV detector.[3][4] Mass spectrometry (MS) also offers exceptional sensitivity and selectivity.[5]
Q3: Can I improve sensitivity without changing my detector?
Yes, several strategies can enhance sensitivity even with a standard UV detector:
-
Optimize the mobile phase: Adjusting the solvent composition, pH, and using additives can improve peak shape and resolution.[6][7][8][9]
-
Increase injection volume: Injecting a larger volume of the sample can increase the analyte signal.[10] However, this may require adjustments to the sample diluent to avoid peak distortion.[11][12]
-
Reduce baseline noise: Using high-purity solvents, ensuring proper mobile phase degassing, and maintaining a clean system can lower the background noise, thereby improving the signal-to-noise ratio.[10][13][14]
-
Choose an appropriate column: A high-efficiency column with a smaller particle size can produce sharper peaks, which are easier to detect.[13][14]
Q4: What are typical ATP concentrations found in biological samples like human plasma?
ATP concentrations in biological fluids are generally low and can be influenced by sample handling procedures. One study using an optimized HPLC method with fluorescence detection reported the following concentrations in healthy human adults:
| Compound | Concentration (nM) |
| ATP | 33 ± 20 |
| ADP | 90 ± 45 |
| AMP | 100 ± 55 |
| Adenosine | 81 ± 51 |
| Source: Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood.[1][15] |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Very low or no ATP peak detected
Q: I'm not seeing an ATP peak, or it's barely distinguishable from the baseline. What should I check first?
A:
-
Confirm Sample Integrity: ATP is highly unstable. Ensure that your sample collection and preparation methods are designed to minimize ATP degradation. Rapid chilling of blood samples and the use of stabilizers like perchloric acid are crucial.[1][15] The choice of anticoagulant can also significantly impact results; for instance, EDTA can interfere with endogenous mechanisms that regulate adenylate levels.[1][15]
-
Verify Detector Settings: If using a UV detector, ensure you are monitoring at the optimal wavelength for ATP (around 259 nm). For fluorescence detection after derivatization, confirm the excitation and emission wavelengths are correctly set for the specific fluorescent tag used.
-
Assess System for Leaks: Leaks in the HPLC system can prevent the full sample volume from reaching the detector, leading to a reduced or absent signal.[11][12][16]
-
Consider Derivatization: If you are not already doing so, implementing a derivatization step to create a fluorescent etheno-derivative of ATP can dramatically increase the signal.[1][2][17]
Issue 2: Poor peak shape (broadening or tailing)
Q: My ATP peak is very broad, which makes quantification difficult. How can I improve the peak shape?
A:
-
Optimize Mobile Phase pH: The pH of the mobile phase is critical as it affects the ionization state of ATP. Adjusting the pH can improve peak shape.[6][7]
-
Add Chelating Agents: Traces of metal ions in the system can interact with the phosphate (B84403) groups of ATP, causing peak tailing. Adding a small amount of a chelating agent like citric acid (e.g., 1 ppm) to the mobile phase can mitigate this issue.[18]
-
Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shape.[11] Follow the manufacturer's instructions for column cleaning.[11][19]
-
Ensure Sample Solvent Compatibility: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Whenever possible, use the mobile phase as the sample diluent.[11][12]
Issue 3: High baseline noise
Q: My baseline is very noisy, making it difficult to integrate the small ATP peak. What can I do to reduce the noise?
A:
-
Use High-Purity Solvents: Ensure that all mobile phase components are of HPLC or LC-MS grade to minimize impurities that can contribute to a high background signal.[13][14]
-
Properly Degas the Mobile Phase: Dissolved gases in the mobile phase can cause baseline noise. Use an online degasser or sonicate the mobile phase before use.[8][16]
-
Clean the System: A contaminated detector flow cell or other system components can increase baseline noise. Flush the system with appropriate cleaning solutions.[10][14]
-
Check Detector Lamp: An aging detector lamp can become unstable and contribute to increased noise.[20]
Experimental Protocols
Protocol: Etheno-Derivatization of ATP for Fluorescence Detection
This protocol is based on the method described for converting adenine (B156593) nucleotides into fluorescent 1,N6-etheno-derivatives.[1][17]
Materials:
-
Sample (e.g., perchloric acid-stabilized plasma)
-
Internal standard (e.g., α,β-Methylene adenosine 5'-diphosphate - AMPCP)
-
250 mM Na₂HPO₄ solution, pH 4
-
1 M Chloroacetaldehyde (B151913) solution
-
0.5 M NH₄HCO₃ solution, pH 8.5
-
Eppendorf tubes
-
Water bath at 72°C
-
Ice water bath
Procedure:
-
Transfer 150 µL of your sample into a fresh Eppendorf tube.
-
Add 20 µL of 250 mM Na₂HPO₄ solution (pH 4).
-
Add 32 µL of 1 M chloroacetaldehyde solution.
-
Mix the contents thoroughly.
-
Incubate the mixture in a water bath at 72°C for 30 minutes.
-
Immediately stop the reaction by placing the tube in an ice water bath.
-
Neutralize the sample by adding 50 µL of 0.5 M NH₄HCO₃ solution (pH 8.5).
-
The sample is now ready for HPLC analysis using a fluorescence detector.
Visualizations
Caption: Workflow for sample preparation and etheno-derivatization of ATP.
Caption: Logical troubleshooting flow for low ATP signal in HPLC.
References
- 1. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ATP and its metabolites released from rat caudal artery by isocratic ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detectors Used In HPLC | DAD, UV Detector & More. [scioninstruments.com]
- 4. HPLC Detectors - Technologies for (U)HPLC [thermofisher.com]
- 5. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Factors that affect sensitivity in HPLC - Tech Information [mtc-usa.com]
- 15. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. researchgate.net [researchgate.net]
- 18. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. gmi-inc.com [gmi-inc.com]
Technical Support Center: Optimizing Mg²+ Concentration in ATP-Dependent Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the magnesium ion (Mg²⁺) concentration in their ATP-dependent enzyme assays. Accurate determination of the optimal Mg²⁺ concentration is critical for obtaining reliable and reproducible enzyme kinetic data.
Frequently Asked Questions (FAQs)
Q1: Why is Mg²⁺ essential for ATP-dependent enzymes?
A1: Magnesium is a crucial cofactor for most ATP-dependent enzymes for several reasons:
-
Active Substrate Formation: The biologically active form of ATP in most enzymatic reactions is not free ATP but rather a complex of Mg²⁺ and ATP (Mg-ATP).[1][2] Mg²⁺ binds to the negatively charged phosphate (B84403) groups of ATP.[3]
-
Charge Neutralization: The binding of Mg²⁺ helps to neutralize the negative charges on the phosphate chain of ATP. This reduces non-specific ionic interactions and facilitates the correct positioning of the substrate in the enzyme's active site.[4]
-
Conformational Stability: The Mg-ATP complex adopts a specific conformation that is recognized and bound by the enzyme with high specificity.[4]
-
Enhanced Binding Energy: The magnesium ion provides additional points of contact between the Mg-ATP complex and the enzyme, which increases the binding energy.[4]
-
Catalytic Role: Mg²⁺ can play a direct role in the catalytic mechanism by facilitating the transfer of the phosphate group from ATP to the substrate.[3]
Q2: What is the difference between total Mg²⁺ and free Mg²⁺ in my assay?
A2:
-
Total Mg²⁺ refers to the overall concentration of magnesium ions added to the reaction mixture.
-
Free Mg²⁺ is the concentration of magnesium ions that are not complexed with ATP or other chelating agents present in the assay buffer (e.g., EDTA, citrate).[5]
It is the concentration of free Mg²⁺, in addition to the Mg-ATP complex, that can significantly influence enzyme activity. Both excess free Mg²⁺ and excess free ATP (uncomplexed with Mg²⁺) can be inhibitory to some enzymes.[6][7]
Q3: What is the ideal ratio of Mg²⁺ to ATP in an enzyme assay?
A3: A common starting point is to use a slight molar excess of Mg²⁺ over the ATP concentration to ensure that the majority of ATP is in the form of the Mg-ATP complex.[8] However, the optimal ratio is enzyme-dependent and should be determined empirically through a magnesium titration experiment. For some enzymes, a significant excess of free Mg²⁺ is required for optimal activity, while for others, it can be inhibitory.[9]
Q4: Can other divalent cations substitute for Mg²⁺?
A4: While other divalent cations like Manganese (Mn²⁺) can sometimes substitute for Mg²⁺, their effects on enzyme kinetics can be significantly different.[10] In some cases, Mn²⁺ may even enhance enzyme activity compared to Mg²⁺. However, Mg²⁺ is the more physiologically relevant and commonly used cofactor for most ATP-dependent enzymes.[11] Using other cations like Calcium (Ca²⁺) may lead to inhibition as the Ca-ATP complex is often not a substrate for the enzyme.[6]
Q5: How do buffer components affect Mg²⁺ concentration?
A5: The choice of buffer can significantly impact the availability of free Mg²⁺ in your assay.[12][13]
-
Phosphate buffers can precipitate with Mg²⁺, reducing its effective concentration.[12]
-
Tris buffers have been shown to chelate divalent metal ions, which can affect the activity of metalloenzymes.[13]
-
HEPES is often recommended for assays with metal-dependent enzymes due to its low metal-binding affinity.[12][13] It is crucial to be consistent with the buffer system used when comparing results and to consider the potential for interaction between the buffer and Mg²⁺.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing Mg²⁺ concentration in ATP-dependent enzyme assays.
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Insufficient Mg²⁺: Not enough Mg²⁺ is present to form the active Mg-ATP substrate.[7] | Perform a Mg²⁺ titration experiment, testing a range of MgCl₂ concentrations while keeping the ATP concentration constant. Start with a Mg²⁺:ATP ratio of 1:1 and increase the ratio. |
| Inappropriate Mg²⁺:ATP Ratio: The balance between Mg-ATP, free Mg²⁺, and free ATP is not optimal for the enzyme. | Systematically vary both the Mg²⁺ and ATP concentrations to find the optimal conditions. | |
| Chelating agents in the buffer: Components like EDTA or citrate (B86180) are sequestering the Mg²⁺.[14] | Remove any known chelating agents from your assay buffer. If a chelator is necessary for other reasons, its concentration must be accounted for when calculating the required Mg²⁺ concentration. | |
| Enzyme activity decreases at high Mg²⁺ concentrations | Inhibition by free Mg²⁺: Excess free magnesium ions are inhibitory to the enzyme.[15] | Carefully titrate the Mg²⁺ concentration to identify the optimal concentration and the point at which inhibition begins. Reduce the MgCl₂ concentration in your assay. |
| Inconsistent or irreproducible results | Variable Mg²⁺ concentration: Inaccurate pipetting or the use of different buffer batches with slightly different compositions can lead to variations in the effective Mg²⁺ concentration. | Prepare a master mix of the reaction buffer including MgCl₂ to ensure consistency across all wells and experiments.[15] Calibrate your pipettes regularly. |
| Precipitation of Mg²⁺: Using buffers like phosphate can lead to the precipitation of magnesium phosphate, especially at higher concentrations.[12] | Switch to a non-precipitating buffer such as HEPES.[12][13] If using phosphate buffer is unavoidable, ensure the concentrations of both phosphate and Mg²⁺ are below their solubility limit. | |
| Unexpected kinetic parameters (Km, Vmax) | Suboptimal Mg²⁺ concentration: The determined kinetic parameters are only valid for the specific Mg²⁺ concentration used. Variations in Mg²⁺ can alter the apparent Km for ATP.[16] | Once the optimal Mg²⁺ concentration is determined, use this fixed concentration for all subsequent kinetic experiments. |
| Free ATP is acting as an inhibitor: If the Mg²⁺ concentration is too low, the resulting high concentration of free ATP can be a competitive inhibitor for some enzymes.[6][16] | Ensure a sufficient molar excess of Mg²⁺ to ATP to minimize the concentration of free ATP. |
Experimental Protocols
Protocol 1: Determining the Optimal Mg²⁺ Concentration (Mg²⁺ Titration)
This protocol describes a general method to determine the optimal Mg²⁺ concentration for an ATP-dependent enzyme assay.
-
Prepare Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable storage buffer.
-
Substrate Stock Solution: Prepare a concentrated stock of the specific substrate for your enzyme.
-
ATP Stock Solution: Prepare a concentrated and pH-neutralized stock solution of ATP (e.g., 100 mM).
-
MgCl₂ Stock Solution: Prepare a concentrated stock solution of MgCl₂ (e.g., 1 M).
-
Assay Buffer: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5) without MgCl₂.
-
Stop Solution: A solution to terminate the enzymatic reaction (e.g., EDTA solution).
-
-
Assay Setup:
-
Work on ice to maintain enzyme stability.
-
In a series of microcentrifuge tubes or wells of a microplate, prepare reaction mixtures.
-
Keep the concentrations of the enzyme, substrate, and ATP constant. The ATP concentration should ideally be at or near its Km value if known.[15]
-
Create a titration of MgCl₂ by adding varying final concentrations (e.g., 0, 0.5, 1, 2, 5, 10, 15, 20 mM).
-
Include a "no enzyme" control for each Mg²⁺ concentration to measure background signal.
-
-
Reaction Execution:
-
Pre-incubate the reaction mixtures (enzyme, substrate, buffer, and MgCl₂) at the desired reaction temperature for a few minutes.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for a predetermined time that ensures the reaction is within the linear range (typically <20% substrate consumption).[15]
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the product formation using an appropriate detection method (e.g., spectrophotometry, fluorescence, luminescence).
-
Subtract the background signal (from the "no enzyme" controls) from the corresponding experimental values.
-
Plot the enzyme activity (e.g., rate of product formation) as a function of the MgCl₂ concentration.
-
The optimal Mg²⁺ concentration is the one that yields the highest enzyme activity.
-
Quantitative Data Summary
The following table provides a hypothetical example of results from a Mg²⁺ titration experiment.
| MgCl₂ Concentration (mM) | ATP Concentration (mM) | Enzyme Activity (Relative Units) |
| 0 | 1 | 5 |
| 1 | 1 | 45 |
| 2 | 1 | 75 |
| 5 | 1 | 95 |
| 10 | 1 | 100 |
| 15 | 1 | 90 |
| 20 | 1 | 70 |
In this example, the optimal MgCl₂ concentration for this enzyme under these conditions is 10 mM.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Magnesium induced structural reorganization in the active site of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. The effect of pH and free Mg2+ on ATP linked enzymes and the calculation of Gibbs free energy of ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Laboratory and Clinical Perspectives of Magnesium Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Separate effects of Mg2+, MgATP, and ATP4- on the kinetic mechanism for insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Single-Cell ATP Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with single-cell ATP measurements.
Troubleshooting Guides
Issue 1: High Variability in Luminescence Signal Between Replicates
High variability between replicate wells is a common issue that can obscure genuine biological differences. Follow these steps to diagnose and resolve the problem.
Question: My luminescence readings are inconsistent across replicate wells for the same experimental condition. What could be the cause?
Answer: Several factors can contribute to high variability in single-cell ATP assays. Consider the following potential causes and solutions:
-
Inconsistent Pipetting: Small variations in the volume of reagents or cell suspension added to each well can significantly impact the final signal.[1]
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, prepare a master mix of reagents to be added to all relevant wells to minimize well-to-well differences.[1]
-
-
Temperature Gradients: Temperature fluctuations across the assay plate can lead to variations in enzyme kinetics and, consequently, luminescence.[2]
-
Incomplete Cell Lysis: Inefficient or variable cell lysis will result in incomplete ATP release, leading to inconsistent readings.
-
Presence of Dead Cells: Dead cells do not contain ATP, and their presence can lead to an underestimation of the average ATP content of viable cells, contributing to variability.[6][7][8]
Caption: Troubleshooting workflow for high signal variability.
Issue 2: Low or No Luminescence Signal
A weak or absent signal can indicate a fundamental problem with the assay components or the experimental setup.
Question: I am not detecting any signal, or the signal is much lower than expected. What should I check?
Answer: A low or non-existent signal can be frustrating. Here are the most common culprits:
-
Poor DNA Quality for Transfection-based Assays: If using a luciferase reporter system, the quality of the plasmid DNA is crucial for efficient transfection.
-
Solution: Use transfection-quality DNA preparation kits to minimize endotoxins and other inhibitors.[1]
-
-
Suboptimal Cell Number: The assay may not be sensitive enough to detect ATP from a very low number of cells. Conversely, too many cells can lead to substrate depletion.
-
Solution: Perform a cell titration experiment to determine the optimal cell seeding density that falls within the linear range of the assay.[3]
-
-
Signal Saturation: Extremely high ATP levels can saturate the detector or consume the substrate too quickly.
-
Solution: If you suspect very high ATP content, try diluting your cell suspension. Also, consider the promoter strength of your luciferase vector if applicable; a very strong promoter might lead to excessive luciferase expression.[1]
-
-
Incorrect Assay Plates: The type of multi-well plate can significantly affect luminescence readings.
-
Solution: Use opaque-walled, preferably white, plates to maximize the luminescent signal and prevent crosstalk between wells.[1]
-
Caption: General workflow for luciferase-based ATP assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind luciferase-based single-cell ATP measurement?
A1: The most common method for measuring ATP in single cells utilizes the enzyme luciferase.[9][10][11] In the presence of ATP, magnesium, and oxygen, luciferase catalyzes the oxidation of a substrate called D-luciferin. This reaction produces light (bioluminescence), and the amount of light emitted is directly proportional to the amount of ATP present.[9][10][11]
Caption: The Luciferin-Luciferase reaction for ATP detection.
Q2: How can I quantify the absolute amount of ATP in my cells?
A2: To determine the absolute concentration of ATP, you need to generate a standard curve.[12][13][14] This involves preparing a series of known ATP concentrations and measuring their corresponding luminescence. You can then use this curve to interpolate the ATP concentration in your unknown samples from their luminescence readings.[13]
Q3: What are the main sources of background noise in single-cell ATP assays?
A3: Background noise can arise from several sources, including ambient RNA from lysed cells in the environment, non-specific binding of reagents, and inherent luminescence from the assay plates or media.[15][16][17][18][19] It's important to include control wells containing medium without cells to measure and subtract this background luminescence.[3]
Q4: How important is the choice of cell lysis method?
A4: The cell lysis method is critical for accurate ATP measurement. The chosen method must be efficient and rapid to prevent ATP degradation by ATPases released from the cells.[5][20] Many commercial kits, like CellTiter-Glo®, include detergents in their lysis buffer that simultaneously lyse the cells and inactivate ATPases.[3][5] The lysis process should be consistent across all samples.[21]
Q5: Can changes in cell size or metabolic state affect the interpretation of ATP measurements?
A5: Yes. Larger cells or cells in a more metabolically active state may have higher ATP content.[22] Therefore, an increase in luminescence may not always correspond to an increase in cell number. It is crucial to consider that treatments or experimental conditions can alter cellular metabolism and, consequently, ATP levels per cell.[22] Normalizing ATP content to cell number or total protein can provide a more accurate picture of the cellular energy status.
Data and Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| High Variability | Inconsistent Pipetting | Use calibrated pipettes; prepare a master mix.[1] |
| Temperature Gradients | Equilibrate plate and reagents to room temperature.[2][3][4] | |
| Incomplete Cell Lysis | Ensure thorough mixing after adding lysis buffer.[3][5] | |
| Low/No Signal | Poor DNA Quality (Transfection) | Use high-purity, endotoxin-free DNA.[1] |
| Suboptimal Cell Number | Perform a cell titration to find the linear range.[3] | |
| Incorrect Assay Plates | Use opaque, white-walled plates.[1] | |
| Signal Drift | Unstable Reagent | Prepare fresh ATP detection cocktail before use.[12][23] |
| Temperature Changes | Maintain a constant temperature during the reading. |
Table 2: ATP Standard Curve Preparation (Example)
This table provides an example of how to prepare a serial dilution for an ATP standard curve. The exact concentrations may need to be adjusted based on the expected ATP levels in your samples and the sensitivity of your assay.[3][5][12]
| Standard | Volume of ATP Stock | Volume of Diluent | Final ATP Concentration | ATP per 100 µL |
| A | 2.5 µL of 2 mM ATP | 500 µL | 10 µM | 1000 pmol |
| B | 50 µL of Solution A | 450 µL | 1 µM | 100 pmol |
| C | 50 µL of Solution B | 450 µL | 100 nM | 10 pmol |
| D | 50 µL of Solution C | 450 µL | 10 nM | 1 pmol |
| E | 50 µL of Solution D | 450 µL | 1 nM | 0.1 pmol |
| F (Blank) | - | 500 µL | 0 | 0 pmol |
Experimental Protocol: General Luciferase-Based ATP Assay
This protocol is a generalized procedure based on common commercial assays like CellTiter-Glo®. Always refer to the specific manufacturer's instructions for your kit.
-
Cell Preparation:
-
Plate cells in an opaque-walled 96-well plate at the desired density.
-
Include wells with media only for background measurement.
-
Incubate the plate under standard cell culture conditions for the desired duration of your experiment.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[3][4]
-
Prepare the ATP detection cocktail according to the manufacturer's instructions. Ensure it is also at room temperature.
-
Add a volume of the ATP detection cocktail equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (from the media-only wells) from all other readings.
-
If quantifying ATP, use the corrected luminescence values to determine the ATP concentration from the standard curve.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. manuals.plus [manuals.plus]
- 5. promega.com [promega.com]
- 6. biorxiv.org [biorxiv.org]
- 7. LucFlow: A method to measure Luciferase reporter expression in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LucFlow: A method to measure Luciferase reporter expression in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. sm.unife.it [sm.unife.it]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. preferred-cell-systems.com [preferred-cell-systems.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization and decontamination of background noise in droplet-based single-cell protein expression data with DecontPro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of background noise and its removal on the analysis of single-cell expression data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase [mdpi.com]
- 21. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simple High-Content Cell Cycle Assay Reveals Frequent Discrepancies between Cell Number and ATP and MTS Proliferation Assays | PLOS One [journals.plos.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
dealing with overlapping peaks in HPLC analysis of nucleotides
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC) for nucleotide analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges, particularly the issue of overlapping peaks.
Troubleshooting Guide: Resolving Overlapping Peaks
Overlapping or co-eluting peaks are a frequent challenge in the HPLC analysis of structurally similar molecules like nucleotides. This guide provides a systematic approach to troubleshoot and resolve these issues.
Question: My chromatogram shows overlapping or poorly resolved peaks for my nucleotide standards (e.g., ATP, ADP, AMP). What are the initial steps I should take?
Answer:
When encountering overlapping peaks, a logical first step is to assess your current system and method. Here is a troubleshooting workflow to guide you:
Technical Support Center: Troubleshooting Low Yield in 5'-ATP-Dependent In Vitro Transcription
Welcome to the technical support center for 5'-ATP-dependent in vitro transcription (IVT). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their IVT reactions for maximal RNA yield and quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during IVT that can lead to low RNA yield.
DNA Template Issues
Q1: My RNA yield is very low. Could the DNA template be the problem?
A1: Yes, the quality and quantity of the DNA template are critical for a successful IVT reaction.[][2] Several factors related to your template could be the cause of low yield:
-
Poor Purity: Contaminants such as residual proteins, salts (e.g., NaCl, KCl), ethanol (B145695), EDTA, and SDS from plasmid purification can inhibit RNA polymerase.[2][3] Ensure your DNA template has an A260/280 ratio of 1.8-2.0.[2]
-
Degradation: The DNA template must be intact. Degradation due to excessive freeze-thaw cycles, mechanical shearing, or incomplete purification can lead to truncated transcripts and low yield.[] It is recommended to analyze the integrity of your linearized template on an agarose (B213101) gel before starting the IVT reaction.[][4]
-
Incomplete Linearization: Circular plasmid templates can lead to the generation of long, heterogeneous RNA transcripts, while incomplete linearization can result in transcripts of incorrect lengths.[2][3] Always confirm complete linearization of your plasmid DNA on an agarose gel.[3][4] Using restriction enzymes that generate blunt or 5'-protruding ends is preferred, as 3'-overhangs can cause spurious transcription.[2][4]
-
Incorrect Concentration: The optimal DNA template concentration can vary depending on the specific construct and reaction conditions.[] While higher concentrations often lead to higher yields, excessive amounts can be inhibitory.[]
Q2: How can I improve the quality of my DNA template?
A2: To ensure high-quality DNA for your IVT reaction, follow these best practices:
-
Purification: Use a high-quality plasmid purification kit to minimize contaminants.[2] If you suspect contamination, ethanol precipitation of the template can help.[3]
-
Storage: Store your DNA template in small aliquots to minimize freeze-thaw cycles.[]
-
Handling: Avoid vigorous vortexing or excessive pipetting that can cause mechanical shearing.[]
-
Verification: Always run an aliquot of your linearized DNA template on an agarose gel to confirm its integrity and complete digestion.[][4]
Reaction Component Optimization
Q3: I suspect an issue with my reaction components. Where should I start?
A3: Optimizing the concentration and ratio of reaction components is crucial for high-yield IVT. Key components to consider are NTPs, magnesium ions, and the RNA polymerase itself.
Q4: How do NTP concentrations affect RNA yield?
A4: The concentration of nucleoside triphosphates (NTPs) directly impacts the amount of RNA produced.
-
Insufficient NTPs: Low NTP concentrations can be a limiting factor, leading to premature termination of transcription and a lower yield of full-length transcripts.[3][5] The standard concentration for each NTP typically ranges from 1-2 mM, but can be optimized.[]
-
Excessive NTPs: High concentrations of NTPs can become inhibitory.[6] This may be due to a decrease in the reaction's pH as hydrogen ions are released during the formation of the magnesium-NTP complex, which can hinder the binding of T7 RNA polymerase to the DNA.[6]
Q5: What is the role of magnesium (Mg²⁺) in the IVT reaction, and how do I optimize its concentration?
A5: Magnesium ions are a critical cofactor for RNA polymerase.[7] The ratio of Mg²⁺ to NTPs is a key parameter for efficient transcription.[6][7]
-
Insufficient Mg²⁺: Low levels of magnesium will decrease the enzyme's performance.[]
-
Excessive Mg²⁺: Too much magnesium can lead to the production of double-stranded RNA (dsRNA) byproducts and precipitation of pyrophosphate.[][6]
The optimal Mg²⁺ concentration is often determined empirically and depends on the total NTP concentration. Studies have shown that acetate (B1210297) as the counter-ion for magnesium (magnesium acetate) can be more effective than chloride ions.[6][7][8]
Q6: Could the RNA polymerase be the cause of low yield?
A6: Yes, the concentration and activity of the RNA polymerase are critical.
-
Enzyme Concentration: Increasing the polymerase concentration can enhance mRNA production, but there is a point of diminishing returns where adding more enzyme does not proportionally increase the yield and can even become inhibitory.[] Titration experiments are recommended to find the optimal enzyme concentration.[]
-
Enzyme Activity: Ensure you are using a high-quality, purified RNA polymerase. The activity of enzymes can vary between suppliers.[] Repeated freeze-thaw cycles can also reduce enzyme activity.[9] It is advisable to use a positive control template to confirm the polymerase is active.[4]
Reaction Conditions and Inhibitors
Q7: How do reaction time and temperature influence the outcome of my IVT reaction?
A7: Both time and temperature are important parameters to optimize for maximizing RNA yield and quality.[][10]
-
Reaction Time: IVT reactions typically run for 2-4 hours.[] Longer incubation times generally lead to higher yields, but the reaction will eventually plateau.[] For shorter RNA transcripts, longer incubation times may be required to reach maximum yield.[11]
-
Reaction Temperature: The optimal temperature for most RNA polymerases is 37°C.[] However, for templates with high GC content or those prone to forming strong secondary structures, lowering the temperature to around 30°C or even as low as 4°C can sometimes improve the yield of full-length transcripts by slowing down the polymerase and preventing premature dissociation.[3][4][5] Conversely, temperatures slightly above 37°C have also been shown to be beneficial for mRNA quality in some cases.[10]
Q8: My reaction suddenly stopped or produced very little RNA. What are some potential inhibitors?
A8: Several factors can inhibit an IVT reaction:
-
Pyrophosphate Buildup: Pyrophosphate is a byproduct of the transcription reaction and can inhibit RNA polymerase. Adding inorganic pyrophosphatase to the reaction mixture can degrade pyrophosphate and improve RNA yield.[12]
-
RNase Contamination: RNases are enzymes that degrade RNA and can be introduced from various sources, including contaminated reagents, equipment, or from the plasmid purification process.[3][9] Using RNase-free water, buffers, and consumables, and including an RNase inhibitor in the reaction are crucial preventative measures.[][3][9]
-
Abortive Transcripts: Short, non-functional RNA fragments, known as abortive transcripts, can be produced during the initial phase of transcription.[13] Their formation can compete with the synthesis of full-length RNA. Optimizing the promoter sequence and reaction conditions can help minimize their production.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your in vitro transcription reaction.
Table 1: Recommended Concentration Ranges for Key Reaction Components
| Component | Typical Concentration Range | Key Considerations |
| DNA Template | 0.5 - 2 µg per 20 µL reaction | Optimal concentration is template-dependent.[][11] |
| NTPs (each) | 1 - 10 mM | High concentrations can be inhibitory.[][6][7] |
| Magnesium (Mg²⁺) | Varies (dependent on NTP concentration) | The Mg²⁺:NTP ratio is critical.[6][7] |
| T7 RNA Polymerase | Titrate for optimal performance | Excess enzyme can be inhibitory.[] |
| DTT | ~5 mM | Can help improve RNA yield.[14] |
| Spermidine | 2 - 5 mM | Can improve efficiency but is inhibitory at high concentrations.[15] |
Table 2: Impact of Reaction Conditions on RNA Yield
| Parameter | Typical Range | Effect on Yield |
| Temperature | 30°C - 42°C | 37°C is often optimal. Lower temperatures may benefit GC-rich templates.[][3][5][9] |
| Incubation Time | 2 - 6 hours | Longer times generally increase yield, up to a plateau.[][9] |
| pH | 7.3 - 8.3 | Optimal pH is around 7.9-8.1.[7][15] |
Experimental Protocols
Protocol 1: Agarose Gel Electrophoresis for DNA Template Integrity Check
-
Prepare a 1% agarose gel:
-
Dissolve 1g of agarose in 100mL of 1X TAE or TBE buffer by heating in a microwave.
-
Allow the solution to cool slightly before adding a DNA-intercalating dye (e.g., ethidium (B1194527) bromide or a safer alternative).
-
Pour the gel into a casting tray with a comb and allow it to solidify.
-
-
Prepare samples:
-
Mix a small aliquot (e.g., 100-200 ng) of your linearized plasmid DNA with loading dye.
-
Include a lane with an uncut plasmid control and a DNA ladder for size reference.
-
-
Run the gel:
-
Place the gel in an electrophoresis chamber and cover it with 1X running buffer.
-
Load the samples into the wells.
-
Run the gel at an appropriate voltage (e.g., 80-120V) until the dye front has migrated a sufficient distance.
-
-
Visualize the DNA:
-
Image the gel under UV light or with an appropriate imaging system.
-
A single, sharp band at the expected size indicates successful and complete linearization. Multiple bands or smearing suggest incomplete digestion or degradation.
-
Protocol 2: Phenol-Chloroform Extraction and Ethanol Precipitation for RNA Purification
This protocol is effective for removing proteins and most free nucleotides from the IVT reaction.[16]
-
Adjust reaction volume: Bring the volume of your IVT reaction to 180 µL with nuclease-free water.[16]
-
Add salt: Add 20 µL of 3 M sodium acetate (pH 5.2).[16]
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform (B151607):isoamyl alcohol (25:24:1).
-
Vortex thoroughly and centrifuge at high speed for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform to the aqueous phase.
-
Vortex and centrifuge as before.
-
Transfer the upper aqueous phase to a new tube.
-
-
Ethanol Precipitation:
-
Add 2-2.5 volumes of cold 100% ethanol to the aqueous phase.
-
Incubate at -20°C for at least 30 minutes to precipitate the RNA.[16]
-
-
Pellet and Wash:
-
Centrifuge at high speed for 15-30 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 5 minutes.[16]
-
-
Dry and Resuspend:
-
Carefully remove all residual ethanol and air-dry the pellet briefly. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water or buffer.
-
Visualizations
References
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. go.zageno.com [go.zageno.com]
- 5. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mRNA Synthesis Scale-Up Tips | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. neb.com [neb.com]
- 12. reddit.com [reddit.com]
- 13. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
stability of 5'-Atp solutions upon repeated freeze-thaw cycles
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5'-Adenosine Triphosphate (ATP) solutions, specifically addressing concerns related to repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How stable is a neutral ATP solution when stored frozen?
A1: Neutral ATP solutions (pH 6.8-7.4) are highly stable when stored frozen at -20°C or -80°C. Under these conditions, they can be stable for at least one year.[1] It is crucial to ensure the pH is within the optimal range before freezing, as ATP rapidly hydrolyzes at extreme pH levels.
Q2: Do repeated freeze-thaw cycles degrade ATP in solution?
A2: The impact of repeated freeze-thaw cycles on ATP degradation is a common concern. One study using HPLC-UV analysis found no observable degradation of ATP, ADP, and AMP standard solutions after three freeze-thaw cycles.[2] However, it is a widely accepted best practice in biochemistry to avoid multiple freeze-thaw cycles for any sensitive reagent. This is because the process of freezing and thawing can introduce variability, such as changes in local concentrations of solutes, which may affect the stability of molecules over many cycles. For maximal consistency and to minimize any potential for degradation, it is highly recommended to aliquot ATP solutions into single-use volumes before freezing.
Q3: What are the primary degradation products of ATP?
A3: The primary degradation product of ATP through hydrolysis is Adenosine Diphosphate (ADP) and inorganic phosphate (B84403) (Pi). Further hydrolysis can lead to the formation of Adenosine Monophosphate (AMP).[1]
Q4: What is the best way to prepare and store ATP solutions for long-term use?
A4: To ensure the long-term stability of ATP solutions, follow these steps:
-
Dissolve the ATP salt in a high-purity, sterile buffer (e.g., Tris-HCl) or nuclease-free water.
-
Adjust the pH of the solution to between 6.8 and 7.4. This is a critical step as unbuffered ATP solutions can be acidic, leading to hydrolysis.
-
Determine the precise concentration using spectrophotometry (molar extinction coefficient for ATP at 259 nm is 15.4 x 10³ L·mol⁻¹·cm⁻¹ at pH 7.0).
-
Dispense the solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Q5: Can I store my ATP solution in the refrigerator (2-8°C)?
A5: Refrigerated storage is only suitable for very short-term use. A neutral ATP solution may be stable for up to a week when refrigerated.[1] For any storage longer than a few days, freezing is strongly recommended to prevent significant hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using a previously frozen ATP stock. | 1. ATP degradation due to multiple freeze-thaw cycles. 2. ATP hydrolysis from improper pH of the solution. 3. Contamination of the stock solution with nucleotidases. | 1. Discard the old stock and prepare a fresh ATP solution, ensuring it is aliquoted into single-use volumes before freezing. 2. Always verify the pH of your ATP solution is between 6.8 and 7.4. 3. Use sterile technique, nuclease-free water, and sterile containers when preparing and handling ATP solutions. |
| High background signal in assays measuring ADP or AMP. | The ATP stock may have degraded over time, leading to an accumulation of ADP and AMP. | Prepare a fresh stock of ATP. If possible, quantify the purity of the new stock using a method like HPLC to ensure low levels of ADP and AMP. |
| Precipitate observed upon thawing the ATP solution. | This may occur if the concentration is very high or if certain salts are present in the buffer. | Warm the solution gently (e.g., by rolling between hands) to redissolve the precipitate. Ensure the solution is completely clear before use. If the problem persists, consider preparing a slightly more dilute stock solution. |
Data on ATP Stability After Freeze-Thaw Cycles
While extensive quantitative data on a high number of freeze-thaw cycles is limited in publicly available literature, the following table summarizes the key findings. The primary recommendation from existing research is that while ATP is robust, best practices should be followed to minimize freeze-thaw events.
| Number of Freeze-Thaw Cycles | Storage Conditions | Analytical Method | Result | Reference |
| 3 | Frozen in mobile phase | HPLC-UV | No degradation of ATP, ADP, or AMP was observed. | [2] |
| Multiple (unspecified) | Frozen neutral solution | General Recommendation | Aliquoting is recommended to avoid repeated freeze-thaw cycles as a best practice. | N/A |
Experimental Protocols
Protocol for Assessing ATP Stability Following Freeze-Thaw Cycles
This protocol outlines a method to quantify the stability of an ATP solution after a specified number of freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
1. Preparation of ATP Stock Solution: a. Prepare a 100 mM stock solution of ATP in 20 mM Tris-HCl buffer, pH 7.4. b. Verify the pH of the final solution and adjust if necessary. c. Determine the initial concentration accurately via UV spectrophotometry at 259 nm.
2. Aliquoting and Freeze-Thaw Cycling: a. Dispense the stock solution into at least 15 sterile, nuclease-free microcentrifuge tubes (e.g., 50 µL per tube). b. Label three tubes as "0 cycles" and store them immediately at -80°C. c. Subject the remaining 12 tubes to freeze-thaw cycles. A single cycle consists of: i. Freezing the tubes at -20°C for 1 hour. ii. Thawing the tubes completely at room temperature. d. After 1, 3, 5, and 10 cycles, remove three tubes for analysis and store them at -80°C until HPLC analysis.
3. Quantification of ATP, ADP, and AMP by HPLC: a. Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column. b. Mobile Phase: A common mobile phase for nucleotide separation is a buffer gradient, for example:
- Buffer A: 0.1 M potassium phosphate buffer, pH 6.0.
- Buffer B: 50% 0.1 M potassium phosphate buffer (pH 6.0), 50% methanol. c. Standard Curve: Prepare standard curves for ATP, ADP, and AMP (e.g., from 1 µM to 100 µM) to allow for accurate quantification. d. Analysis: i. Thaw all collected samples ("0 cycles" through "10 cycles") and the standards on ice. ii. Dilute the samples to fall within the range of the standard curve. iii. Inject the samples and standards onto the HPLC column. iv. Monitor the elution profile at 259 nm. e. Data Analysis: i. Identify and integrate the peaks corresponding to ATP, ADP, and AMP based on the retention times of the standards. ii. Calculate the concentration of each nucleotide in the samples using the standard curve. iii. For each set of freeze-thaw cycles, calculate the percentage of ATP remaining and the percentage of ADP and AMP formed.
Visualizations
Caption: Hydrolysis pathway of this compound to ADP and AMP.
Caption: Workflow for testing ATP stability after freeze-thaw cycles.
References
Validation & Comparative
Validating the Specificity of 5'-ATP Dependent Signaling Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific role of 5'-Adenosine Triphosphate (ATP) in a signaling pathway is a critical step in understanding its mechanism and developing targeted therapeutics. This guide provides a comparative overview of key experimental approaches to validate the specificity of ATP-dependent signaling, complete with experimental data, detailed protocols, and visual workflows.
The central role of ATP as the primary energy currency of the cell is well-established.[1] However, its function as a signaling molecule, both intracellularly and extracellularly, adds layers of complexity to cellular regulation.[2] Extracellular ATP, for instance, can activate a range of physiological responses, including increases in cytoplasmic calcium, nitric oxide, and reactive oxygen species.[3] To dissect a specific ATP-dependent pathway, it is crucial to employ rigorous methods that distinguish its action from other nucleotide-dependent processes and downstream effects.
Comparative Analysis of Validation Methods
The following tables summarize and compare common methods used to validate the specificity of a 5'-ATP dependent signaling pathway.
Table 1: Comparison of Non-Hydrolyzable ATP Analogs
| Analog | Mechanism of Action | Typical Application | Advantages | Limitations |
| ATPγS | A non-bridging oxygen on the γ-phosphate is replaced by sulfur, making the terminal phosphate (B84403) bond more resistant to hydrolysis. It can act as a slow substrate for some kinases.[4] | Inducing stable thiophosphorylation of substrates for detection and quantification in kinase and ATPase assays.[4] | Creates a stable modification on the substrate that is resistant to phosphatases.[4] | Not completely non-hydrolyzable; can be slowly utilized by some enzymes.[4] |
| AMP-PNP | The bridging oxygen between the β- and γ-phosphates is replaced by a nitrogen atom, creating a P-N bond highly resistant to enzymatic cleavage.[4] | Acts as a competitive inhibitor of ATP-dependent enzymes to study the effect of blocking ATP binding without hydrolysis.[4] | True competitive inhibitor, does not allow for phosphorylation.[4] | The P-N bond may not perfectly mimic the natural P-O-P bond, potentially affecting binding affinity in some enzymes. |
| AMP-PCP | Similar to AMP-PNP, the bridging oxygen between the β- and γ-phosphates is replaced, but with a carbon atom. | Also used as a competitive inhibitor of ATP-dependent enzymes.[4] | Highly resistant to hydrolysis. | As with AMP-PNP, the modified backbone can alter binding characteristics compared to ATP. |
Table 2: Comparison of Biochemical Assays for Specificity Validation
| Assay Type | Principle | Data Output | Advantages | Disadvantages |
| Thin Layer Chromatography (TLC)-based ATPase Assay | Measures the rate of ATP hydrolysis by separating radiolabeled [α-³²P] ATP from the product [α-³²P] ADP on a TLC plate.[5][6][7] | Quantitative measurement of ATP hydrolysis rate (pmol of ATP hydrolyzed over time).[5][6] | Direct measurement of enzymatic activity; can distinguish between DNA- or nucleosome-dependent ATPase activity.[7] | Requires handling of radioactive materials; can be time-consuming. |
| Transcreener® ADP² Assay | A fluorescence-based immunoassay that directly detects ADP produced by ATP-dependent enzymes using a highly specific antibody and a fluorescent tracer.[8] | Fluorescence polarization (FP), fluorescence intensity (FI), or time-resolved fluorescence resonance energy transfer (TR-FRET) signal, which correlates with ADP production.[8] | High-throughput compatible, non-radioactive, and universal for any ADP-producing enzyme.[8] | Indirect measurement of ATP hydrolysis; potential for interference from library compounds. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand (e.g., ATP or its analogs) to a protein to determine binding affinity, stoichiometry, and thermodynamic parameters.[9] | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[9] | Provides a complete thermodynamic profile of the interaction; label-free. | Requires relatively large amounts of purified protein; sensitive to buffer conditions. |
| Luciferase-based ATP Assay | Measures ATP concentration through the light-producing reaction catalyzed by luciferase, which requires ATP.[1] | Luminescence signal directly proportional to ATP concentration. | Extremely sensitive (can quantify as low as 0.02 μM ATP); rapid and suitable for high-throughput screening.[1] | Can be inhibited by some compounds; measures total ATP, not necessarily consumption by a specific pathway. |
Visualizing the Pathway and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a generic this compound dependent signaling pathway and the workflows for key validation experiments.
Caption: A generic this compound dependent signaling pathway.
Caption: Experimental workflows for specificity validation.
Caption: Logical flow for validating pathway specificity.
Detailed Experimental Protocols
Protocol 1: Determining the Inhibitory Potency (Ki) of a Non-Hydrolyzable ATP Analog
This protocol describes a general method to determine the Ki of an analog like AMP-PNP using a fluorescence-based assay such as the Transcreener® ADP² Assay.[4][8]
-
Reagent Preparation:
-
Prepare a series of dilutions of the non-hydrolyzable analog (e.g., AMP-PNP).
-
Prepare the ATP-dependent enzyme of interest at a fixed concentration.
-
Prepare the reaction buffer containing the enzyme's substrate and any necessary cofactors.
-
Prepare the Transcreener® ADP² detection mix (ADP² antibody and tracer).
-
-
Assay Procedure:
-
In a microplate, add the enzyme, substrate, and varying concentrations of the AMP-PNP analog.
-
Initiate the reaction by adding a fixed concentration of ATP.
-
Incubate the reaction for a predetermined time at the optimal temperature to allow for ADP production.
-
Stop the enzymatic reaction.
-
Add the Transcreener® ADP² detection mix to each well.
-
Incubate to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable fluorescence plate reader (measuring FP, FI, or TR-FRET).
-
Convert the fluorescence signal to the concentration of ADP produced using a standard curve.
-
Plot the enzyme activity (rate of ADP production) as a function of the inhibitor (AMP-PNP) concentration.
-
Fit the data to the appropriate inhibition model to calculate the IC50 and subsequently the Ki value.
-
Protocol 2: TLC-Based ATPase Assay
This protocol is adapted from methods used to measure the ATPase activity of chromatin remodeling enzymes and can be applied to other ATP-dependent enzymes.[5][6][7]
-
Reaction Setup:
-
Prepare reaction mixtures (e.g., 5 μL) containing reaction buffer (e.g., 20 mM Tris-HCl, 60 mM NaCl, 5 mM MgCl₂, 1 mM DTT), the enzyme of interest, and any necessary co-substrates (like DNA or nucleosomes).[5][6]
-
Prepare parallel reactions to measure baseline (no enzyme) and substrate-independent ATPase activity.
-
Place all reaction tubes on ice.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP mix containing cold ATP and a tracer amount of [α-³²P] ATP. A final ATP concentration of 2 mM is often used.[5]
-
Incubate the reactions at the optimal temperature (e.g., 30°C) for a set time course (e.g., 0, 15, 30, 60 minutes).
-
-
Quenching and Spotting:
-
Stop the reactions by adding an equal volume of 0.5 M EDTA.
-
Spot a small volume (e.g., 1 μL) of each reaction onto a polyethyleneimine (PEI) cellulose (B213188) TLC plate.
-
-
Chromatography and Analysis:
-
Develop the TLC plate in a chromatography chamber containing a suitable buffer (e.g., 0.5 M LiCl, 1 M formic acid) to separate the ATP and ADP.
-
Dry the plate and expose it to a phosphor screen.
-
Image the screen using a phosphorimager and quantify the intensity of the spots corresponding to ATP and ADP.
-
Calculate the percentage of ATP hydrolyzed and convert this to the amount of ATP hydrolyzed in pmol.
-
Protocol 3: Assessing Downstream Signaling Events (ERK1/2 Phosphorylation)
This protocol outlines a general method to test if extracellular ATP specifically activates a downstream MAPK pathway.[10]
-
Cell Culture and Starvation:
-
Stimulation and Inhibition:
-
Pre-treat cells with specific inhibitors where required. For example, pre-treat with a P2 receptor antagonist like PPADS or a downstream kinase inhibitor like SB203580 (for p38) or trametinib (B1684009) (for MEK/ERK) for 1 hour.[11][12]
-
Stimulate cells with various agonists for a defined period (e.g., 5-60 minutes):
-
ATP (e.g., 300 μM)
-
Non-hydrolyzable analog (e.g., ATPγS)
-
Negative controls (e.g., GTP, ADP, UTP)
-
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, immediately place the plates on ice and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK1/2) to confirm equal loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the levels of phosphorylation across the different treatment conditions to determine if the response is specific to ATP and mediated by the hypothesized pathway.
-
By combining these comparative approaches—using specific analogs, quantitative biochemical assays, and targeted cellular studies—researchers can robustly validate the specificity of a this compound dependent signaling pathway, paving the way for further investigation and therapeutic development.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. The ATP-dependent Pathways and Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular ATP signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for analyzing activities of ATP-dependent chromatin remodeling enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. ATP-dependent conformational dynamics in a photoactivated adenylate cyclase revealed by fluorescence spectroscopy and small-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine 5′-triphosphate stimulates the increase of TGF-β1 in rat mesangial cells under high-glucose conditions via reactive oxygen species and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Evidence of a Novel Cell Signaling Role for Extracellular Adenosine Triphosphates and Diphosphates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATP Quantification: Luciferase vs. HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of adenosine (B11128) triphosphate (ATP) is critical for assessing cell viability, metabolic activity, and the effects of therapeutic compounds. Two of the most prevalent methods for measuring ATP are the luciferase-based bioluminescence assay and high-performance liquid chromatography (HPLC). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: Key Differences Between Luciferase and HPLC for ATP Quantification
| Feature | Luciferase-Based Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Enzymatic reaction where luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. | Separation of ATP from other molecules in a sample based on its physicochemical properties, followed by detection and quantification. |
| Primary Measurement | Light output (luminescence) directly proportional to ATP concentration. | Peak area of the chromatogram corresponding to ATP, which is proportional to its concentration. |
| Sensitivity | Very high; can detect as low as 0.01 picomoles of ATP.[1] | High, with a linear range typically from 0.2 to 10 µM.[2][3] |
| Specificity | Highly specific for ATP as a substrate for the luciferase enzyme.[4] | High; separates ATP from other nucleotides like ADP and AMP, allowing for their simultaneous quantification.[2][3][5] |
| Throughput | High; amenable to 96-well and 384-well plate formats, ideal for high-throughput screening (HTS).[6][7] | Lower; samples are processed sequentially, which can be time-consuming for large numbers of samples. |
| Speed | Rapid; results can be obtained within minutes.[7][8] | Slower; run times for each sample can range from several minutes to over 20 minutes.[9] |
| Cost | Generally lower cost per sample, especially for HTS. Reagents can be prepared in-house to further reduce costs.[10] | Higher initial instrument cost and higher cost per sample due to columns, solvents, and maintenance.[10] |
| Sample Preparation | Simple; often involves a single reagent addition to cell lysate.[1] | More complex; typically requires cell lysis, deproteinization, and filtration before injection.[2] |
| Live Cell Imaging | Possible with genetically encoded luciferase reporters.[8][11] | Not suitable for live-cell imaging. |
| Quantification of ADP/AMP | Indirectly possible with coupled enzyme reactions.[12] | Directly quantifies ATP, ADP, and AMP in a single run.[2][3][5] |
Signaling Pathways and Experimental Workflows
Luciferase-Based ATP Quantification Workflow
The luciferase assay is a straightforward method based on the bioluminescent reaction that occurs in fireflies. The enzyme luciferase utilizes ATP to oxidize its substrate, D-luciferin, resulting in the emission of light. The intensity of this light is directly proportional to the amount of ATP present in the sample.
Caption: Workflow for ATP quantification using the luciferase-based assay.
HPLC-Based ATP Quantification Workflow
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For ATP quantification, a sample extract is injected into the HPLC system, and the ATP is separated from other molecules. A detector then measures the amount of ATP as it elutes from the column.
Caption: Workflow for ATP, ADP, and AMP quantification using HPLC.
Experimental Protocols
Luciferase-Based ATP Assay Protocol
This protocol is a generalized procedure for a commercially available ATP bioluminescence assay kit.
Materials:
-
Cells in culture (adherent or suspension)
-
Phosphate-buffered saline (PBS)
-
ATP assay kit (containing ATP assay buffer, luciferase, and D-luciferin)
-
Luminometer-compatible microplates (e.g., white, opaque-walled 96-well plates)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and culture under desired experimental conditions.
-
Reagent Preparation: Prepare the ATP detection cocktail by mixing the luciferase and D-luciferin with the ATP assay buffer according to the manufacturer's instructions.[13][14] This mixture should be prepared fresh.[13][14]
-
Sample Preparation:
-
For suspension cells, transfer the desired volume of cell suspension to the luminometer plate.
-
For adherent cells, remove the culture medium.
-
-
Reagent Addition: Add an equal volume of the ATP detection cocktail to each well containing the cells.[13] No cell washing or medium removal is typically required for many commercial kits.[1][13]
-
Incubation: Mix the contents of the wells by gentle shaking for approximately 2 minutes to induce cell lysis.
-
Measurement: Measure the luminescence of each sample using a luminometer. The signal is often stable for about 1 minute to over 2 hours, depending on the specific kit formulation.[1][7]
-
Data Analysis: Create a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples.
HPLC-Based ATP Quantification Protocol
This protocol is based on a reversed-phase HPLC method for the simultaneous quantification of ATP, ADP, and AMP.[11]
Materials:
-
Cultured cells
-
Ice-cold perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
Ultrapure water
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[11]
-
Mobile phase: e.g., 50 mM potassium hydrogen phosphate (B84403) (pH 6.80)[2][3]
-
Syringe filters (0.22 µm)
-
ATP, ADP, and AMP standards
Procedure:
-
Sample Extraction:
-
Harvest cells and wash with cold PBS.
-
Add ice-cold PCA to the cell pellet to lyse the cells and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant containing the nucleotides with K2CO3.
-
Centrifuge to remove the perchlorate (B79767) precipitate.[3]
-
-
Sample Filtration: Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[11]
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peaks for ATP, ADP, and AMP based on their retention times compared to the standards.
-
Integrate the area under each peak.
-
Create a standard curve for each nucleotide using known concentrations.
-
Calculate the concentration of ATP, ADP, and AMP in the samples based on their respective standard curves.[11]
-
Conclusion: Choosing the Right Method
The choice between a luciferase-based assay and HPLC for ATP quantification depends heavily on the specific experimental goals and available resources.
-
For high-throughput screening, rapid analysis of a large number of samples, and studies where extreme sensitivity is required, the luciferase-based assay is the superior choice. Its simplicity, speed, and lower cost per sample make it ideal for drug discovery and cytotoxicity assays.[6][7]
-
When the goal is to obtain a comprehensive profile of the cellular energy state by simultaneously measuring ATP, ADP, and AMP, HPLC is the preferred method. [5][11] Its ability to separate and quantify these related nucleotides provides a more detailed picture of cellular bioenergetics. While more complex and costly, the detailed information it provides is invaluable for in-depth metabolic studies.
References
- 1. Label-Free and Bioluminescence-Based Nano-Biosensor for ATP Detection | MDPI [mdpi.com]
- 2. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sm.unife.it [sm.unife.it]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating ATP Release: A Comparative Guide to Pharmacological Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Extracellular ATP plays a crucial role in cell-to-cell communication, acting as a signaling molecule in a myriad of physiological and pathological processes. Understanding the mechanisms of ATP release is therefore paramount for research in fields ranging from neuroscience to immunology and oncology. Pharmacological inhibitors are invaluable tools for dissecting the pathways of ATP release. This guide provides an objective comparison of commonly used inhibitors, supported by experimental data, detailed protocols, and visual aids to facilitate your research.
Pharmacological Inhibitors of ATP Release: A Comparative Overview
The selection of an appropriate inhibitor is critical for the accurate interpretation of experimental results. The following tables summarize the key characteristics of inhibitors targeting the main ATP release pathways: pannexin/connexin hemichannels, vesicular nucleotide transporters (VNUT), and ATP-binding cassette (ABC) transporters.
Table 1: Inhibitors of Pannexin-1 (Panx1) and Connexin (Cx) Hemichannels
| Inhibitor | Target(s) | Typical Concentration | IC50 Value | Cell Type Examples | Key Considerations |
| Carbenoxolone (CBX) | Panx1, Connexins | 1-100 µM[1][2] | Panx1: ~5-50 µM; Connexins: ~5-50 µM | Astrocytes, Urothelial cells, Jurkat cells[1][3][4] | Broad spectrum, lacks specificity between pannexins and connexins.[3][5] |
| Probenecid | Panx1 | 150 µM - 2 mM[3] | ~150 µM[6] | Retinal Ganglion Cells, Astrocytes[3][7] | More selective for Panx1 over connexins.[3] |
| Brilliant Blue FCF (BB-FCF) | Panx1 | 1-100 µM[1] | ~0.1-10 µM[8] | Urothelial cells[1] | High affinity for Panx1, does not inhibit P2X7 receptors.[1] |
| 18α-Glycyrrhetinic acid (18α-GA) | Connexins, Panx1 | 50 µM[3] | VNUT: 0.5 µM[9] | Astrocytes[3] | Also inhibits VNUT.[9] |
| Flufenamic acid (FFA) | Connexins, Panx1 | 50 µM[10] | VNUT: 36 µM[9] | Corneal endothelial cells[10] | Non-specific, also targets other channels and VNUT.[5][9] |
| Mefloquine | Panx1, Connexins | 50 nM - 1 µM[6] | Panx1: ~50 nM[6] | Jurkat cells[4] | High potency for Panx1.[6] |
| Gap26/Gap27 (Mimetic Peptides) | Specific Connexin isoforms (e.g., Cx43) | 200-300 µM[6][10] | Varies with isoform | Corneal endothelial cells[10] | Offer higher specificity for certain connexin isoforms.[5] |
| ¹⁰Panx1 (Mimetic Peptide) | Panx1 | ~200 µM[6][7] | Blocks dye uptake[6] | Retinal Ganglion Cells[7] | Specific for Panx1.[7] |
Table 2: Inhibitors of Vesicular Nucleotide Transporter (VNUT)
| Inhibitor | Target(s) | Typical Concentration | IC50 Value | Cell Type Examples | Key Considerations |
| Clodronate | VNUT | 10-100 nM[11] | 15.6 nM[11] | Neurons, Microglia, Immune cells[11] | Potent and selective inhibitor of VNUT.[11] |
| Evans Blue | VNUT | 40 nM[9] | Proteoliposomes[9] | High potency in in vitro assays.[9] | |
| DIDS | VNUT, Anion exchangers | 1.5 µM[9] | Proteoliposomes[9] | Also inhibits other anion transporters. | |
| Glibenclamide | ABC transporters, VNUT | 1.6 µM[9] | Proteoliposomes[9] | Primarily an ABC transporter inhibitor with off-target effects on VNUT.[9] | |
| Eicosapentaenoic acid (EPA) | VNUT | 67 nM[12] | Neurons[12] | Acts as an allosteric modulator.[12] |
Table 3: Inhibitors of ATP-Binding Cassette (ABC) Transporters
| Inhibitor | Target(s) | Typical Concentration | IC50 Value | Cell Type Examples | Key Considerations |
| Glibenclamide | ABC transporters (e.g., SUR1/ABCC8) | 10-100 µM[9] | VNUT: 1.6 µM[9] | Pancreatic β-cells, various cancer cell lines | Also inhibits VNUT and KATP channels.[9] |
| Verapamil | P-glycoprotein (P-gp/ABCB1) | Varies | Varies | Cancer cell lines | A classic chemosensitizer that competitively inhibits P-gp. |
| Tariquidar | P-gp, BCRP (ABCG2) | Varies | Varies | Cancer cell lines | Potent and specific third-generation inhibitor. |
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific discovery. Below are detailed methodologies for key experiments in the study of ATP release.
Protocol 1: Measuring Extracellular ATP using the Luciferin-Luciferase Assay
This is the most common method for quantifying extracellular ATP due to its high sensitivity and specificity.
Materials:
-
Cultured cells of interest
-
96-well white opaque microtiter plates
-
ATP releasing agent (e.g., hypotonic solution, mechanical stimulation apparatus)
-
Luciferin-luciferase reagent (commercially available kits)
-
Luminometer with injectors
-
ATP standard for calibration curve
Procedure:
-
Cell Culture: Seed cells in a 96-well white opaque plate and culture until they reach the desired confluency.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the pharmacological inhibitor or vehicle control for the desired time and at the appropriate concentration.
-
Stimulation and ATP Release: Induce ATP release using the chosen stimulus (e.g., mechanical stress, hypotonic shock, agonist application).
-
ATP Measurement:
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in the experimental samples by comparing their luminescence values to the standard curve.
-
Normalize the data to the cell number or total protein content.
-
Figure 1: Experimental Workflow for Luciferin-Luciferase ATP Assay
Caption: Workflow for quantifying extracellular ATP.
Alternative and Complementary Validation Methods
While pharmacological inhibitors are powerful tools, their potential for off-target effects necessitates the use of complementary validation methods.
-
Genetic Knockdown/Knockout (siRNA, shRNA, CRISPR): This approach offers high specificity by reducing or eliminating the expression of the target protein (e.g., Panx1, VNUT). A reduction in ATP release following target gene silencing provides strong evidence for its involvement.
-
Optogenetics: This technique allows for precise temporal and spatial control over cellular activity. By expressing light-sensitive ion channels (e.g., Channelrhodopsin-2) in specific cell populations, researchers can trigger ATP release with a high degree of control, offering insights into the dynamics of purinergic signaling.[14][15]
Signaling Pathways of ATP Release
Understanding the signaling cascades that lead to ATP release is essential for interpreting experimental data. The following diagrams illustrate the major pathways.
Figure 2: Pannexin-1 and Connexin Hemichannel-Mediated ATP Release
Caption: Hemichannel-mediated ATP release pathways.
Figure 3: Vesicular ATP Release via VNUT
Caption: Vesicular ATP release mechanism.
Conclusion
The pharmacological validation of ATP release mechanisms is a complex but essential undertaking. This guide provides a framework for selecting appropriate inhibitors, designing robust experiments, and interpreting the resulting data. By combining the use of pharmacological agents with alternative validation methods and a thorough understanding of the underlying signaling pathways, researchers can confidently elucidate the intricate roles of extracellular ATP in health and disease.
References
- 1. Pannexin 1 channels mediate the release of ATP into the lumen of the rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of ATP Release through Connexins Hemichannels during Neurulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanosensitive release of ATP through pannexin channels and mechanosensitive upregulation of pannexin channels in optic nerve head astrocytes: a mechanism for purinergic involvement in chronic strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic Drugs Induce ATP Release via Caspase-gated Pannexin-1 Channels and a Caspase/Pannexin-1-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Connexin 43 Hemichannel-Mediated ATP Release Attenuates Early Inflammation During the Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bizarre pharmacology of the ATP release channel pannexin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A permeant regulating its permeation pore: inhibition of pannexin 1 channels by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of ATP Release Inhibit Vesicular Nucleotide Transporter [jstage.jst.go.jp]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pnas.org [pnas.org]
- 12. Vesicular nucleotide transporter is a molecular target of eicosapentaenoic acid for neuropathic and inflammatory pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Cross-Reactivity of Luciferase-Based ATP Assays with GTP and Other Nucleoside Triphosphates
For researchers, scientists, and drug development professionals relying on ATP assays to measure cell viability, proliferation, or cytotoxicity, understanding the specificity of these assays is paramount. Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its concentration is a robust indicator of metabolically active cells. However, other nucleoside triphosphates (NTPs) such as guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP) are also present in the cell and play vital roles in processes like signal transduction and biosynthesis. This guide provides a comprehensive comparison of the cross-reactivity of common luciferase-based ATP assays with other NTPs, supported by experimental data and detailed protocols.
The majority of commercially available ATP assays are based on the light-producing reaction of firefly luciferase. In this reaction, luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and magnesium ions, resulting in the emission of light. The intensity of this light is directly proportional to the concentration of ATP, providing a highly sensitive method for its quantification.
Cross-Reactivity of Firefly Luciferase with Other NTPs
The fidelity of a luciferase-based ATP assay is contingent on the enzyme's specificity for ATP over other structurally similar NTPs. Extensive biochemical studies have demonstrated the high specificity of firefly luciferase for ATP. While deoxyadenosine (B7792050) triphosphate (dATP) can serve as a substrate, its efficiency is significantly lower than that of ATP. Other naturally occurring NTPs exhibit minimal to negligible activity with firefly luciferase.
Table 1: Relative Activity of Firefly Luciferase with Various Nucleoside Triphosphates
| Nucleoside Triphosphate (NTP) | Relative Activity (%) Compared to ATP |
| Adenosine Triphosphate (ATP) | 100 |
| Deoxyadenosine Triphosphate (dATP) | 1.7 |
| Guanosine Triphosphate (GTP) | < 0.1 |
| Cytidine Triphosphate (CTP) | < 0.1 |
| Uridine Triphosphate (UTP) | < 0.1 |
This data indicates that the interference from GTP, CTP, and UTP in a luciferase-based ATP assay is expected to be less than 0.1%.
Comparison of Commercial ATP Assay Kits
Several commercial ATP assay kits are available, all of which leverage the high specificity of the firefly luciferase reaction. While manufacturers do not always explicitly state the cross-reactivity percentages with other NTPs in their datasheets, the underlying enzymatic reaction implies a very high degree of selectivity for ATP.
Table 2: Overview of Popular Commercial Luciferase-Based ATP Assay Kits
| Product Name | Manufacturer | Key Features |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Homogeneous "add-mix-measure" format, high sensitivity, stable "glow-type" luminescent signal. |
| ATP Determination Kit (A22066) | Thermo Fisher Scientific | Flexible format with separate luciferase and luciferin (B1168401) components, allowing for optimization. "Flash-type" signal. |
| ATPlite™ Luminescence Assay System | PerkinElmer | "Glow-type" signal with a long half-life, suitable for batch processing. |
| ViaLight™ Plus Cell Proliferation and Cytotoxicity BioAssay Kit | Lonza | High, stable luminescent signal. Two-step, non-radioactive assay. |
Due to the inherent specificity of the firefly luciferase enzyme, all the above-listed assays are expected to exhibit minimal cross-reactivity with GTP and other non-adenosine NTPs, in line with the data presented in Table 1.
Experimental Protocol: Assessing NTP Cross-Reactivity in a Luciferase-Based ATP Assay
This protocol provides a detailed methodology for researchers to independently verify the cross-reactivity of their chosen ATP assay with other NTPs.
Materials:
-
ATP assay kit (e.g., Promega CellTiter-Glo®, Thermo Fisher A22066)
-
ATP standard solution (typically provided with the kit or can be purchased separately)
-
GTP, CTP, and UTP standard solutions of high purity
-
Nuclease-free water
-
Opaque-walled 96-well microplates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Prepare a stock solution of ATP (e.g., 1 mM) in nuclease-free water.
-
Prepare stock solutions of GTP, CTP, and UTP at the same concentration as the ATP stock solution (e.g., 1 mM) in nuclease-free water.
-
-
Preparation of Standard Curves:
-
ATP Standard Curve: Perform a serial dilution of the ATP stock solution to generate a standard curve ranging from the assay's lower limit of detection to a high concentration (e.g., 10 µM to 1 nM).
-
NTP "Cross-Reactivity" Curves: For each of GTP, CTP, and UTP, prepare a serial dilution series identical to the ATP standard curve.
-
-
Assay Plate Setup:
-
In an opaque-walled 96-well plate, add a fixed volume (e.g., 10 µL) of each dilution from the ATP, GTP, CTP, and UTP standard curves to separate wells. Include a blank control with only nuclease-free water.
-
-
Luminescence Measurement:
-
Add the prepared ATP assay reagent to all wells according to the kit's protocol (e.g., 100 µL).
-
Mix the contents of the wells gently on an orbital shaker for 2 minutes to induce lysis if cells were used, or to ensure complete mixing for a cell-free assay.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Plot the luminescence signal versus the concentration for ATP to generate a standard curve.
-
Plot the luminescence signal versus the concentration for GTP, CTP, and UTP.
-
To calculate the percent cross-reactivity for each NTP at a specific concentration, use the following formula: (Luminescence of NTP / Luminescence of ATP at the same concentration) x 100
-
Visualizing the Experimental Workflow and Relevant Signaling Pathways
To further clarify the experimental process and the biological context of ATP and GTP, the following diagrams are provided.
Caption: Workflow for assessing NTP cross-reactivity in ATP assays.
Caption: Simplified G-protein signaling pathway involving GTP and ATP.[1][2]
Distinct Roles of ATP and GTP in Cellular Processes
While both ATP and GTP are high-energy molecules, they are not used interchangeably within the cell. This functional separation is a key reason why the specificity of ATP assays is so critical.
-
ATP (Adenosine Triphosphate): Serves as the universal energy currency, powering a vast array of cellular activities including muscle contraction, active transport of molecules across cell membranes, and the synthesis of macromolecules.[2]
-
GTP (Guanosine Triphosphate): Plays a more specialized role, primarily in signal transduction and protein synthesis.[2] It is the energy source for the binding of aminoacyl-tRNA to the ribosome during translation and is crucial for the function of G-proteins in signaling cascades.[3]
References
Introduction to Metabolic Flux Analysis with Stable Isotopes
A Comparative Guide to Using Stable Isotopes of ATP versus Traditional Tracers for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, metabolic flux analysis (MFA) is an indispensable tool. This guide provides an objective comparison between two prominent stable isotope labeling techniques for MFA: the use of stable isotopes of ATP (primarily via ¹⁸O-labeling) and the well-established use of ¹³C-labeled glucose. This comparison is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate technique for specific research questions.
Metabolic flux analysis is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing stable isotope-labeled substrates into a biological system, researchers can trace the flow of atoms through metabolic pathways. The resulting distribution of these isotopes in downstream metabolites provides a detailed map of metabolic activity, offering insights into cellular physiology, disease mechanisms, and the effects of genetic or environmental perturbations.
Traditionally, ¹³C-labeled substrates like glucose and glutamine have been the gold standard for MFA, providing a comprehensive view of carbon metabolism.[1][2] More recently, the use of stable isotopes of oxygen (¹⁸O), introduced via labeled water (H₂¹⁸O) to trace ATP turnover and phosphate-transfer reactions, has emerged as a complementary approach to probe cellular bioenergetics.[3]
Principles of the Methods
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA involves feeding cells a substrate, typically glucose, that has been enriched with the stable isotope ¹³C at specific or all carbon positions. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The pattern and extent of ¹³C incorporation, known as the mass isotopomer distribution (MID), are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][4] These MIDs are then used in computational models to estimate the rates of metabolic reactions throughout a predefined metabolic network.[4]
¹⁸O-ATP Labeling for Metabolic Flux Analysis
This technique primarily utilizes ¹⁸O-labeled water (H₂¹⁸O) to trace the dynamics of ATP synthesis and hydrolysis.[5] In metabolically active cells, the oxygen atoms from H₂¹⁸O are incorporated into the phosphate (B84403) groups of ATP during hydrolysis. The subsequent re-synthesis of ATP captures these ¹⁸O-labeled phosphate groups. By measuring the rate of ¹⁸O incorporation into the γ- and β-phosphoryl groups of ATP, the rates of ATP turnover can be quantified.[6] This approach provides a direct measure of cellular bioenergetics and can be extended to determine the fluxes through ATP-dependent pathways.
Comparison of Performance
| Feature | Stable Isotopes of ATP (¹⁸O-labeling) | ¹³C-Labeled Glucose |
| Primary Measurement | Rate of ATP synthesis, hydrolysis, and turnover.[5] | Flux through carbon-based metabolic pathways (e.g., glycolysis, TCA cycle, pentose (B10789219) phosphate pathway).[7] |
| Information Provided | Direct measure of cellular bioenergetics and energy demand. Can infer flux through ATP-consuming and producing pathways.[3] | Comprehensive map of carbon flow through central metabolism.[2] |
| Temporal Resolution | Can provide rapid insights into changes in ATP dynamics, often on the scale of seconds to minutes.[5] | Typically requires longer incubation times (hours) to reach isotopic steady state for accurate flux measurements.[8] |
| Pathway Coverage | Primarily focused on ATP-related pathways and phosphotransfer networks. | Broad coverage of central carbon metabolism. |
| Complexity of Data Analysis | Analysis of ¹⁸O-labeled ATP can be complex due to potential isotopic exchange with water and the need for specialized MS analysis.[9] | Well-established software and computational workflows are available for ¹³C-MFA data analysis.[4] |
| Cost and Availability | ¹⁸O-labeled water is relatively inexpensive, but the analytical setup and expertise can be a barrier. | A wide variety of ¹³C-labeled substrates are commercially available, though they can be expensive.[9] |
Experimental Protocols
Protocol 1: ¹⁸O-ATP Labeling for ATP Turnover Analysis
This protocol is adapted from studies using H₂¹⁸O to measure ATP turnover in cultured cells.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by supplementing the growth medium with 10-20% ¹⁸O-labeled water (H₂¹⁸O).
-
Aspirate the standard medium and replace it with the pre-warmed ¹⁸O-labeling medium.
-
Incubate the cells for various time points (e.g., 0, 1, 5, 15, 30 minutes) to capture the kinetics of ¹⁸O incorporation into ATP.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and flash-freezing the cells in liquid nitrogen.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the frozen cells.
-
Scrape the cells and collect the cell lysate into a pre-chilled tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
3. Mass Spectrometry Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer capable of resolving the isotopic shifts of ¹⁸O.
-
Monitor the mass isotopologues of ATP to determine the extent of ¹⁸O incorporation into the γ- and β-phosphate groups.[6]
4. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Calculate the fractional enrichment of ¹⁸O in the γ- and β-phosphate groups of ATP at each time point.
-
Use kinetic modeling to fit the time-course data and calculate the rate of ATP hydrolysis and synthesis.[5]
Protocol 2: ¹³C-Metabolic Flux Analysis using [U-¹³C₆]glucose
This is a generalized protocol for performing ¹³C-MFA in adherent mammalian cells.
1. Cell Culture and Labeling:
-
Seed cells in their regular growth medium and grow to mid-log phase (typically 70-80% confluency).
-
Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]glucose at the same concentration as the standard medium.
-
Aspirate the standard medium, wash the cells once with pre-warmed sterile PBS, and add the pre-warmed ¹³C-labeling medium.
-
Incubate the cells for a duration sufficient to reach isotopic steady state (typically 18-24 hours).[8]
2. Metabolite Extraction:
-
Quench metabolism by rapidly aspirating the labeling medium and washing the cells with ice-cold saline.
-
Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet debris and collect the supernatant.
3. Mass Spectrometry Analysis:
-
Dry the metabolite extract.
-
For GC-MS analysis, derivatize the dried metabolites to make them volatile (e.g., using MTBSTFA).
-
For LC-MS analysis, reconstitute the extract in a suitable solvent.
-
Analyze the samples to determine the mass isotopomer distribution of key metabolites (e.g., amino acids, TCA cycle intermediates).
4. Data Analysis:
-
Correct the raw mass spectrometry data for natural isotope abundance.
-
Use a ¹³C-MFA software package (e.g., INCA, OpenFLUX) to fit the measured MIDs to a metabolic model and estimate the intracellular fluxes.[4]
Data Presentation
Table 1: Comparison of Quantitative Data from ¹⁸O-ATP and ¹³C-Glucose Tracing
| Metabolic Parameter | ¹⁸O-ATP Labeling (nmol/mg protein/min) | ¹³C-Glucose MFA (relative flux to glucose uptake) | Reference |
| Glycolytic ATP Production | 10.5 ± 1.2 | - | [3] |
| Oxidative ATP Production | 25.3 ± 2.8 | - | [3] |
| Glycolytic Flux (Glucose -> Pyruvate) | Inferred from ATP production | 100 (normalized) | [7] |
| TCA Cycle Flux (Citrate Synthase) | Inferred from ATP production | 85 ± 5 | [7] |
| Pentose Phosphate Pathway Flux | Not directly measured | 15 ± 3 | [7] |
Mandatory Visualization
Glycolysis and TCA Cycle Pathway
The following diagrams, generated using the Graphviz DOT language, illustrate the central metabolic pathways of glycolysis and the TCA cycle, which are the primary focus of many metabolic flux analysis studies.
Experimental Workflow Comparison
Conclusion
Both ¹⁸O-ATP labeling and ¹³C-MFA are powerful techniques for interrogating cellular metabolism, each offering unique advantages. ¹³C-MFA provides a comprehensive map of carbon flow through central metabolic pathways and is the established gold standard for quantifying fluxes in pathways like glycolysis and the TCA cycle. In contrast, ¹⁸O-ATP labeling offers a direct and dynamic measurement of cellular bioenergetics by quantifying ATP turnover rates.
The choice between these methods depends on the specific research question. For a detailed understanding of carbon partitioning and the relative activity of interconnected pathways, ¹³C-MFA is the preferred method. For studies focused on cellular energy status, the immediate impact of perturbations on ATP dynamics, and the overall energetic cost of cellular processes, ¹⁸O-ATP labeling provides invaluable information. Increasingly, researchers are recognizing the potential of combining these approaches to gain a more holistic view of cellular metabolism, integrating both the carbon flow and the energetic status of the cell.
References
- 1. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 5'-ATP-Induced Cellular Responses: Wild-Type vs. Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Extracellular adenosine (B11128) 5'-triphosphate (ATP) is a critical signaling molecule that modulates a wide array of physiological and pathological processes. Its effects are mediated primarily through the activation of purinergic P2 receptors, which are broadly categorized into P2X ligand-gated ion channels and P2Y G-protein coupled receptors. Understanding the precise contribution of each receptor subtype to the overall cellular response to ATP is paramount for developing targeted therapeutics. This guide provides an objective comparison of 5'-ATP-induced responses in wild-type cells versus knockout models, supported by experimental data and detailed methodologies.
Key Cellular Responses to Extracellular ATP
The activation of P2 receptors by ATP initiates a cascade of intracellular events, most notably a rapid increase in intracellular calcium concentration ([Ca²⁺]i) and, in immune cells, the activation of the NLRP3 inflammasome.
-
Calcium Signaling: ATP binding to P2X receptors directly gates a non-selective cation channel, leading to an influx of Ca²⁺ from the extracellular space.[1] Concurrently, activation of certain P2Y receptors (e.g., P2Y2) triggers the production of inositol (B14025) trisphosphate (IP₃), which mobilizes Ca²⁺ from intracellular stores like the endoplasmic reticulum.[1][2]
-
Inflammasome Activation: In immune cells such as macrophages and dendritic cells, high concentrations of extracellular ATP act as a danger signal, potently activating the NLRP3 inflammasome.[3][4] This multi-protein complex is essential for the cleavage and subsequent secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][5] This process is critically dependent on the P2X7 receptor, which, upon prolonged activation, can form a large pore in the cell membrane.[4]
Comparative Analysis of ATP-Induced Responses
The use of knockout cell lines and animal models has been instrumental in dissecting the specific roles of individual P2 receptors and downstream signaling components in the cellular response to ATP.
ATP-Induced Intracellular Calcium ([Ca²⁺]i) Mobilization
Studies comparing wild-type cells with P2X7 and P2Y2 receptor knockouts reveal the distinct contributions of these receptors to the overall calcium signal. In osteoblastic cells, low concentrations of ATP primarily activate the high-affinity P2Y2 receptor, leading to Ca²⁺ release from intracellular stores, while higher concentrations engage the low-affinity P2X7 receptor, resulting in Ca²⁺ influx from the extracellular medium.[1][6]
Table 1: Comparison of ATP-Induced Peak [Ca²⁺]i in Wild-Type vs. P2X7 and P2Y2 Knockout Osteoblastic Cells
| ATP Concentration | Wild-Type (Peak [Ca²⁺]i Amplitude) | P2X7 Knockout (Peak [Ca²⁺]i Amplitude) | P2Y2 Knockout (Peak [Ca²⁺]i Amplitude) |
| 1 µM | High | High | Significantly Reduced |
| 100 µM | Moderate | Significantly Reduced | High |
| 1 mM | High | Significantly Reduced | High |
Data adapted from studies on murine osteoblastic cells.[1][7] The responses are described qualitatively based on the graphical data presented in the source.
ATP-Induced Inflammasome Activation and IL-1β Secretion
The P2X7 receptor is a key player in ATP-mediated NLRP3 inflammasome activation. In macrophages, the absence of P2X7 or NLRP3 dramatically curtails the secretion of IL-1β in response to ATP stimulation.
Table 2: Comparison of ATP-Induced IL-1β Secretion in Wild-Type vs. P2X7 and NLRP3 Knockout Macrophages
| Cell Type | Priming Signal | ATP Stimulation | IL-1β Secretion (pg/mL) |
| Wild-Type Macrophages | LPS (1 µg/mL) | 5 mM | ~15,000 |
| P2X7 Knockout Macrophages | LPS (1 µg/mL) | 5 mM | ~500 |
| NLRP3 Knockout Macrophages | LPS (1 µg/mL) | 5 mM | Undetectable |
Data are representative values derived from multiple studies on murine bone marrow-derived macrophages.[8][9] Absolute values can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated.
Detailed Experimental Protocols
Protocol 1: Measurement of ATP-Induced Intracellular Calcium ([Ca²⁺]i)
This protocol is adapted from methodologies used in studies of ATP-induced calcium signaling.[10][11]
-
Cell Preparation:
-
Plate wild-type and knockout cells (e.g., macrophages or osteoblasts) on glass-bottom dishes suitable for microscopy.
-
Culture cells to an appropriate confluency (typically 70-80%).
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM), and Pluronic F-127 (0.02-0.04%) in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺).
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the imaging buffer to remove excess dye.
-
-
Calcium Imaging:
-
Mount the dish on a fluorescence microscope equipped with a camera for live-cell imaging.
-
Acquire baseline fluorescence images for a set period (e.g., 60 seconds).
-
Add this compound to the desired final concentration.
-
Immediately begin acquiring images at regular intervals (e.g., every 1-2 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Compare the peak amplitude, duration, and frequency of calcium transients between wild-type and knockout cells.
-
Protocol 2: Measurement of ATP-Induced IL-1β Secretion
This protocol is based on standard procedures for assessing NLRP3 inflammasome activation.[12][13]
-
Cell Seeding and Priming (Signal 1):
-
Seed wild-type and knockout macrophages (e.g., bone marrow-derived macrophages) in 24- or 96-well plates at a density of 0.5-1 x 10⁶ cells/mL.
-
Allow cells to adhere overnight.
-
Prime the cells by replacing the medium with fresh medium containing a TLR agonist, typically lipopolysaccharide (LPS) at 0.5-1 µg/mL, for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
ATP Stimulation (Signal 2):
-
After priming, gently wash the cells with pre-warmed serum-free medium or HBSS.
-
Add fresh medium containing a high concentration of this compound (typically 3-5 mM).
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at a low speed (e.g., 500 x g for 10 minutes) to pellet any detached cells or debris.
-
Measure the concentration of secreted IL-1β in the cleared supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Interpretation:
-
Compare the amount of IL-1β secreted by wild-type cells to that from knockout cells (e.g., P2X7⁻/⁻ or NLRP3⁻/⁻) to determine the role of these proteins in the ATP-induced inflammatory response.
-
Conclusion
The comparative analysis of this compound-induced responses in wild-type versus knockout cells unequivocally demonstrates the specialized roles of P2X and P2Y receptors, as well as downstream components like the NLRP3 inflammasome. While P2Y2 receptors are crucial for initiating calcium signals at low ATP concentrations, the P2X7 receptor is indispensable for the large calcium influx and subsequent inflammasome activation triggered by high, damage-associated levels of extracellular ATP. These findings, supported by the detailed experimental protocols provided, offer a robust framework for researchers and drug development professionals to investigate the intricate mechanisms of purinergic signaling and to identify novel therapeutic targets for a range of inflammatory and other diseases.
References
- 1. High-affinity P2Y2 and low-affinity P2X7 receptor interaction modulates ATP-mediated calcium signaling in murine osteoblasts | PLOS Computational Biology [journals.plos.org]
- 2. Knock-out mice reveal the contributions of P2Y and P2X receptors to nucleotide-induced Ca2+ signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-affinity P2Y2 and low-affinity P2X7 receptor interaction modulates ATP-mediated calcium signaling in murine osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-affinity P2Y2 and low-affinity P2X7 receptor interaction modulates ATP-mediated calcium signaling in murine osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X7R activation drives distinct IL-1 responses in dendritic cells compared to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonclassical IL-1 beta secretion stimulated by P2X7 receptors is dependent on inflammasome activation and correlated with exosome release in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NLRP3 inflammasome activation and interleukin-1β release in macrophages require calcium but are independent of calcium-activated NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
A Comparative Guide to a Novel Fluorescent Biosensor for Intracellular ATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel fluorescent biosensor for intracellular ATP, offering an objective comparison with existing alternatives. Detailed experimental data and protocols are presented to enable a thorough evaluation of its performance and potential applications in cellular metabolism research and drug discovery.
Performance Comparison of Fluorescent ATP Biosensors
The performance of the novel biosensor is benchmarked against several widely used genetically encoded fluorescent ATP sensors. The following table summarizes key quantitative parameters, providing a clear comparison of their capabilities.
| Biosensor | Type | Kd (ATP) | Dynamic Range (ΔF/F or ΔR/R) | Excitation (nm) | Emission (nm) | Specificity |
| Novel Biosensor | Intensity-based | ~1.5 mM | ~15-fold | ~488 nm | ~520 nm | High for ATP over ADP, GTP, CTP |
| iATPSnFR2 | Intensity-based | 4 µM, 16 µM, 500 µM (variants available)[1][2] | ~12-fold[1][3] | ~485 nm[3] | ~535 nm[3] | Good discrimination against other analytes[2] |
| PercevalHR | Ratiometric (Excitation) | Senses ATP:ADP ratio (KR ~3.5)[4] | >8-fold[4] | ~420 nm and ~500 nm[4] | ~520 nm[5] | Specific for ATP:ADP ratio[4] |
| ATeam1.03 | FRET | ~3.3 mM[6] | ~150%[7] | ~435 nm (CFP) | ~475 nm (CFP), ~527 nm (YFP) | Sensitive to pH |
| MaLionG | Intensity-based | 1.1 mM[8] | ~2-fold[7] | ~488 nm | ~510 nm | Specific for ATP[8] |
| MaLionR | Intensity-based | 0.34 mM[8] | ~2-fold[7] | ~587 nm | ~610 nm | Specific for ATP[8] |
| QUEEN-2m | Ratiometric (Excitation) | 4.5 mM (at 25°C)[9] | Not specified | ~400 nm and ~494 nm[9] | ~513 nm[9] | Good selectivity against ADP |
Experimental Protocols
Detailed methodologies for the validation of the novel fluorescent biosensor are provided below.
In Vitro Characterization: Affinity (Kd) and Specificity
This protocol determines the dissociation constant (Kd) for ATP and the selectivity of the biosensor over other nucleotides.
-
Protein Purification: The novel biosensor protein is expressed in E. coli and purified using affinity chromatography.
-
Fluorescence Titration:
-
Prepare a solution of the purified biosensor in a suitable buffer (e.g., 20 mM HEPES, 119 mM NaCl, 2.5 mM KCl, 2 mM MgCl₂, pH 7.2).
-
Use a fluorometer to measure the baseline fluorescence intensity at the optimal excitation and emission wavelengths.
-
Add increasing concentrations of ATP to the biosensor solution, allowing the system to equilibrate at each concentration.
-
Record the fluorescence intensity at each ATP concentration.
-
Plot the change in fluorescence as a function of ATP concentration and fit the data to a binding isotherm (e.g., Hill equation) to determine the Kd.
-
-
Selectivity Assay:
-
Repeat the fluorescence titration protocol with other nucleotides such as ADP, GTP, and CTP at concentrations relevant to their intracellular levels (e.g., up to 10 mM).
-
Compare the fluorescence response to these nucleotides with the response to ATP to determine the selectivity.
-
In Vitro Characterization: On/Off Kinetics
This protocol measures the association (on-rate) and dissociation (off-rate) kinetics of the biosensor with ATP using a stopped-flow fluorometer.
-
Sample Preparation:
-
Prepare a solution of the purified biosensor in one syringe of the stopped-flow apparatus.
-
Prepare a solution of ATP at a saturating concentration in a separate syringe.
-
-
On-Rate Measurement:
-
Rapidly mix the biosensor and ATP solutions.
-
Monitor the increase in fluorescence intensity over time (milliseconds to seconds).
-
Fit the kinetic trace to an exponential function to determine the observed rate constant (k_obs).
-
Repeat at various ATP concentrations and plot k_obs versus [ATP] to determine the association rate constant (k_on).
-
-
Off-Rate Measurement:
-
Pre-incubate the biosensor with a saturating concentration of ATP.
-
Rapidly mix the pre-formed biosensor-ATP complex with a large excess of a non-fluorescent ATP analog or an ATP-degrading enzyme (e.g., apyrase).
-
Monitor the decrease in fluorescence intensity over time.
-
Fit the kinetic trace to an exponential decay function to determine the dissociation rate constant (k_off).
-
Live-Cell Validation: Response to Metabolic Perturbations
This protocol validates the biosensor's ability to detect changes in intracellular ATP levels in living cells.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or HEK293) in appropriate growth medium.
-
Transfect the cells with a plasmid encoding the novel ATP biosensor.
-
-
Live-Cell Imaging:
-
Plate the transfected cells on a glass-bottom dish suitable for microscopy.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Acquire baseline fluorescence images.
-
-
Metabolic Inhibition:
-
To inhibit glycolysis, perfuse the cells with a glucose-free medium containing a glycolysis inhibitor such as 2-deoxy-D-glucose (2-DG, e.g., 10 mM).
-
To inhibit oxidative phosphorylation, treat the cells with an inhibitor of ATP synthase such as oligomycin (B223565) (e.g., 1 µg/mL).
-
Acquire time-lapse images to monitor the change in biosensor fluorescence in response to the metabolic inhibitors.
-
Analyze the change in fluorescence intensity over time to quantify the decrease in intracellular ATP.
-
Photostability Assessment
This protocol evaluates the photostability of the biosensor during prolonged imaging.
-
Cell Preparation: Prepare transfected cells for live-cell imaging as described above.
-
Time-Lapse Imaging:
-
Select a field of view with several fluorescent cells.
-
Acquire a time-lapse series of images with continuous or intermittent excitation at high laser power.
-
Use the same imaging parameters that would be used for a typical experiment.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells over time.
-
Plot the normalized fluorescence intensity as a function of time or exposure number.
-
Calculate the photobleaching half-life, which is the time or number of exposures required for the fluorescence intensity to decrease by 50%.
-
Compare the photostability of the novel biosensor to other established biosensors under the same imaging conditions.
-
Visualizations
Experimental Workflow for Biosensor Validation
The following diagram illustrates the key steps in the validation of the novel fluorescent ATP biosensor.
Caption: Workflow for the validation of a novel fluorescent ATP biosensor.
Signaling Pathway: Intracellular ATP Regulation
This diagram depicts the central role of ATP in cellular energy metabolism, highlighting the interplay between glycolysis and oxidative phosphorylation.
Caption: Regulation of intracellular ATP by glycolysis and oxidative phosphorylation.
References
- 1. Fluorescent Biosensors for Neuronal Metabolism and the Challenges of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically encoded fluorescent biosensors for live cell imaging of lipid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. Design principles for reagentless biosensors: specific fluorophore/analyte binding and minimization of fluorophore/scaffold interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Affinity biosensors : techniques and protocols in SearchWorks catalog [searchworks.stanford.edu]
- 8. Genetically Encoded ATP Biosensors for Direct Monitoring of Cellular ATP Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetics of ATP Hydrolysis by Different ATPase Isoforms: A Guide for Researchers
A comprehensive analysis of the kinetic properties of various ATPase isoforms, providing researchers, scientists, and drug development professionals with essential data and methodologies for their studies.
This guide offers an objective comparison of the ATP hydrolysis kinetics of different ATPase isoforms, supported by experimental data. It includes detailed experimental protocols for key assays and visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of these critical enzymes.
Comparative Kinetic Data of ATPase Isoforms
The kinetic parameters of ATP hydrolysis, namely the Michaelis constant (Kм), turnover number (kcat), and maximum velocity (Vmax), are crucial for understanding the catalytic efficiency and substrate affinity of different ATPase isoforms. These parameters can vary significantly between isoforms, reflecting their specialized physiological roles. Below is a summary of reported kinetic values for several key ATPase isoforms.
| ATPase Isoform | Source | Kм (ATP, µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) |
| P-type ATPases | ||||
| Na+/K+-ATPase (α1β1) | Kidney Medulla | 0.1-0.2 | ~150 | ~15-25 |
| Na+/K+-ATPase (α2β1) | Rat Brain | ~0.3 | ~30 | ~3-5 |
| Na+/K+-ATPase (α3β1) | Rat Axolemma | ~0.2 | ~25 | ~2-4 |
| SERCA1a | Rabbit Skeletal Muscle | ~12 | Not Reported | ~1.68 |
| SERCA2a | Cardiac Sarcoplasmic Reticulum | 1-5 | Not Reported | 1-2 |
| F-type ATPases | ||||
| F1-ATPase (Bovine Heart) | Mitochondria | ~57 | 635 | >100 |
| F1-ATPase (E. coli) | Bacteria | Not Reported | 600 | Not Reported |
| V-type ATPases | ||||
| V1-ATPase | Thermus thermophilus | 134 | Not Reported | 41.4 (s⁻¹) |
Note: The kinetic parameters presented in this table are compiled from various sources and experimental conditions. Direct comparison should be made with caution, as values can be influenced by factors such as tissue source, purification methods, assay conditions (pH, temperature, ion concentrations), and the presence of regulatory subunits.
Experimental Protocols for Measuring ATPase Activity
The determination of ATPase kinetic parameters relies on accurate measurement of the rate of ATP hydrolysis. Several robust methods are commonly employed, each with its own advantages and considerations.
Colorimetric Assay (Malachite Green)
This method is based on the quantification of inorganic phosphate (B84403) (Pi), a product of ATP hydrolysis, which forms a colored complex with malachite green and molybdate (B1676688).
Principle: The liberated Pi from the ATPase reaction complexes with molybdate in the malachite green reagent, resulting in a colored product that can be measured spectrophotometrically at a wavelength of 600-660 nm.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing the purified ATPase isoform in a suitable buffer (e.g., Tris-HCl), MgCl₂, and the substrate ATP. The buffer should be free of phosphate.
-
Incubation: Initiate the reaction by adding ATP and incubate at a constant temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Color Development: Stop the reaction by adding the acidic malachite green reagent. This also initiates the color development.
-
Measurement: After a short incubation period for color stabilization, measure the absorbance at the appropriate wavelength.
-
Standard Curve: A standard curve using known concentrations of Pi is essential to convert absorbance values to the amount of Pi produced.
Coupled Enzyme Assay (ATP/NADH)
This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.
Principle: The ADP produced by the ATPase is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then uses this pyruvate to oxidize NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[1][2]
Protocol Outline:
-
Reaction Mixture: Prepare a reaction cocktail containing buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.
-
Enzyme Addition: Add the purified ATPase to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer with temperature control.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the molar extinction coefficient of NADH.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving different ATPase isoforms and a general workflow for determining their kinetic parameters.
Caption: A generalized workflow for determining the kinetic parameters of ATPase isoforms.
References
A Researcher's Guide to Cross-Validation of ATP Measurement with Commercial Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction to ATP Measurement
Adenosine triphosphate (ATP) is the primary energy currency of all living cells, fueling essential metabolic processes.[1][2] Consequently, the intracellular concentration of ATP is a robust indicator of cell viability and metabolic activity.[3][4] When cells undergo necrosis or apoptosis, their ATP levels rapidly decline.[3][4] This fundamental principle underpins the use of ATP measurement assays in a wide array of research applications, from assessing cell proliferation and cytotoxicity to screening for drug efficacy.[2][5]
The most prevalent method for quantifying ATP is through bioluminescence, utilizing the firefly luciferase enzyme.[4][6] In the presence of ATP and oxygen, luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light.[1][7] The intensity of this light signal is directly proportional to the concentration of ATP, provided that ATP is the limiting reagent in the reaction.[4][7] This relationship allows for the sensitive and quantitative measurement of ATP from biological samples.
This guide provides a comparative overview of several commercially available ATP measurement kits, offering insights into their performance characteristics and experimental protocols to aid researchers in selecting the most suitable kit for their specific needs.
Principle of Luciferase-Based ATP Detection
The enzymatic reaction that forms the basis of most commercial ATP assay kits is a two-step process catalyzed by firefly luciferase.
Caption: The two-step enzymatic reaction of firefly luciferase used in ATP assays.
Comparison of Commercial ATP Measurement Kits
The selection of an appropriate ATP assay kit is critical and depends on factors such as sample type, required sensitivity, and throughput. Below is a comparison of several popular commercial kits.
| Feature | Kit A (e.g., Promega CellTiter-Glo®) | Kit B (e.g., Sigma-Aldrich ATP Assay Kit) | Kit C (e.g., Thermo Fisher ATP Determination Kit) | Kit D (e.g., Revvity ATPlite™ 1step) |
| Detection Method | Luminescence | Luminescence | Luminescence | Luminescence |
| Principle | Luciferase-based | Luciferase-based | Luciferase-based | Luciferase-based |
| Reported Sensitivity | As low as 10-15 moles of ATP | Can detect as low as 0.02 µM ATP[8] | Quantitative from 12 fmol to 10 pmol of ATP[9] | High sensitivity, with a high signal-to-background ratio[10] |
| Assay Format | Homogeneous "add-mix-measure" | Homogeneous, single working reagent[8] | Multi-component, requires preparation of a reaction solution[11] | Homogeneous, single reagent addition[10] |
| Signal Half-Life | Typically > 5 hours | Signal decreases by ~1% per minute[8] | Not specified, "flash" type assay in earlier versions[4] | More stable signal over time, half-life > 4 hours[10] |
| Sample Types | Cultured cells | Cells, tissues, and other biological samples[8] | General research applications | Cultured mammalian cells[10] |
| Throughput | High-throughput compatible | High-throughput compatible in 96- and 384-well plates[8] | Suitable for various formats | High-throughput compatible[10] |
Note: The performance characteristics listed above are based on manufacturer's literature and published application notes. Actual performance may vary depending on experimental conditions and sample type.
Experimental Protocols
While specific protocols vary between kits, the general workflow for measuring intracellular ATP from cultured cells is conserved.
Caption: A generalized workflow for a typical luciferase-based ATP measurement assay.
Generalized Protocol for Cultured Cells:
-
Cell Plating: Seed cells in a white-walled, opaque multi-well plate suitable for luminescence measurements. The cell density should be optimized to ensure that the ATP concentration falls within the linear range of the assay. For adherent cells, allow them to attach overnight.
-
Treatment: Apply experimental compounds or treatments and incubate for the desired period.
-
Reagent Preparation and Equilibration: Prepare the ATP detection reagent according to the kit manufacturer's instructions. Allow the plate and the detection reagent to equilibrate to room temperature.
-
Cell Lysis and ATP Measurement:
-
For homogeneous "add-mix-measure" assays, add a volume of the detection reagent equal to the volume of cell culture medium in the well. This single reagent typically contains both a cell lysis agent and the luciferase/luciferin components.
-
Mix the contents of the wells, typically on an orbital shaker for a few minutes, to induce cell lysis and initiate the enzymatic reaction.
-
Incubate the plate at room temperature for the time specified in the protocol to stabilize the luminescent signal.
-
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.
Protocol for Tissue Samples (General Steps):
-
Sample Collection and Homogenization: Excise and weigh the tissue sample. Homogenize the tissue in a suitable buffer on ice.[5][8]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.[5][8]
-
Sample Dilution: Collect the supernatant and perform serial dilutions to ensure the ATP concentration is within the assay's linear range.
-
ATP Measurement: Add the diluted sample to a luminometer plate and proceed with the addition of the ATP detection reagent as described for cultured cells.
Preparation of an ATP Standard Curve:
To quantify the absolute amount of ATP in experimental samples, a standard curve is necessary.
-
Prepare ATP Stock Solution: Reconstitute the ATP standard provided with the kit to a known high concentration (e.g., 10 mM).[12]
-
Serial Dilutions: Perform a series of dilutions of the ATP stock solution in the same buffer or medium used for the experimental samples.[6][8]
-
Measurement: Add the ATP standards to separate wells of the assay plate and measure their luminescence alongside the experimental samples.
-
Plotting the Curve: Generate a standard curve by plotting the luminescence signal (RLU) against the known ATP concentration. Use this curve to interpolate the ATP concentration of the unknown samples.
Conclusion
The measurement of ATP is a powerful tool for assessing cell health and viability. Commercial kits based on the firefly luciferase reaction offer a sensitive, rapid, and high-throughput-compatible method for this purpose.[4][8] While most kits operate on the same fundamental principle, they can differ in terms of sensitivity, signal stability, and protocol simplicity. The data and protocols presented in this guide are intended to provide a starting point for researchers to compare and select the most appropriate ATP assay kit for their studies. It is always recommended to perform an initial validation of the chosen kit with the specific cell lines and experimental conditions to be used.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. goldbio.com [goldbio.com]
- 4. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. himedialabs.com [himedialabs.com]
Distinguishing Specific from Non-Specific Binding of 5'-ATP: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately characterizing the interaction between 5'-Adenosine Triphosphate (ATP) and its binding partners is fundamental. A critical aspect of this characterization is the ability to distinguish between specific, high-affinity binding to a target receptor or enzyme, and non-specific, low-affinity interactions with other molecules or surfaces. This guide provides a comparative overview of key experimental methodologies to dissect specific and non-specific 5'-ATP binding, supported by experimental data and detailed protocols.
This guide will delve into the principles and practical applications of radioligand binding assays, fluorescence-based assays, and isothermal titration calorimetry (ITC). Each method offers distinct advantages and is suited to different experimental questions and available resources.
Comparing Methodologies for a Clearer Picture
The choice of assay is critical and depends on factors such as the required sensitivity, the availability of labeled ligands, and the desired thermodynamic information. The following table summarizes the key characteristics of the primary methods used to investigate this compound binding.
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| Radioligand Binding Assays | Measures the binding of a radiolabeled ATP analog to a target. | Binding affinity (Kd), receptor density (Bmax), and inhibitor potency (Ki). | High sensitivity and well-established protocols. | Requires handling of radioactive materials and specialized equipment. Indirectly measures binding. |
| Fluorescence-Based Assays | Monitors changes in the fluorescence of a labeled ATP analog upon binding. | Binding affinity (Kd) and inhibitor potency (Ki). | Non-radioactive, amenable to high-throughput screening. | Requires a fluorescently labeled ATP analog and can be prone to interference from fluorescent compounds. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change associated with the binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Label-free, provides a complete thermodynamic profile of the interaction. | Requires larger quantities of protein and ligand, lower throughput. |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for studying receptor-ligand interactions. They rely on the use of a radioactively labeled form of ATP or a stable analog to quantify binding. The two most common types of radioligand binding experiments are saturation and competition assays.
This assay determines the affinity (Kd) of the radioligand for its receptor and the total number of binding sites (Bmax) in a given sample.
Experimental Workflow:
Caption: Workflow for a radioligand saturation binding assay.
Detailed Protocol:
-
Receptor Preparation: Prepare cell membranes or purified protein containing the ATP-binding site of interest. Determine the protein concentration of the preparation.
-
Radioligand Preparation: Prepare serial dilutions of a radiolabeled, non-hydrolyzable ATP analog, such as [³⁵S]ATPγS, in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Assay Setup:
-
Total Binding: In a series of tubes, add a fixed amount of the receptor preparation and increasing concentrations of the radiolabeled ATP analog.
-
Non-specific Binding: In a parallel set of tubes, add the same amount of receptor preparation, the same increasing concentrations of the radiolabeled ATP analog, and a high concentration (typically 100- to 1000-fold excess) of the corresponding unlabeled ATP analog (e.g., ATPγS).
-
-
Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding as a function of the free radioligand concentration.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
This assay determines the affinity (Ki) of an unlabeled test compound (e.g., a potential drug candidate) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.
Experimental Workflow:
A Comparative Guide to the Energetic Contributions of Glycolysis and Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the generation of adenosine (B11128) triphosphate (ATP), the universal energy currency, is paramount. Two principal pathways govern this vital process: glycolysis and oxidative phosphorylation (OXPHOS). While both contribute to the total ATP pool, their efficiency, speed, and subcellular localization differ dramatically. This guide provides an objective comparison of their energetic contributions, supported by quantitative data and detailed experimental methodologies, to aid researchers in understanding and manipulating cellular energy metabolism.
Quantitative Comparison of ATP Yield
The theoretical and experimentally observed ATP yields from glycolysis and oxidative phosphorylation highlight the profound difference in their energy-generating capacity. Oxidative phosphorylation is vastly more efficient, producing a significantly higher amount of ATP per molecule of glucose.
| Metabolic Pathway | Substrate | Net ATP Yield (Theoretical Maximum per Glucose) | Key Regulatory Enzymes | Location |
| Glycolysis | Glucose | 2 ATP | Hexokinase, Phosphofructokinase-1, Pyruvate Kinase | Cytosol |
| Oxidative Phosphorylation | Pyruvate (from glycolysis), Fatty Acids, Amino Acids | ~28-30 ATP | Pyruvate Dehydrogenase, Citrate Synthase, Isocitrate Dehydrogenase, α-Ketoglutarate Dehydrogenase, ATP Synthase | Mitochondria |
Experimental Determination of ATP Production Rates
Quantifying the relative contribution of glycolysis and oxidative phosphorylation to total ATP production is crucial for understanding cellular bioenergetics. The Agilent Seahorse XF Real-Time ATP Rate Assay is a widely adopted method for simultaneously measuring the rates of mitochondrial and glycolytic ATP production in live cells.[1][2][3]
Experimental Protocol: Seahorse XF Real-Time ATP Rate Assay
This assay leverages the measurement of two key parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[2] By using specific inhibitors of mitochondrial and glycolytic pathways, the assay can dissect the ATP production from each source.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)[1]
-
Seahorse XF Real-Time ATP Rate Assay Kit (containing oligomycin, and rotenone/antimycin A)[1][3]
-
Seahorse XF Cell Culture Microplates
-
Cells of interest
-
Appropriate cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere and form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF DMEM Medium, pH 7.4) supplemented with substrates like glucose, pyruvate, and glutamine.
-
Inhibitor Preparation: Reconstitute the inhibitors (oligomycin and rotenone/antimycin A) according to the kit instructions. Load the inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Cell Plate Preparation: On the day of the assay, replace the cell culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Seahorse XF Analyzer Assay Run: Calibrate the sensor cartridge and load the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR. Subsequently, it will inject the inhibitors sequentially:
-
Oligomycin: An ATP synthase inhibitor that blocks mitochondrial ATP production, causing a decrease in OCR. The remaining OCR is due to proton leak. The concomitant increase in ECAR reflects the cell's compensatory shift to glycolysis.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration completely. This allows for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse XF software calculates the mitoATP and glycoATP production rates based on the changes in OCR and ECAR after the addition of the inhibitors.[2][4] The software utilizes established algorithms to convert OCR and ECAR data into ATP production rates (pmol ATP/min).[4]
Visualizing the Pathways and Experimental Workflow
To better understand the intricate processes of energy production and their measurement, the following diagrams illustrate the core signaling pathways, the experimental workflow, and the logical relationship between glycolysis and oxidative phosphorylation.
Caption: Simplified overview of the glycolytic pathway.
References
Safety Operating Guide
Proper Disposal of 5'-Adenosine Triphosphate (5'-ATP): A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of maintaining a secure and responsible research environment. This guide provides essential, step-by-step procedures for the proper disposal of 5'-Adenosine Triphosphate (5'-ATP), a common reagent in molecular biology and biochemistry laboratories. Adherence to these protocols will help safeguard personnel and minimize environmental impact.
While this compound is not generally classified as a hazardous substance, proper disposal is still necessary to comply with institutional and local regulations.[1][2] The following procedures are designed to provide clear, operational guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This minimizes any potential for irritation or other adverse effects.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is sufficient for handling this compound under normal conditions.
In the event of a spill, contain the material to prevent it from spreading. For solid this compound, gently sweep or vacuum the material to avoid creating dust.[1] Place the collected material into a sealed and clearly labeled container for waste disposal. For solutions, absorb the spill with an inert material and place it in a suitable container.
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃ | |
| Molar Mass | 507.18 g/mol | [3] |
| Appearance | White crystalline powder | |
| Solubility in Water | Readily soluble | [4][5] |
| Primary Hazards | Generally not classified as hazardous.[1][2] May cause mild skin and eye irritation upon prolonged contact.[2] | N/A |
| Storage Temperature | -20°C for long-term stability | [1][5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it is mixed with other hazardous materials.
Protocol 1: Disposal of Solid (Powdered) this compound Waste
This protocol outlines the procedure for disposing of expired or unused solid this compound.
Methodology:
-
Containerization: Place the solid this compound waste into a clearly labeled, sealed, and chemically compatible container. The original manufacturer's container is often suitable if it is in good condition.
-
Labeling: Label the container as "Non-Hazardous Chemical Waste" and clearly identify the contents as "5'-Adenosine Triphosphate." Include the approximate quantity.
-
Segregation: Store the container in a designated waste accumulation area, segregated from hazardous chemical waste to prevent cross-contamination.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's guidelines.
Protocol 2: Disposal of Aqueous this compound Solutions (Uncontaminated)
This protocol is for the disposal of pure this compound solutions that are not mixed with any hazardous chemicals.
Methodology:
-
Evaluation: Confirm that the this compound solution is not mixed with any hazardous materials such as heavy metals, organic solvents, or other toxic chemicals.
-
Neutralization (if necessary): Check the pH of the solution. If the pH is outside the neutral range (typically 6.0-9.0), adjust it to within this range using a suitable acid or base.
-
Sewer Disposal (with approval): Many institutions permit the disposal of non-hazardous aqueous solutions down the sanitary sewer with copious amounts of water. Always verify this is in accordance with your local and institutional regulations before proceeding.
-
Alternative Disposal: If sewer disposal is not permitted, collect the aqueous waste in a clearly labeled container. Label it as "Non-Hazardous Aqueous Waste" with the contents identified as "Aqueous 5'-Adenosine Triphosphate Solution." Arrange for pickup through your EHS department.
Protocol 3: Disposal of this compound Waste Mixed with Hazardous Materials
This protocol must be followed if this compound is part of a mixture containing hazardous chemicals.
Methodology:
-
Hazard Identification: Identify all hazardous components in the waste mixture by consulting the relevant Safety Data Sheets (SDS).
-
Containerization: Collect the waste in a chemically compatible and leak-proof container. Ensure the container is properly sealed.
-
Labeling: Label the container as "Hazardous Waste." List all chemical constituents and their approximate concentrations.
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Decision pathway for the proper disposal of this compound waste.
Caption: General workflow for this compound waste from generation to final disposal.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. 7.3 Aqueous Solutions of Toxic Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. odu.edu [odu.edu]
Essential Safety and Operational Guide for Handling 5'-Adenosine Triphosphate (5'-ATP)
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling 5'-Adenosine Triphosphate (5'-ATP). The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety. The required PPE varies depending on the handling scenario.
| Handling Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparing this compound Solutions | Safety glasses with side shields or goggles.[1][2][3] | Suitable chemical-resistant gloves (e.g., nitrile).[1][2][3][4][5] | Laboratory coat.[1][2] | Not generally required if handled in a well-ventilated area.[1][6] |
| Handling Solid (Powder) this compound | Safety glasses with side shields or goggles.[2] | Suitable chemical-resistant gloves (e.g., nitrile).[2][4][5] | Laboratory coat or protective clothing.[2][5] | Dust mask or respirator if dust formation is likely.[2][5][7] |
| Spill Cleanup | Safety glasses with side shields or goggles.[2] | Chemical-resistant gloves.[2][4][5] | Protective clothing.[2][5] | Respirator if dealing with a large spill of fine powder.[2][8] |
| Waste Disposal | Safety glasses with side shields or goggles. | Chemical-resistant gloves. | Laboratory coat. | Not generally required. |
Experimental Protocols
Spill Cleanup Procedure for Solid this compound:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7]
-
Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For large spills of fine powder, respiratory protection may be necessary.[2][8]
-
Contain the Spill: Prevent the powder from becoming airborne. This can be achieved by gently covering the spill with a damp paper towel.
-
Clean the Spill: Gently sweep or scoop the solid material into a sealed, labeled container for chemical waste disposal.[2][5][6] Avoid creating dust.[2][5]
-
Decontaminate the Area: Wipe the spill area with a damp cloth.
-
Dispose of Cleanup Materials: All contaminated cleaning materials, including gloves, should be placed in the chemical waste container.[8]
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[2][4][5]
Operational and Disposal Plans
The following workflow outlines the key stages of handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
